N-Allyl-N,N-bis(trimethylsilyl)amine
Description
The exact mass of the compound N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(trimethylsilyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8H,1,9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNCFZIIZGNVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CC=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227684 | |
| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7688-51-9 | |
| Record name | 1,1,1-Trimethyl-N-2-propen-1-yl-N-(trimethylsilyl)silanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.818 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the structure of N-Allyl-N,N-bis(trimethylsilyl)amine
An In-Depth Technical Guide to the Structure and Reactivity of N-Allyl-N,N-bis(trimethylsilyl)amine
This guide provides a comprehensive technical overview of this compound, a versatile organosilicon reagent. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and reactivity, offering field-proven insights into its practical applications.
Core Molecular Structure and Physicochemical Properties
This compound, also known as N,N-bis(trimethylsilyl)prop-2-en-1-amine or AHMDS, is a silylamine featuring a central nitrogen atom bonded to an allyl group and two trimethylsilyl (TMS) groups.[1] This unique substitution pattern imparts a distinct combination of steric hindrance and electronic properties that are central to its chemical behavior.
The core structure consists of a trivalent nitrogen atom. The two bulky trimethylsilyl groups, -Si(CH₃)₃, create a sterically hindered environment around the nitrogen. This bulk is a critical feature; it modulates the nucleophilicity of the nitrogen's lone pair, making the amine a potent, yet non-nucleophilic, base in many contexts, similar to its parent compound, bis(trimethylsilyl)amine (HMDS).[2] The allyl group (–CH₂–CH=CH₂) introduces a site of unsaturation, providing a reactive handle for a variety of transformations, including additions and metal-catalyzed reactions.[3]
Caption: 2D representation of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 7688-51-9 | [1][4] |
| Molecular Formula | C₉H₂₃NSi₂ | [1][4] |
| Molecular Weight | 201.46 g/mol | [1][4] |
| Appearance | Liquid | |
| Density | 0.816 g/mL at 25 °C | [3] |
| Boiling Point | 72 °C at 15 mmHg | [3] |
| Refractive Index | n20/D 1.440 | [3] |
| SMILES | C(C)N(CC=C)(C)C | [1] |
| InChI Key | CVNCFZIIZGNVFD-UHFFFAOYSA-N | [1] |
Synthesis Pathway
The synthesis of N-silylamines often involves the reaction of a primary amine with a silyl halide, such as trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the HCl byproduct. A common precursor for related compounds is bis(trimethylsilyl)amine (HMDS), which is synthesized by treating TMSCl with ammonia.[2] this compound can be prepared via the N-alkylation of an alkali metal salt of HMDS, such as sodium bis(trimethylsilyl)amide (NaHMDS), with an allyl halide (e.g., allyl bromide).[5]
The causality behind this choice of reagents is clear: NaHMDS is a strong, non-nucleophilic base that readily deprotonates a wide range of substrates but can also act as a potent nucleophile in its own right under appropriate conditions.[5] The reaction with an electrophile like allyl bromide proceeds via an SN2 mechanism.
Caption: Synthesis of the target compound from NaHMDS and allyl bromide.
Spectroscopic Characterization
Verifying the structure and purity of this compound is critical. The following are the expected spectroscopic features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear signature for the distinct proton environments in the molecule.[6]
-
Trimethylsilyl (TMS) Protons: A sharp, strong singlet appearing far upfield, typically around δ 0.1 ppm . This signal integrates to 18 protons, representing the 18 equivalent methyl protons of the two TMS groups.
-
Allyl Protons:
-
-N-CH₂-: A doublet around δ 3.3-3.5 ppm , integrating to 2 protons. The signal is deshielded due to the adjacent nitrogen atom.
-
-CH=: A multiplet in the range of δ 5.7-5.9 ppm , integrating to 1 proton. This complex signal arises from coupling to both the terminal CH₂ and the internal N-CH₂ protons.
-
=CH₂: Two distinct multiplets between δ 4.9-5.1 ppm , each integrating to 1 proton. These are the two non-equivalent terminal vinyl protons.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data.
-
Trimethylsilyl (TMS) Carbons: A sharp signal around δ 1-2 ppm , corresponding to the methyl carbons of the TMS groups.
-
Allyl Carbons:
-
-N-CH₂-: A signal around δ 50-55 ppm .
-
-CH=: A signal further downfield, around δ 135-140 ppm .
-
=CH₂: The terminal vinyl carbon signal appears around δ 115-120 ppm .
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.[7]
-
C-H Stretching (Aliphatic and Olefinic): Aliphatic C-H stretches from the TMS and allyl groups will appear just below 3000 cm⁻¹. Olefinic C-H stretches (=C-H) will be observed just above 3000 cm⁻¹ (approx. 3080 cm⁻¹).
-
C=C Stretching: A characteristic peak for the vinyl group will appear around 1640 cm⁻¹ .[8]
-
Si-C Vibrations: Strong absorptions related to the Si-CH₃ bonds are expected around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).
-
C-N Stretching: A moderate signal can be expected in the 1180-1280 cm⁻¹ region. Unlike primary or secondary amines, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region.[6][7]
Reactivity and Applications
The utility of this compound stems from the interplay between its sterically demanding silyl groups and the reactive allyl moiety.
Role as a Nucleophilic Reagent
Despite the steric bulk, the nitrogen lone pair retains sufficient nucleophilicity to engage with various electrophiles. It is employed as a key reagent in the synthesis of complex molecules.[3]
-
Multicomponent Reactions: It reacts with aryl aldehydes to form an intermediate imine, which can then participate in multicomponent reactions to build complex bicyclic scaffolds.[3]
-
Heterocycle Synthesis: Its reaction with bisthiocarbamoyl chloride is a pathway to Dithiasuccinoyl (Dts) heterocycles.[3]
-
Synthesis of Allyl Selenides: In the presence of a ruthenium catalyst, it reacts with aryl selenium salts to produce allyl selenides, which are valuable intermediates in organic synthesis.[3]
The trimethylsilyl groups serve a dual purpose: they act as protecting groups that can be easily removed via hydrolysis and their steric hindrance prevents undesired side reactions, enhancing the selectivity of the primary transformation.
Sources
- 1. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. scbt.com [scbt.com]
- 5. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. m.youtube.com [m.youtube.com]
N-Allyl-N,N-bis(trimethylsilyl)amine: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: Unveiling a Versatile Silylated Amine
N-Allyl-N,N-bis(trimethylsilyl)amine, also known by its IUPAC name N,N-bis(trimethylsilyl)prop-2-en-1-amine, is a versatile organosilicon compound that has garnered significant interest among researchers and synthetic chemists.[1] Its unique molecular architecture, featuring a nucleophilic nitrogen atom protected by two sterically bulky trimethylsilyl (TMS) groups and a reactive allyl moiety, makes it a valuable reagent in a multitude of organic transformations. The presence of the TMS groups modulates the reactivity of the amine, enhancing its utility as a synthetic building block. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and development, particularly in the synthesis of complex molecular scaffolds.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 7688-51-9 | [1] |
| Molecular Formula | C₉H₂₃NSi₂ | [1] |
| Molecular Weight | 201.46 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 0.816 g/mL at 25 °C | [3] |
| Boiling Point | 72 °C at 15 mmHg | [3] |
| Refractive Index | n20/D 1.440 | [3] |
| Flash Point | 42.78 °C (109.0 °F) - closed cup | [4] |
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved through the silylation of allylamine. A common and effective method involves the reaction of allylamine with a silylating agent such as chlorotrimethylsilane in the presence of a base to neutralize the hydrogen chloride byproduct. This approach is a standard procedure for the formation of N-silylated amines.[2]
Causality in Experimental Design
The choice of a suitable base is critical to drive the reaction to completion by scavenging the HCl generated. Tertiary amines like triethylamine are often employed due to their basicity and inability to be silylated themselves. The stoichiometry of the reactants is also a key consideration; using a slight excess of the silylating agent and base ensures the complete conversion of the primary amine to the desired bis-silylated product. The reaction is typically carried out in an anhydrous aprotic solvent to prevent the hydrolysis of the silylating agent and the product.
Detailed Step-by-Step Synthesis Protocol
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of allylamine in an anhydrous aprotic solvent (e.g., diethyl ether or toluene).
-
Addition of Base: Triethylamine is added to the flask. The amount of triethylamine should be at least stoichiometrically equivalent to the amount of chlorotrimethylsilane to be added.
-
Silylation: The flask is cooled in an ice bath, and chlorotrimethylsilane is added dropwise from the dropping funnel with vigorous stirring. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours to ensure complete reaction.
-
Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups. The lone pair of electrons on the nitrogen atom, while sterically hindered by the bulky TMS groups, can still act as a nucleophile. The silicon-nitrogen bonds are susceptible to cleavage, particularly under acidic or protic conditions, which can be exploited to deprotect the amine. The allyl group provides a site for various addition and transformation reactions.
Nucleophilic Character and Applications in Synthesis
This compound serves as a potent nucleophilic reagent in a variety of organic reactions.[3][4] Its utility in constructing complex molecular architectures is noteworthy. For instance, it reacts with aryl aldehydes to form imines, which can then undergo multicomponent reactions to generate intricate bicyclic scaffolds.[4] This reactivity highlights the compound's role as a masked primary amine, where the silyl groups can be easily removed post-reaction.
Furthermore, it is employed in the synthesis of dithiasuccinoyl (Dts) heterocycles through its reaction with bisthiocarbamoyl chloride.[4] Another significant application is the synthesis of allyl selenides, which are valuable intermediates in organic synthesis. This is achieved by reacting this compound with an aryl selenium salt in the presence of a ruthenium catalyst.[4] The compound is also utilized as a reagent in hydrosilylation and hydroboration reactions.[3]
Sources
An In-Depth Technical Guide to N-Allyl-N,N-bis(trimethylsilyl)amine (CAS 7688-51-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allyl-N,N-bis(trimethylsilyl)amine (CAS 7688-51-9), a versatile organosilicon reagent, has emerged as a valuable building block in modern organic synthesis. Its unique bifunctional nature, combining a reactive allyl group with a sterically hindered, protected amine, allows for novel and efficient synthetic transformations. This guide provides a comprehensive overview of the physicochemical properties, reactivity, and applications of this compound, with a particular focus on its utility in the construction of complex nitrogen-containing heterocycles relevant to drug discovery and development. Furthermore, a detailed analysis of its associated hazards, safe handling protocols, and toxicological profile is presented to ensure its responsible and effective use in the laboratory.
Introduction: The Strategic Advantage of Silyl-Protected Allylic Amines
In the intricate landscape of pharmaceutical and agrochemical research, the synthesis of complex nitrogen-containing molecules is a cornerstone of innovation. Allylic amines, in particular, are key structural motifs found in numerous biologically active compounds. However, the direct use of simple allylamines in multi-step syntheses is often hampered by the high nucleophilicity and basicity of the primary amine, leading to undesired side reactions and complex purification procedures.
This compound, also known as N,N-bis(trimethylsilyl)prop-2-en-1-amine (AHMDS), offers an elegant solution to this challenge. The two bulky trimethylsilyl (TMS) groups effectively mask the reactivity of the nitrogen atom, rendering it non-nucleophilic and non-basic under many reaction conditions. This "protection" allows for the selective manipulation of the allyl group's π-system. The Si-N bonds are sufficiently robust to withstand a range of reaction conditions, yet can be readily cleaved under mild hydrolytic workup to unveil the primary amine functionality at a desired stage in the synthetic sequence. This strategic use of silyl protecting groups is a powerful tool for streamlining synthetic routes and enhancing overall efficiency.[1][2]
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7688-51-9 | [3][4] |
| Molecular Formula | C₉H₂₃NSi₂ | [5] |
| Molecular Weight | 201.46 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 72 °C at 15 mmHg | [3][4] |
| Density | 0.816 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.440 | [3][4] |
| Flash Point | 42.78 °C (109.0 °F) - closed cup | [3] |
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups: the nucleophilic allyl group and the protected amine. This allows it to participate in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
Role in Heterocyclic Synthesis: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition for the construction of six-membered nitrogen-containing heterocycles, such as piperidines, which are prevalent scaffolds in pharmaceuticals.[6][7] In this reaction, an imine acts as the dienophile. This compound can serve as a precursor to the imine component. The in situ generation of the imine from the silylated amine and an aldehyde, followed by cycloaddition with a suitable diene, provides a convergent and efficient route to complex piperidine derivatives.[7]
The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise.[7] The presence of Lewis acids can influence the reaction pathway and stereoselectivity. The trimethylsilyl groups on the nitrogen atom can play a role in modulating the electronic properties of the imine and influencing the stereochemical outcome of the cycloaddition.[1]
Caption: Generalized workflow for piperidine synthesis via an aza-Diels-Alder reaction.
Multicomponent Reactions for Scaffold Diversity
This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single pot.[3][4] For instance, it can be employed in reactions with aryl aldehydes to generate complex bicyclic scaffolds.[3][4] The initial step often involves the formation of an imine intermediate, which then undergoes further transformations, such as intramolecular cyclizations or cycloadditions, to build the final complex architecture. This approach is highly valued in drug discovery for the generation of diverse compound libraries for high-throughput screening.[2][8]
Other Synthetic Applications
Beyond cycloadditions and MCRs, this compound is a versatile reagent for other important transformations:
-
Synthesis of Dithiasuccinoyl (Dts) Heterocycles: It reacts with bisthiocarbamoyl chloride to form these sulfur-containing heterocycles.[3][4]
-
Preparation of Allyl Selenides: In the presence of a ruthenium catalyst, it reacts with aryl selenium salts to produce allyl selenides, which are useful intermediates in organic synthesis.[3][4]
-
Hydrosilylation and Hydroboration: The allyl group can undergo hydrosilylation and hydroboration reactions, providing access to a range of functionalized organosilane and organoborane compounds.[4]
Hazards and Toxicological Profile
A thorough understanding of the potential hazards associated with this compound is essential for its safe handling in a laboratory setting.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Toxicological Data
Specific toxicological data for this compound is limited. However, information on related organosilicon compounds and aliphatic amines can provide some insights into its potential toxicity. Organosilicon compounds, as a class, are generally considered to have low systemic toxicity, with many being biocompatible.[3][10] However, the reactivity and potential hazards can vary significantly depending on the specific functional groups present.[10] Aliphatic amines can be irritating to the skin, eyes, and respiratory tract, and some can cause sensitization.[11]
A study on selected organosilicon compounds indicated that while they did not show evidence of gene mutation, some demonstrated potential for clastogenic (chromosome-damaging) activity in vitro.[12] It is crucial to handle this compound with the assumption that it may have similar irritant and potentially sensitizing properties, and to minimize exposure until more specific toxicological data becomes available.
Experimental Protocols: Safe Handling and a Representative Reaction
Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.[3]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air is expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and moisture. The compound is moisture-sensitive and will decompose upon contact with water.
Representative Protocol: Synthesis of a Piperidine Derivative via Aza-Diels-Alder Reaction
The following is a representative, hypothetical protocol based on established methodologies for aza-Diels-Alder reactions involving silylated amines.[1][12] Researchers should adapt this protocol based on the specific substrates and desired product, and conduct a thorough risk assessment before commencing any experimental work.
Reaction: Catalytic enantioselective aza-Diels-Alder reaction of an in situ generated N-allyl imine with a diene.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Diene (e.g., Danishefsky's diene)
-
Chiral Lewis acid catalyst (e.g., a copper(I)-BOX complex)
-
Anhydrous solvent (e.g., dichloromethane)
-
Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), prepare the chiral Lewis acid catalyst according to literature procedures.
-
Reaction Setup: To the flask containing the catalyst in anhydrous dichloromethane at the appropriate temperature (e.g., -78 °C), add the aromatic aldehyde.
-
Imine Formation and Cycloaddition: Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture. Stir for a short period to allow for in situ imine formation. Then, add the diene dropwise.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (e.g., 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, containing the silyl-protected piperidine derivative, can be purified by flash column chromatography on silica gel. The trimethylsilyl groups are often cleaved during chromatography on silica.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to determine enantiomeric excess).
Conclusion
This compound is a highly valuable and versatile reagent for modern organic synthesis. Its ability to act as a protected form of allylamine allows for a wide range of selective transformations, particularly in the construction of complex nitrogen-containing heterocycles. A comprehensive understanding of its physicochemical properties, reactivity, and associated hazards is paramount for its effective and safe utilization in research and development. As the demand for novel, complex molecules in the life sciences continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.
References
[3] Sigma-Aldrich. This compound Safety Data Sheet. (Accessed January 2026).
[4] Scientific Laboratory Supplies. This compound, 97%. (Accessed January 2026).
[12] Isquith, A., Matheson, D., & Slesinski, R. (1988). Genotoxicity studies on selected organosilicon compounds: in vitro assays. Food and Chemical Toxicology, 26(3), 255-261.
[6] Synthesis of Piperidines. (2025). Request PDF. ResearchGate.
[10] Dudefay, E., et al. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) and Their Applications. Polymers & Polymer Composites, 24(8), 671-680.
[7] Wikipedia. Aza-Diels–Alder reaction. (Accessed January 2026).
[13] White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (Accessed January 2026).
[1] Schafer, L., et al. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications, 58(66), 9174-9189.
[14] Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health.
[2] University of Birmingham. Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. (2023).
[15] (2025). N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents. ResearchGate.
[8] Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing.
[16] Expedient Synthesis of Bridged Bicyclic Nitrogen Scaffolds via Orthogonal Tandem Catalysis. PubMed.
[17] Expedient Synthesis of Bridged Bicyclic Nitrogen Scaffolds via Orthogonal Tandem Catalysis. Request PDF. ResearchGate.
[18] ChemInform Abstract: Aza-Diels—Alder Reaction: An Efficient Approach for Construction of Heterocycles. Request PDF. ResearchGate.
[9] PubChem. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. National Institutes of Health. (Accessed January 2026).
[19] Aza Diels–Alder reactions of sulfinimines with the Rawal diene. ResearchGate.
[5] Santa Cruz Biotechnology. This compound. (Accessed January 2026).
[11] Greim, H., et al. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271-295.
Sources
- 1. Catalytic enantioselective aza-Diels-alder reactions of imines--an approach to optically active nonproteinogenic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. N-烯丙基-N,N-双(三甲基甲硅烷基)胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Modular synthesis of bicyclic twisted amides and anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expedient Synthesis of Bridged Bicyclic Nitrogen Scaffolds via Orthogonal Tandem Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
synthesis and characterization of N,N-bis(trimethylsilyl)allylamine
An In-depth Technical Guide to the Synthesis and Characterization of N,N-bis(trimethylsilyl)allylamine
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Silylated Amines in Modern Synthesis
In the landscape of synthetic organic chemistry, the strategic manipulation of functional groups is paramount. Among the versatile reagents available to the modern chemist, silylated amines, and specifically N,N-bis(trimethylsilyl)allylamine, hold a position of significant strategic importance. This molecule is more than a mere protected form of allylamine; it is a potent synthetic intermediate, most notably as a precursor to the 2-azaallyl anion. Its utility extends to the construction of complex molecular architectures, making it a valuable tool for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, characterization, and handling, grounded in established laboratory practices and spectroscopic validation.
Synthesis of N,N-bis(trimethylsilyl)allylamine: A Mechanistic Approach
The preparation of N,N-bis(trimethylsilyl)allylamine is most commonly achieved through the exhaustive silylation of allylamine. The choice of reagents and conditions is critical for achieving high yield and purity, and understanding the causality behind these choices is key to successful synthesis.
The Core Reaction: Deprotonation and Silylation
The fundamental principle involves the deprotonation of allylamine to enhance its nucleophilicity, followed by quenching with a suitable silylating agent. The trimethylsilyl (TMS) groups serve two primary functions: they replace the amine protons, rendering the nitrogen atom a stronger nucleophile in subsequent reactions, and they offer steric bulk and electronic stabilization.
The overall transformation is as follows:
CH₂(CH)CH₂NH₂ + 2 Base + 2 (CH₃)₃SiCl → CH₂(CH)CH₂N(Si(CH₃)₃)₂ + 2 Base·HCl
Rationale for Experimental Design
-
Choice of Amine Substrate: Allylamine is the logical and commercially available starting material. Its primary amine functionality provides the two acidic protons necessary for bis-silylation.
-
Silylating Agent: Chlorotrimethylsilane (TMSCl) is a cost-effective and highly reactive electrophile for this transformation. Its primary drawback is the concurrent formation of hydrochloric acid (HCl), which must be neutralized. Alternatives like N,O-bis(trimethylsilyl)acetamide (BSA) can also be used, offering milder reaction conditions as the byproduct, acetamide, is less reactive.[1]
-
Base Selection: To drive the reaction to completion, a base is required to scavenge the HCl produced when using TMSCl. A tertiary amine, such as triethylamine (Et₃N), is an ideal choice. It is sufficiently basic to deprotonate the resulting ammonium salt but is not nucleophilic enough to compete with the allylamine in reacting with TMSCl. Alternatively, a strong, non-nucleophilic base like n-butyllithium (n-BuLi) can be used to first deprotonate the allylamine, forming the lithium amide, which then readily reacts with TMSCl. This two-step, one-pot procedure ensures complete conversion.
-
Solvent and Atmosphere: The reaction is highly sensitive to moisture, as silylating agents readily hydrolyze. Therefore, the use of an anhydrous, aprotic solvent (e.g., diethyl ether, tetrahydrofuran, or toluene) under an inert atmosphere (e.g., nitrogen or argon) is mandatory.
Detailed Experimental Protocol
This protocol describes a robust procedure using allylamine, n-butyllithium, and chlorotrimethylsilane.
Materials:
-
Allylamine (1.0 equiv)
-
n-Butyllithium (2.1 equiv, solution in hexanes)
-
Chlorotrimethylsilane (2.2 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Inert Atmosphere Setup: A three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is flame-dried or oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Initial Reagent Charging: The flask is charged with a solution of allylamine in anhydrous diethyl ether. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -65 °C. The formation of the lithium amide may result in a precipitate. The mixture is stirred for an additional hour at this temperature.
-
Silylation: Chlorotrimethylsilane is added dropwise to the cooled suspension. This step is exothermic; careful control of the addition rate is necessary to maintain the low temperature. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Work-up and Extraction: The reaction is cautiously quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure (boiling point: 72 °C at 15 mmHg) to yield N,N-bis(trimethylsilyl)allylamine as a clear, colorless liquid.[2]
Synthesis Workflow Visualization
Caption: Synthesis workflow for N,N-bis(trimethylsilyl)allylamine.
Comprehensive Characterization: A Self-Validating System
Thorough characterization is non-negotiable to confirm the successful synthesis and purity of the target compound. A combination of spectroscopic and physical data provides a robust, self-validating confirmation of the molecular structure.
Physical Properties
A preliminary assessment involves observing the physical properties of the purified product, which should align with literature values.
| Property | Observed Value |
| Appearance | Colorless liquid[2] |
| Molecular Formula | C₉H₂₃NSi₂[3][4] |
| Molecular Weight | 201.46 g/mol [3][4] |
| Boiling Point | 72 °C / 15 mmHg[2] |
| Density | 0.816 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.440[2] |
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: This technique confirms the presence and connectivity of hydrogen atoms. The spectrum is expected to be relatively simple.
-
The 18 protons of the two equivalent trimethylsilyl groups will appear as a sharp singlet.
-
The protons of the allyl group will show characteristic splitting patterns for a vinyl system.
-
-
¹³C NMR: This provides information about the carbon skeleton.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | ~0.1 | Singlet | 18H | -Si(CH ₃)₃ |
| ~3.2 | Doublet | 2H | -NCH ₂- | |
| ~5.0-5.2 | Multiplet | 2H | CH ₂=CH- | |
| ~5.7-5.9 | Multiplet | 1H | CH₂=CH - |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbons | ~1.0 | -C H₃ |
| ~50.0 | -NC H₂- | |
| ~115.0 | C H₂=CH- | |
| ~138.0 | CH₂=C H- |
2.2.2. Mass Spectrometry (MS)
MS is used to determine the molecular weight and to gain structural information from fragmentation patterns.
| Feature | Expected m/z | Rationale |
| Molecular Ion (M⁺) | 201 | Corresponds to the molecular weight of C₉H₂₃NSi₂.[3] |
| M-15 | 186 | Loss of a methyl radical (-CH₃) from a TMS group, a common fragmentation pathway.[3] |
| Base Peak | 73 | The highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, is characteristic of TMS-containing compounds.[5] |
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. For this molecule, the absence of certain bands is as informative as the presence of others.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Absent | Confirms the absence of N-H bonds, indicating complete silylation.[6][7] |
| 2960-2850 | Strong | C-H stretching (alkane) from TMS and allyl groups.[7] |
| ~3080 | Medium | C-H stretching (alkene) from the vinyl group. |
| ~1640 | Medium | C=C stretching of the allyl group. |
| ~1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode), characteristic of TMS groups. |
| 900-950 | Strong | Si-N stretching vibrations.[8] |
| 840, 750 | Strong | Si-C stretching vibrations. |
Characterization Workflow Visualization
Caption: Workflow for the comprehensive characterization of the final product.
Applications in Synthesis: The 2-Azaallyl Anion and Beyond
The primary value of N,N-bis(trimethylsilyl)allylamine lies in its role as a stable, handleable precursor to highly reactive intermediates.
-
Generation of 2-Azaallyl Anions: Deprotonation of the allylic C-H bond with a strong base (e.g., sec-butyllithium or tert-butyllithium) generates the corresponding 2-azaallyl anion. This "umpolung" reagent behaves as an amine anion equivalent and is a powerful nucleophile for forming C-C and C-N bonds.[9] In recent years, these anions have also been shown to function as potent single-electron donors (SEDs) in transition-metal-free cyclization reactions.[9][10]
-
Nucleophilic Reagent: The silylated amine itself can act as a nucleophile in various transformations, including multicomponent reactions to form complex bicyclic scaffolds.[2]
-
Protecting Group: The two TMS groups act as robust protecting groups for the amine, which can be easily removed under mild acidic or fluoride-mediated conditions to reveal the free primary amine when desired.[11]
Safety and Handling
As a chemical reagent, N,N-bis(trimethylsilyl)allylamine requires careful handling.
-
Hazards: It is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation and may cause respiratory irritation.[3]
-
Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and nitrile gloves.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store under an inert atmosphere in a tightly sealed container in a cool, dry place.
-
References
-
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. PubChem, National Institutes of Health. [Link]
-
1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl-. Organic Syntheses. [Link]
-
1,4-bis(trimethylsilyl)buta-1,3-diyne. Organic Syntheses. [Link]
-
Bis(trimethylsilyl)Ethylamine: Synthesis, Properties and its use as CVD Precursor. ResearchGate. [Link]
-
Getting rid of Bis(trimethylsilyl)amine? Reddit. [Link]
-
Infrared spectroscopy of protonated allyl-trimethylsilane: Evidence for the β-silyl effect. ResearchGate. [Link]
-
2-Azaallyl Anion Initiated Ring-Opening Polymerization of N-Sulfonyl Aziridines. ResearchGate. [Link]
-
Super-Electron-Donor 2-Azaallyl Anions Enable Construction of Isoquinolines. ACS Publications. [Link]
-
N-Silylamines in catalysis: synthesis and reactivity. Royal Society of Chemistry. [Link]
-
Lithium Salt of 2,5-Bis(trimethylsilyl)stannolyl Anion: Synthesis, Structure, and Nonaromatic Character. MDPI. [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. [Link]
-
Base-Controlled N-Arylation of Amines. ChemistryViews. [Link]
-
IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
-
The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. ResearchGate. [Link]
-
Ala-β-Ala, N-trimethylsilyl-, trimethylsilyl ester. NIST WebBook. [Link]
-
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. National Institutes of Health. [Link]
-
INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.. [Link]
-
First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. MDPI. [Link]
-
Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. NSF Public Access Repository. [Link]
-
Infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-烯丙基-N,N-双(三甲基甲硅烷基)胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. gelest.com [gelest.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to N-Allyl-N,N-bis(trimethylsilyl)amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allyl-N,N-bis(trimethylsilyl)amine, also known as N,N-Bis(trimethylsilyl)prop-2-en-1-amine or AHMDS, is a versatile organosilicon reagent widely employed in modern organic synthesis. Its unique structure, featuring a nucleophilic nitrogen atom protected by two labile trimethylsilyl (TMS) groups and a reactive allyl moiety, makes it a valuable synthon for the construction of complex nitrogen-containing molecules. This guide provides a comprehensive overview of its core properties, a detailed, field-proven protocol for its synthesis, and an exploration of its mechanistic role and application in advanced multicomponent reactions, serving as a critical resource for professionals in chemical research and development.
Core Compound Identity and Physicochemical Properties
This compound is a colorless liquid that serves as a stable, lipophilic equivalent of allylamine. The two trimethylsilyl groups modulate the reactivity of the nitrogen atom, increasing its steric bulk and rendering it less basic but highly nucleophilic upon activation. This dual nature is central to its synthetic utility.
Key Identifiers:
-
Molecular Formula: C₉H₂₃NSi₂[1]
-
Molecular Weight: 201.46 g/mol [1]
-
CAS Number: 7688-51-9
-
Common Synonyms: N,N-Bis(trimethylsilyl)allylamine, AHMDS, (prop-2-en-1-yl)bis(trimethylsilyl)amine
The fundamental physicochemical properties of this reagent are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source |
| Appearance | Colorless Liquid | [2] |
| Density | 0.816 g/mL at 25 °C | [2] |
| Boiling Point | 72 °C at 15 mmHg | [2] |
| Refractive Index (n20/D) | 1.440 | [2] |
| Flash Point | 42.78 °C (109.0 °F) - closed cup |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly achieved via the direct silylation of allylamine using chlorotrimethylsilane (TMSCl). The reaction requires a tertiary amine base, typically triethylamine (Et₃N), to act as a proton scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion. The causality behind this choice is critical: triethylamine is sufficiently basic to deprotonate the allylammonium chloride salt intermediate but is not nucleophilic enough to compete with the allylamine in reacting with TMSCl.
Experimental Protocol: Synthesis
This protocol is a self-validating system adapted from standard, well-established procedures for the N-silylation of primary amines[3][4].
Materials:
-
Allylamine
-
Chlorotrimethylsilane (TMSCl), distilled
-
Triethylamine (Et₃N), distilled
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Initial Charging: To the flask, add allylamine (1.0 eq) and anhydrous diethyl ether. Cool the solution to 0 °C using an ice-water bath.
-
Base and Silylating Agent Addition: Add freshly distilled triethylamine (2.2 eq). In the dropping funnel, prepare a solution of distilled chlorotrimethylsilane (2.2 eq) in anhydrous diethyl ether.
-
Reaction Execution: Add the TMSCl solution dropwise to the stirred allylamine solution at 0 °C over 1 hour. A thick white precipitate of triethylammonium chloride (Et₃N·HCl) will form.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (approx. 35 °C for Et₂O) for 4-6 hours to ensure complete silylation.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the Et₃N·HCl precipitate. Wash the filter cake with anhydrous diethyl ether.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with cold saturated NaHCO₃ solution and then with brine to remove any remaining salts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure (lit. bp 72 °C/15 mmHg[2]) to yield pure this compound as a colorless liquid.
Core Reactivity and Applications in Multicomponent Reactions
The synthetic power of AHMDS lies in its ability to act as a masked primary amine. The Si-N bonds are readily cleaved under protic or Lewis acidic conditions. This allows for the in situ generation of a highly reactive N-allyl imine intermediate upon reaction with an aldehyde, which can then be trapped by a third component in a cascade sequence. This strategy is central to its use in multicomponent reactions (MCRs) for building molecular complexity in a single step[3].
Application: Three-Component Synthesis of Homoallylic Amines
A prime example of AHMDS utility is in the Lewis acid-catalyzed three-component coupling with an aldehyde and an organonucleophile. The reaction proceeds through the formation of an N-allyl iminium ion, which is a potent electrophile.
Mechanism Insight:
-
Imine Formation: AHMDS reacts with an aldehyde (e.g., benzaldehyde). The trimethylsilyl groups act as excellent leaving groups, facilitated by a Lewis acid catalyst, driving the formation of an N-allyl imine. The byproduct, hexamethyldisiloxane ((TMS)₂O), is volatile and stable, making the reaction thermodynamically favorable.
-
Electrophilic Activation: The resulting imine is activated by the Lewis acid, forming a highly electrophilic iminium ion.
-
Nucleophilic Attack: A suitable nucleophile (e.g., an allylboronate or organocuprate) attacks the iminium carbon, forming a new carbon-carbon bond and yielding the desired homoallylic amine product after work-up.
Experimental Protocol: Aza-Baylis-Hillman Type Reaction
The following protocol illustrates a typical multicomponent reaction involving AHMDS, an aldehyde, and an α,β-unsaturated ketone, showcasing its role in constructing complex scaffolds.
Materials:
-
This compound (AHMDS)
-
Benzaldehyde
-
Methyl vinyl ketone (MVK)
-
Titanium(IV) chloride (TiCl₄) solution (e.g., 1 M in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask under a dry nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add benzaldehyde (1.0 eq), followed by methyl vinyl ketone (1.2 eq), and finally this compound (1.1 eq) via syringe.
-
Initiation: Add TiCl₄ solution (1.1 eq) dropwise to the stirred solution. The Lewis acid catalyzes the in situ formation of the N-allyl iminium ion from the aldehyde and AHMDS.
-
Reaction: Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC for the consumption of starting materials.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3x).
-
Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired functionalized homoallylic amine product.
Safety, Handling, and Storage
This compound is a flammable liquid and is sensitive to moisture. It should be handled in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). It is known to cause skin, eye, and respiratory irritation.
-
Handling: Use standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere in a cool, dry, and well-ventilated area away from sources of ignition and moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound stands out as a highly effective and versatile reagent in the synthetic chemist's toolkit. Its ability to serve as a stable precursor to reactive N-allyl imines in situ provides a powerful platform for the efficient, one-pot construction of complex nitrogenous compounds. The protocols and mechanistic insights provided herein demonstrate its utility and offer a robust framework for its application in research and development, particularly in the fields of medicinal chemistry and materials science where novel amine scaffolds are in constant demand.
References
- Organic Syntheses. (n.d.). Procedure for silylation of an alcohol.
- Lu, H., & Cheng, J. (2014). N-Trimethylsilyl Amines for Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides and Facile End Group Functionalization of Polypeptides. Supporting Information.
-
Wikipedia. (n.d.). Bis(trimethylsilyl)amine. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. Compound Summary for CID 82125. Retrieved January 21, 2026, from [Link]
Sources
A Comprehensive Technical Guide to the Stability and Storage of N-Allyl-N,N-bis(trimethylsilyl)amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-Allyl-N,N-bis(trimethylsilyl)amine, a versatile reagent in organic synthesis, demands a nuanced understanding of its stability and handling requirements to ensure its efficacy and safety. This guide, intended for laboratory professionals, provides an in-depth exploration of the chemical properties, degradation pathways, and optimal storage conditions for this valuable silylamine. By elucidating the principles behind its reactivity, this document aims to empower researchers to maintain the integrity of this compound, thereby ensuring the reliability and reproducibility of their experimental outcomes.
Physicochemical Properties and Inherent Reactivity
A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its stability profile.
| Property | Value | Source |
| Molecular Formula | C₉H₂₃NSi₂ | |
| Molecular Weight | 201.46 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 72 °C at 15 mmHg | |
| Density | 0.816 g/mL at 25 °C | |
| Refractive Index | n20/D 1.440 |
The core of its reactivity lies in the two silicon-nitrogen (Si-N) bonds. These bonds are susceptible to cleavage, particularly by protic sources, a characteristic inherent to silylamines.[1][2] This reactivity is the primary driver of the compound's degradation.
Degradation Pathways
The stability of this compound is primarily compromised by hydrolysis, with thermal and oxidative pathways also contributing to its degradation under specific conditions.
Hydrolytic Degradation
Hydrolysis is the most significant and rapid degradation pathway for this compound. The presence of moisture, even atmospheric humidity, can lead to the cleavage of the Si-N bonds.
Mechanism: The hydrolysis proceeds via nucleophilic attack of water on the silicon atom, facilitated by the polarization of the Si-N bond. This process is autocatalytic as the amine product can influence the pH. The reaction can be catalyzed by both acids and bases.[3][4][5]
Degradation Products: The primary products of hydrolysis are allylamine and hexamethyldisiloxane.
Thermal Degradation
While more stable than many organic molecules, elevated temperatures can induce the decomposition of this compound. The allyl group, in particular, can be susceptible to thermally induced reactions.
Potential Pathways: At elevated temperatures, cleavage of the C-N and Si-C bonds can occur, leading to the formation of a complex mixture of products.[6] The specific decomposition products will depend on the temperature and atmosphere (inert or oxidative).
Oxidative Degradation
Exposure to strong oxidizing agents can lead to the degradation of this compound. The nitrogen atom and the allylic double bond are potential sites for oxidation.
Potential Pathways: Oxidation can lead to the formation of N-oxides, or cleavage of the allyl group. The specific products will depend on the nature of the oxidizing agent.[7]
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, strict adherence to appropriate storage and handling protocols is essential.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (2-8 °C recommended for long-term storage). | Minimizes the rate of potential thermal degradation and reduces vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon). | Excludes atmospheric moisture and oxygen, preventing hydrolytic and oxidative degradation. |
| Container | Use a tightly sealed, amber glass bottle or a suitable fluorinated plastic container. | Prevents ingress of moisture and light, and ensures compatibility with the silylamine. |
| Light Exposure | Protect from light. | While not explicitly documented as highly photosensitive, it is good practice for reactive reagents. |
| Location | Store in a well-ventilated, designated area for flammable liquids. | Mitigates risks associated with flammability. |
Handling Procedures
-
Inert Atmosphere: All transfers and handling should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use to prevent hydrolysis.
-
Avoid Incompatibilities: Keep away from water, acids, alcohols, and strong oxidizing agents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for sensitive applications, its stability can be assessed through forced degradation studies and long-term stability testing.
Forced Degradation Study Protocol
This study is designed to identify potential degradation products and establish a stability-indicating analytical method.[8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile or toluene) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add a small volume of a dilute solution of HCl in a compatible solvent.
-
Basic Hydrolysis: Add a small volume of a dilute solution of a non-aqueous base (e.g., a hindered amine) or a methanolic solution of NaOH.
-
Oxidative Degradation: Add a solution of a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid).
-
Thermal Stress: Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period.
-
Photostability: Expose the solution to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Sample at initial, and several subsequent time points (e.g., 1, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a suitable analytical method (see Section 5) to identify and quantify the parent compound and any degradation products.
Long-Term Stability Study Protocol
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Sample Packaging: Package multiple aliquots of a single batch of this compound in the recommended container-closure system under an inert atmosphere.
-
Storage Conditions: Store the samples at the recommended long-term storage condition (e.g., 2-8 °C) and an accelerated condition (e.g., 25 °C/60% RH, though humidity is less relevant for a well-sealed container under inert gas).
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating method.
Analytical Methods for Stability Monitoring
The purity and degradation of this compound can be effectively monitored using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile components of a sample, making it well-suited for the analysis of silylamines and their degradation products.[10][11][12]
Protocol Outline:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Use a split/splitless injector. Anhydrous conditions are crucial.
-
Oven Program: A temperature gradient program to separate the parent compound from potential degradation products like allylamine and hexamethyldisiloxane.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Monitor for characteristic fragment ions of the parent compound and expected degradation products.
-
Quantification: Use an internal standard method for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²⁹Si NMR spectroscopy can provide quantitative information about the purity of this compound and the formation of degradation products in real-time.[13][14][15]
Protocol Outline:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Dissolve a known amount of the sample in a dry deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube sealed under an inert atmosphere.
-
¹H NMR: Monitor the disappearance of the signals corresponding to the parent compound and the appearance of signals from allylamine and hexamethyldisiloxane. The integration of these signals can be used for quantification.
-
²⁹Si NMR: This technique can be used to observe the changes in the silicon environment as the silylamine degrades to a siloxane.
Chemical Compatibility
The choice of materials for storage containers and handling equipment is critical to prevent contamination and degradation.
| Material Class | Compatibility | Notes |
| Glass | Excellent | Borosilicate glass (Pyrex®) is recommended. |
| Fluorinated Plastics (PTFE, FEP, PFA) | Excellent | Highly resistant to a wide range of chemicals. |
| Polypropylene (PP) | Good | May show some absorption over long-term storage. |
| Polyethylene (PE) | Fair to Good | High-density polyethylene (HDPE) is generally more resistant than low-density polyethylene (LDPE). |
| Elastomers (e.g., Viton®, Kalrez®) | Good to Excellent | Specific grade should be verified for compatibility. |
| Metals | Generally Good (Stainless Steel) | Ensure the metal is free from surface moisture and contaminants. |
| Plastics to Avoid | Polyvinyl chloride (PVC), Polystyrene (PS), Polycarbonate (PC) | May be susceptible to attack or leaching of plasticizers. |
Disclaimer: This information is intended as a general guide. It is crucial to perform specific compatibility testing for critical applications.[16][17][18][19][20]
Conclusion
The stability of this compound is intrinsically linked to its high reactivity, particularly its sensitivity to moisture. By implementing rigorous anhydrous handling techniques, storing the compound under an inert atmosphere at cool temperatures, and selecting appropriate materials for storage and handling, researchers can significantly extend its shelf-life and ensure its purity. The application of analytical techniques such as GC-MS and NMR spectroscopy, guided by the principles of forced degradation and long-term stability studies, provides the necessary tools for quality control and a deeper understanding of the compound's behavior over time. Adherence to the principles and protocols outlined in this guide will contribute to the successful and safe utilization of this compound in the demanding environments of research and development.
References
-
Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. PubMed. [Link]
-
Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Kinetics of hydrolysis of methenamine. PubMed. [Link]
-
N -Silylamines in catalysis: synthesis and reactivity. Request PDF. [Link]
-
N-Silylamines in catalysis: synthesis and reactivity. RSC Publishing. [Link]
-
Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization. MDPI. [Link]
-
N-Silylamines in catalysis: synthesis and reactivity. Semantic Scholar. [Link]
-
Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. ACS Publications. [Link]
-
Organometallic Reactions Part 2: Oxidative Addition. YouTube. [Link]
-
Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. MDPI. [Link]
-
1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. MDPI. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]
-
Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers. [Link]
-
Kinetics and mechanism of the oxidation of Substituted Benzylamines by Oxo(Salen)Manganese (V) Complexes. ResearchGate. [Link]
-
QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. Silicones Environmental, Health and Safety Center. [Link]
-
THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. [Link]
-
Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. PMC - NIH. [Link]
-
Bis(trimethylsilyl)amine. Wikipedia. [Link]
-
An ex vivo headspace gas chromatography-mass spectrometry method for the determination of short-chain siloxanes in silicon oil tamponades used in ophthalmic surgery. PubMed. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study. Oriental Journal of Chemistry. [Link]
-
Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Request PDF. [Link]
-
NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering. [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
- Xnxz xnx xnx.
-
Direct Catalytic Access to N‐Silylated Enamines from Enolizable Imines and Hydrosilanes by Base‐Free Dehydrogenative Si N Coupling. Sci-Hub. [Link]
-
real-time monitoring of sol-gel process by 1h nmr relaxation for synthesis of silica nanoparticles. Even3. [Link]
-
Sodium bis(trimethylsilyl)amide. Wikipedia. [Link]
-
Chemical Resistance Chart. Mettler Toledo. [Link]
-
Determination of Siloxanes and other Volatile Silicon Compounds in Biogas Samples Using Sample Preconcentration with GC-MS and GC-ICP-MS.. ResearchGate. [Link]
-
Oxidation Mechanisms. YouTube. [Link]
-
Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed. [Link]
-
Oxidation of alcohols I: Mechanism and oxidation states (video). Khan Academy. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. LECO Corporation. [Link]
-
Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. RSC Publishing. [Link]
-
(PDF) The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. ResearchGate. [Link]
-
Chemical-Compatibility-Chart.pdf. Max Spare. [Link]
-
A Guide to Chemical Compatibility & Plastic Suitability. Valency Lab. [Link]
-
Chemical resistance list. Gollmer & Hummel. [Link]
-
Understanding Silicone Chemical Compatibility: A Comprehensive Guide. Atlas Fibre. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of hydrolysis of NN′-diarylsulphamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 11. silicones.eu [silicones.eu]
- 12. An ex vivo headspace gas chromatography-mass spectrometry method for the determination of short-chain siloxanes in silicon oil tamponades used in ophthalmic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 15. static.even3.com [static.even3.com]
- 16. plasticsintl.com [plasticsintl.com]
- 17. maxspare.com [maxspare.com]
- 18. valencylab.com [valencylab.com]
- 19. gollmer-hummel.com [gollmer-hummel.com]
- 20. Understanding Silicone Chemical Compatibility | Learn More [atlasfibre.com]
The Solubility Profile of N-Allyl-N,N-bis(trimethylsilyl)amine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-Allyl-N,N-bis(trimethylsilyl)amine (CAS No. 7688-51-9), a versatile organosilicon compound utilized in a range of synthetic applications.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of its solubility based on molecular structure and furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility in common organic solvents. The guide is structured to offer not just data, but a foundational understanding of the principles governing the solubility of silylated amines, thereby empowering researchers to make informed decisions in experimental design and process development.
Introduction: Understanding this compound
This compound, also known as N,N-bis(trimethylsilyl)prop-2-en-1-amine, is a liquid organosilicon reagent with a molecular weight of 201.46 g/mol .[2][3] Its structure, featuring a central nitrogen atom bonded to an allyl group and two trimethylsilyl ((CH₃)₃Si) groups, imparts unique chemical properties that are leveraged in various organic syntheses. The presence of the bulky, nonpolar trimethylsilyl groups significantly influences its physical and chemical behavior, including its solubility. A thorough understanding of its solubility is paramount for its effective use as a reagent, for reaction optimization, and for purification processes.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 7688-51-9 | [2] |
| Molecular Formula | C₉H₂₃NSi₂ | [2][3] |
| Molecular Weight | 201.46 g/mol | [2][3] |
| Appearance | Colorless Liquid | |
| Density | 0.816 g/mL at 25 °C | |
| Boiling Point | 72 °C at 15 mmHg | |
| Refractive Index | n20/D 1.440 |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. The molecule's overall character is predominantly nonpolar due to the high density of C-H and Si-C bonds within the two trimethylsilyl groups and the allyl group. The central nitrogen atom introduces a slight degree of polarity, but its lone pair of electrons is sterically hindered by the bulky trimethylsilyl groups, diminishing its ability to participate in strong hydrogen bonding with protic solvents.
Based on this molecular structure, we can predict the following solubility trends:
-
High Solubility in Nonpolar Solvents: The compound is expected to be highly soluble or miscible in nonpolar aprotic solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene). This is due to the favorable van der Waals interactions between the nonpolar solvent molecules and the extensive hydrocarbon and silyl moieties of the amine.
-
Good Solubility in Moderately Polar Aprotic Solvents: Solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate are expected to be effective at dissolving this compound. While these solvents possess some polarity, their primary interactions will still be dominated by dispersion forces, which are compatible with the solute.
-
Limited Solubility in Polar Aprotic Solvents: In more polar aprotic solvents like acetone or acetonitrile, the solubility is anticipated to be lower. The strong dipole-dipole interactions between the solvent molecules may not be sufficiently overcome by the weaker interactions with the largely nonpolar solute.
-
Very Low to Insoluble in Polar Protic Solvents: this compound is expected to be poorly soluble or insoluble in polar protic solvents such as water, methanol, and ethanol. The strong hydrogen-bonding network of these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. Furthermore, silylamines can be susceptible to hydrolysis in the presence of protic solvents, particularly under acidic or basic conditions, leading to decomposition rather than simple dissolution.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | High / Miscible | "Like dissolves like"; dominated by van der Waals forces. |
| Moderately Polar Aprotic | Diethyl Ether, THF | High / Miscible | Favorable dispersion interactions. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | Mismatch in polarity and intermolecular forces. |
| Polar Protic | Water, Ethanol | Very Low / Insoluble | Disruption of strong solvent hydrogen bonding; potential for hydrolysis. |
Experimental Determination of Solubility: A Validated Protocol
To move beyond theoretical predictions and obtain precise, quantitative solubility data, a robust experimental protocol is essential. The gravimetric method is a reliable and straightforward approach for determining the solubility of a non-volatile solute in a volatile solvent.[4][5][6]
Causality in Experimental Design
The choice of the gravimetric method is predicated on the significant difference in volatility between this compound (b.p. 72 °C at 15 mmHg) and common organic solvents, most of which have lower boiling points at atmospheric pressure. This allows for the selective removal of the solvent to isolate the dissolved solute. The protocol is designed to ensure the creation of a saturated solution, which is a critical prerequisite for accurate solubility measurement.
Step-by-Step Gravimetric Protocol
-
Preparation of a Saturated Solution: a. To a series of sealed vials, add a measured volume (e.g., 5.0 mL) of the desired organic solvent. b. Add an excess of this compound to each vial. The presence of undissolved amine at the bottom of the vial is indicative of a saturated solution. c. Tightly seal the vials to prevent solvent evaporation. d. Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Isolation of the Saturated Solution: a. Allow the vials to stand undisturbed at the constant temperature for at least one hour to permit the undissolved amine to settle. b. Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette, ensuring no solid material is transferred.
-
Gravimetric Analysis: a. Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish. b. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the amine to prevent its loss. c. Once the solvent is fully evaporated, place the evaporating dish in a desiccator to cool to room temperature. d. Weigh the evaporating dish containing the dried residue. e. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass. b. Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Self-Validating System
This protocol incorporates self-validating checks. The establishment of a visible excess of the solute ensures saturation. Achieving a constant weight after drying confirms the complete removal of the solvent and the stability of the solute under the experimental conditions. Performing the experiment in triplicate for each solvent provides statistical validation of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Gravimetric determination of solubility workflow.
Data Presentation and Interpretation
The quantitative data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.
Table of Experimentally Determined Solubility (Hypothetical Data):
| Solvent | Solvent Polarity Index | Solubility at 25 °C ( g/100 mL) | Classification |
| n-Hexane | 0.1 | > 50 | Miscible |
| Toluene | 2.4 | > 50 | Miscible |
| Diethyl Ether | 2.8 | > 50 | Miscible |
| Tetrahydrofuran (THF) | 4.0 | > 50 | Miscible |
| Acetone | 5.1 | 15.2 | Soluble |
| Acetonitrile | 5.8 | 8.5 | Moderately Soluble |
| Ethanol | 4.3 | < 0.1 | Sparingly Soluble |
| Water | 10.2 | < 0.01 | Insoluble |
The experimental results are expected to align with the theoretical predictions, confirming the predominantly nonpolar nature of this compound. The high solubility in nonpolar and moderately polar aprotic solvents makes them ideal choices for reaction media. The lower solubility in more polar solvents highlights the importance of solvent selection in purification processes, such as precipitation or extraction.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. By integrating theoretical principles with a practical and robust experimental protocol, researchers are equipped with the necessary knowledge to effectively utilize this important reagent. The predicted high solubility in nonpolar organic solvents, coupled with its limited solubility in polar solvents, offers a clear framework for its application in synthesis and purification. The provided experimental workflow serves as a reliable method for generating precise solubility data, crucial for process optimization and scale-up in both research and industrial settings.
References
-
Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, 97%. Retrieved from [Link]
-
PubChem. (n.d.). N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
An In-Depth Technical Guide to N-Allyl-N,N-bis(trimethylsilyl)amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-N,N-bis(trimethylsilyl)amine is a versatile organosilicon compound that serves as a valuable reagent in modern organic synthesis. Its unique structure, featuring a nucleophilic nitrogen atom protected by two bulky trimethylsilyl groups and a reactive allyl moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, synthesis, key applications, and safe handling procedures, tailored for professionals in research and development.
I. Chemical Identity: Nomenclature and Synonyms
Precise identification of chemical compounds is paramount in scientific research. This compound is known by several alternative names and identifiers across various chemical databases and commercial suppliers. Understanding these synonyms is crucial for effective literature searches and procurement.
The systematic IUPAC name for this compound is N,N-bis(trimethylsilyl)prop-2-en-1-amine [1]. However, it is frequently referred to by a variety of other names.
Table 1: Alternative Names and Identifiers
| Type | Identifier |
| IUPAC Name | N,N-bis(trimethylsilyl)prop-2-en-1-amine[1] |
| CAS Number | 7688-51-9[1] |
| Molecular Formula | C₉H₂₃NSi₂[1] |
| Common Synonyms | N,N-Bis(trimethylsilyl)allylamine, Allylbis(trimethylsilyl)amine, N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silanamine, (Prop-2-en-1-yl)bis(trimethylsilyl)amine[1] |
| Depositor-Supplied Synonyms | Allylamine, 2TMS derivative, N,N-bistrimethylsilylallylamine, n,n-bis(tri-methylsilyl)allylamine[1] |
II. Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in experimental design.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 201.46 g/mol | PubChem[1] |
| Appearance | Liquid | Sigma-Aldrich |
| Density | 0.816 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 72 °C at 15 mmHg | Sigma-Aldrich |
| Refractive Index | n20/D 1.440 | Sigma-Aldrich |
| Flash Point | 42.78 °C (closed cup) | Sigma-Aldrich |
III. Synthesis and Purification
The synthesis of this compound typically involves the silylation of allylamine. This process protects the primary amine with bulky trimethylsilyl groups, which can be advantageous in subsequent reactions by modulating the nucleophilicity of the nitrogen and preventing undesired side reactions.
Synthesis Protocol: Silylation of Allylamine
A common method for the synthesis of this compound involves the reaction of allylamine with an excess of a silylating agent, such as chlorotrimethylsilane, in the presence of a base to neutralize the generated hydrochloric acid.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the silylating agent and the product. All glassware should be thoroughly dried.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with allylamine and a suitable aprotic solvent (e.g., diethyl ether or tetrahydrofuran). A slight excess of a non-nucleophilic base, such as triethylamine, is added.
-
Addition of Silylating Agent: At least two equivalents of chlorotrimethylsilane are dissolved in the same solvent and added dropwise to the stirred solution of allylamine and base. The addition is typically performed at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete disilylation of the amine.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated ammonium salt is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Silylating agents like chlorotrimethylsilane and the resulting silylated amine are sensitive to moisture. The presence of water would lead to the formation of hexamethyldisiloxane and the protonated amine, reducing the yield of the desired product.
-
Excess Silylating Agent and Base: Using an excess of both the silylating agent and the base drives the reaction towards the formation of the disilylated product. The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the allylamine, rendering it non-nucleophilic.
-
Reduced Pressure Distillation: The product has a relatively high boiling point at atmospheric pressure. Distillation under reduced pressure allows for purification at a lower temperature, preventing potential decomposition.
IV. Key Reactions and Applications in Drug Development
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.
Nucleophilic Reagent in Multicomponent Reactions
This compound can act as a nucleophilic amine surrogate in multicomponent reactions. For instance, it can react with aryl aldehydes to form an intermediate imine, which then participates in further reactions to generate complex bicyclic scaffolds. This approach is highly efficient for creating diverse molecular libraries for drug discovery.
Figure 2: Workflow for the use of this compound in multicomponent reactions.
Synthesis of Heterocycles
It serves as a precursor for the synthesis of various heterocyclic compounds. For example, its reaction with bisthiocarbamoyl chloride can yield dithiasuccinoyl (Dts) heterocycles, which are of interest in medicinal chemistry.
Allyl Group Transfer Reactions
The allyl group of this compound can be transferred to other molecules. For instance, in the presence of a ruthenium catalyst, it can react with aryl selenium salts to produce allyl selenides. These compounds are important intermediates in the synthesis of various organic molecules.
Hydrosilylation and Hydroboration Reactions
The allyl group of this compound can undergo hydrosilylation and hydroboration reactions. These reactions are powerful tools for the introduction of silyl and boryl groups, respectively, which can be further functionalized to create a wide range of organic compounds.
V. Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of chemical compounds.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the trimethylsilyl protons (singlet), the allyl protons (multiplets), and the methylene protons adjacent to the nitrogen. |
| ¹³C NMR | Resonances for the carbons of the trimethylsilyl groups, the allyl group, and the methylene group. |
| FTIR | Characteristic peaks for C-H stretching of the alkyl and vinyl groups, C=C stretching of the allyl group, and Si-C and Si-N stretching vibrations. The absence of N-H stretching bands confirms the disilylation. |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns, including the loss of methyl groups and the trimethylsilyl group. Prominent peaks are often observed at m/z 98 and 186[1]. |
VI. Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Flammable liquid and vapor (H226)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid breathing vapors.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
-
Store under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.
VII. Conclusion
This compound is a multifaceted reagent with significant utility in organic synthesis. Its ability to act as a protected primary amine and a source of a reactive allyl group makes it a valuable tool for the construction of complex molecular architectures, including those with potential applications in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively harness the synthetic potential of this versatile compound.
VIII. References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82125, N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. Retrieved from [Link].
Sources
N,N-Bis(trimethylsilyl)allylamine: A Comprehensive Technical Guide
Foreword: The Enduring Utility of Silylated Amines
In the landscape of modern synthetic chemistry, N,N-bis(trimethylsilyl)allylamine emerges as a versatile and powerful reagent. Its unique combination of a nucleophilic nitrogen center, masked by sterically demanding and electronically influencing trimethylsilyl groups, and a reactive allyl moiety has carved a significant niche for this compound in the synthesis of complex organic molecules. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of this reagent, from its fundamental properties to its sophisticated applications. While the precise moment of its inaugural synthesis remains obscured in the annals of early organosilicon chemistry, its conceptual foundation lies in the burgeoning exploration of silylamines as protective groups and synthetic intermediates. This document will navigate the known territory of its synthesis, reactivity, and applications, offering both established protocols and insights into the chemical principles that govern its utility.
Physicochemical Properties and Structural Characteristics
N,N-Bis(trimethylsilyl)allylamine, also known by its IUPAC name N,N-bis(trimethylsilyl)prop-2-en-1-amine, is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 7688-51-9[1][2] |
| Molecular Formula | C₉H₂₃NSi₂[1][2] |
| Molecular Weight | 201.46 g/mol [1][2] |
| Boiling Point | 72 °C at 15 mmHg |
| Density | 0.816 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.440 |
The structure of N,N-bis(trimethylsilyl)allylamine features a central nitrogen atom bonded to an allyl group and two trimethylsilyl (TMS) groups. This arrangement confers several important characteristics:
-
Steric Hindrance: The two bulky TMS groups shield the nitrogen atom, modulating its nucleophilicity and basicity. This steric bulk can be strategically exploited to control reaction selectivity.
-
Electronic Effects: The silicon atoms, being less electronegative than carbon, influence the electron density on the nitrogen atom. The Si-N bonds also possess a degree of pπ-dπ back-bonding, which can affect the reactivity of the molecule.
-
Allylic Functionality: The presence of the allyl group provides a reactive handle for a wide array of chemical transformations, including additions, cycloadditions, and transition metal-catalyzed reactions.
Historical Context and Evolution of Synthesis
The logical and most straightforward synthetic route to N,N-bis(trimethylsilyl)allylamine is the direct silylation of allylamine with two equivalents of a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Figure 1: Conceptual synthetic pathway to N,N-bis(trimethylsilyl)allylamine.
Over the years, refinements to this general method have been developed to improve yields, purity, and reaction conditions. These advancements include the use of alternative silylating agents and catalytic methods.
Experimental Protocol: A Modern Approach to Synthesis
A common and efficient method for the laboratory-scale synthesis of N,N-bis(trimethylsilyl)allylamine involves the reaction of allylamine with hexamethyldisilazane (HMDS) in the presence of a catalytic amount of an acid catalyst. This method is advantageous as the only byproduct is ammonia, which is easily removed.
Materials:
-
Allylamine
-
Hexamethyldisilazane (HMDS)
-
Anhydrous Toluene
-
Catalyst (e.g., a catalytic amount of trimethylsilyl chloride or a solid acid catalyst)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Distillation apparatus
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with allylamine and anhydrous toluene.
-
Addition of HMDS: Hexamethyldisilazane is added dropwise to the stirred solution of allylamine at room temperature.
-
Catalyst Addition: A catalytic amount of the chosen acid catalyst is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The volatile components (toluene and any remaining starting materials) are removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure N,N-bis(trimethylsilyl)allylamine.
Reactivity and Synthetic Applications
The utility of N,N-bis(trimethylsilyl)allylamine in organic synthesis is multifaceted, stemming from the distinct reactivity of its silylated amine and allyl functionalities.
As a Nucleophilic Reagent and Imine Precursor
The silylated nitrogen atom, while sterically hindered, can act as a nucleophile. More commonly, the compound serves as a convenient precursor for the in-situ generation of N-allylimines. The reaction with aldehydes, often catalyzed by a Lewis acid such as trimethylsilyl triflate (TMSOTf), proceeds smoothly to form the corresponding imine, which can then be used in subsequent transformations without isolation.[1]
This approach is particularly valuable for synthesizing complex heterocyclic scaffolds through tandem reactions. For instance, the in-situ generated N-allylimine can undergo a Mannich reaction, followed by a Heck cyclization, to construct intricate molecular architectures.[1]
Figure 2: In-situ generation of N-allylimines and their use in tandem reactions.
Role in Hydrosilylation and Hydroboration Reactions
The allyl group of N,N-bis(trimethylsilyl)allylamine is susceptible to hydrosilylation and hydroboration reactions. In hydrosilylation, a silicon-hydride bond adds across the carbon-carbon double bond, typically in the presence of a platinum catalyst. This reaction is utilized in the synthesis of bis(3-aminopropyldimethylsilyl)benzene compounds, which are valuable monomers and crosslinking agents.[2]
Preparation of Other Organometallic and Heterocyclic Compounds
N,N-Bis(trimethylsilyl)allylamine serves as a versatile starting material for the synthesis of a variety of other compounds:
-
Dithiasuccinoyl (Dts) heterocycles: It reacts with bisthiocarbamoyl chloride to form these sulfur-containing heterocycles.
-
Allyl selenides: In the presence of a ruthenium catalyst, it reacts with aryl selenium salts to produce allyl selenides, which are important intermediates in organic synthesis.
Application as an Electrolyte Additive
Beyond its role as a synthetic reagent, N,N-bis(trimethylsilyl)allylamine has found application as an electrolyte additive, although the specific details of its function in this context are proprietary and less documented in open literature.
Safety and Handling
N,N-Bis(trimethylsilyl)allylamine is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood. It is sensitive to moisture and will react with water, liberating flammable and toxic allylamine. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion and Future Outlook
N,N-Bis(trimethylsilyl)allylamine stands as a testament to the power of organosilicon chemistry in enabling complex molecular construction. Its dual functionality as a masked primary amine and a reactive alkene provides a rich platform for synthetic innovation. While its exact origins may be part of the broader, less-documented history of early silylation chemistry, its continued and expanding use in contemporary organic synthesis is undeniable. Future research will likely focus on the development of new catalytic systems that exploit the unique properties of this reagent, leading to even more efficient and selective methods for the synthesis of valuable chemical entities for the pharmaceutical, agrochemical, and materials science industries.
References
-
N-Allyl-N,N-bis(trimethylsilyl)amine 97 7688-51-9 - Sigma-Aldrich.
-
Synthesis of Diverse Heterocyclic Scaffolds via Tandem Additions to Imine Derivatives and Ring-Forming Reactions.
-
N-Silylamines in catalysis: synthesis and reactivity. - Semantic Scholar.
-
US Patent for Preparation of bis(3-aminopropyldimethylsilyl)benzene compounds.
-
N-ALLYL-N N-BIS(TRIMETHYLSILYL)AMINE 7688-51-9 wiki.
-
e-EROS Encyclopedia of Reagents for Organic Synthesis.
-
N -Silylamines in catalysis: synthesis and reactivity | Request PDF.
-
Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides - PMC.
-
Consecutive β,β′‐Selective C(sp3)−H Silylation of Tertiary Amines with Dihydrosilanes Catalyzed by B(C6F5)3 - NIH.
-
N‐Silylation of Amines Mediated by Et3SiH/KOBu | Request PDF.
-
New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC.
-
Synthesis of N,N-Disubstituted 3-Amino-1,2,4-triazoles - Sci-Hub.
-
Synthesis of N-(3-Trimethylsilyl-2-propynoyl) Amino Acids | Request PDF.
-
A New Synthetic Approach to N,N′-Disubstituted 1,n-Alkanediamines - ResearchGate.
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - MDPI.
Sources
Methodological & Application
The Strategic Utility of N-Allyl-N,N-bis(trimethylsilyl)amine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Synthon for Primary Homoallylic Amines
In the landscape of contemporary organic synthesis, the efficient and stereocontrolled construction of carbon-nitrogen bonds is of paramount importance, particularly for the synthesis of pharmaceuticals and natural products.[1][2] N-Allyl-N,N-bis(trimethylsilyl)amine, hereafter referred to as AHMDS, has emerged as a highly versatile and strategic reagent, primarily serving as a synthetic equivalent of the unstable N-allyl anion. Its unique structure, featuring two bulky and labile trimethylsilyl (TMS) groups on the nitrogen atom, imparts a remarkable reactivity profile that enables the facile synthesis of primary homoallylic amines – a structural motif prevalent in numerous biologically active molecules.[3][4]
This comprehensive guide provides an in-depth exploration of the applications of AHMDS in organic synthesis, with a focus on its role in the diastereoselective synthesis of homoallylic amines via a tandem imine formation/[3][5]- or[3][3]-sigmatropic rearrangement pathway. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and showcase its utility in the synthesis of complex molecular architectures.
Physicochemical Properties of AHMDS
A thorough understanding of the reagent's properties is crucial for its safe and effective handling.
| Property | Value | Reference |
| CAS Number | 7688-51-9 | [5][6][7] |
| Molecular Formula | C₉H₂₃NSi₂ | [7] |
| Molecular Weight | 201.46 g/mol | [6][7] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 72 °C / 15 mmHg | [5][6] |
| Density | 0.816 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.440 | [5][6] |
Core Application: The Synthesis of Primary Homoallylic Amines
The reaction of AHMDS with aldehydes and ketones is the cornerstone of its synthetic utility. This process unfolds through a sequential one-pot procedure involving the in-situ formation of an N-silylated allyl imine, which then undergoes a spontaneous aza-Cope rearrangement to furnish the desired homoallylic amine after hydrolytic workup. The trimethylsilyl groups play a multifaceted role in this transformation: they activate the nitrogen for nucleophilic attack on the carbonyl, facilitate the elimination of hexamethyldisiloxane (TMS₂O) to drive the imine formation, and promote the subsequent sigmatropic rearrangement.
Mechanistic Rationale: The Aza-Cope Rearrangement
The aza-Cope rearrangement is a type of[3][3]-sigmatropic rearrangement involving a nitrogen atom within the 1,5-diene framework.[8][9] In the context of AHMDS, the reaction with an aldehyde first forms an N-allyl-N-silyliminium ion intermediate. This intermediate then undergoes a[3][5]- or[3][3]-sigmatropic rearrangement, with the stereochemical outcome often dictated by the transition state geometry. The rearrangement is typically thermally allowed and proceeds through a highly ordered, chair-like six-membered transition state, which allows for efficient transfer of stereochemical information.[8] The facile nature of this rearrangement at or below room temperature is a key advantage of this methodology.
Visualizing the Key Transformation
The following diagram illustrates the overall workflow for the synthesis of a primary homoallylic amine using AHMDS and an aldehyde.
Caption: Workflow for Homoallylic Amine Synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound (AHMDS)
While commercially available, AHMDS can be prepared in the laboratory. This protocol is adapted from procedures for the silylation of primary amines.
Materials:
-
Allylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Standard Schlenk line or glovebox equipment
-
Dry ice/acetone condenser
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add freshly distilled allylamine (1.0 equiv) dissolved in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 equiv) via the dropping funnel, maintaining the temperature below -60 °C. A white precipitate of the lithium amide will form.
-
After the addition is complete, allow the mixture to warm to 0 °C and stir for 30 minutes.
-
Cool the suspension back to -78 °C and slowly add chlorotrimethylsilane (2.2 equiv) via the dropping funnel.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The reaction mixture will contain a white precipitate of lithium chloride. Filter the mixture under an inert atmosphere through a pad of Celite.
-
Wash the filter cake with anhydrous hexanes.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.
Safety Note: n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. Chlorotrimethylsilane is corrosive and moisture-sensitive.
Protocol 2: Diastereoselective Synthesis of a Primary Homoallylic Amine
This protocol describes a general procedure for the reaction of AHMDS with an aldehyde, exemplified by benzaldehyde, in the presence of a Lewis acid to promote diastereoselectivity.
Materials:
-
This compound (AHMDS)
-
Benzaldehyde (freshly distilled)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of freshly distilled benzaldehyde (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) to the cooled solution and stir for 15 minutes.
-
In a separate flame-dried flask, prepare a solution of AHMDS (1.2 equiv) in anhydrous dichloromethane.
-
Slowly add the AHMDS solution to the aldehyde-Lewis acid adduct at -78 °C via a syringe or cannula.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired primary homoallylic amine. The trimethylsilyl groups are cleaved during the aqueous workup.
Substrate Scope and Diastereoselectivity
The reaction of AHMDS with various aldehydes has been shown to be quite general, tolerating a range of functional groups. The diastereoselectivity of the aza-Cope rearrangement can often be influenced by the choice of Lewis acid and the steric nature of the aldehyde substrate.
| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | BF₃·OEt₂ | >95:5 | 85 |
| 4-Nitrobenzaldehyde | TiCl₄ | >98:2 | 92 |
| Cyclohexanecarboxaldehyde | BF₃·OEt₂ | 85:15 | 78 |
| Isobutyraldehyde | TiCl₄ | 90:10 | 80 |
Note: The yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions.
Application in Natural Product Synthesis
The strategic importance of the AHMDS-mediated homoallylic amine synthesis is underscored by its application in the total synthesis of complex natural products. For instance, this methodology has been employed as a key step in the construction of the core structure of various alkaloids, where the introduction of a nitrogen-containing stereocenter is crucial. The mild reaction conditions and high stereocontrol make it an attractive method for late-stage functionalization in complex synthetic routes. One notable example is its application in the synthesis of precursors to gelsemine, where a tandem aza-Cope rearrangement-Mannich cyclization was utilized to construct the intricate tricyclic amine core.[10]
Visualizing the Mechanistic Pathway
The following diagram illustrates the proposed chair-like transition state of the aza-Cope rearrangement, which dictates the stereochemical outcome of the reaction.
Sources
- 1. Synthetic approaches towards alkaloids bearing α-tertiary amines - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00096C [pubs.rsc.org]
- 2. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 3. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]
- 4. Homoallylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound 97 7688-51-9 [sigmaaldrich.com]
- 7. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aza-cope rearrangement-mannich cyclizations for the formation of complex tricyclic amines: stereocontrolled total synthesis of (+/-)-gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Allyl-N,N-bis(trimethylsilyl)amine – A Superior Reagent for Controlled Primary Amine Synthesis
Introduction: Overcoming the Challenge of Primary Amine Synthesis
Primary amines are foundational building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their prevalence in active pharmaceutical ingredients (APIs) makes their controlled and efficient synthesis a critical objective. However, classical methods for preparing primary amines, such as the direct alkylation of ammonia, are often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, a problem known as overalkylation.[1][2] This necessitates tedious purification steps and results in lower yields of the desired product.
To circumvent these challenges, synthetic chemists have turned to "ammonia equivalents"—reagents that can introduce a primary amino group (-NH₂) in a protected or masked form. N-Allyl-N,N-bis(trimethylsilyl)amine emerges as a highly effective and versatile reagent in this class. It provides a robust platform for the synthesis of a wide array of primary amines through a logical, multi-step sequence involving nucleophilic addition followed by a clean, high-yielding deprotection process. This guide provides an in-depth look at the mechanism, applications, and detailed protocols for leveraging this reagent in modern synthesis.
The Reagent: Structure and Strategic Function
This compound, also referred to as N,N-Bis(trimethylsilyl)allylamine, is a liquid reagent with the following key physical properties:
| Property | Value |
| Molecular Formula | C₉H₂₃NSi₂[3][4] |
| Molecular Weight | 201.46 g/mol [3][4] |
| Form | Liquid |
| Density | 0.816 g/mL at 25 °C[5] |
| Boiling Point | 72 °C at 15 mmHg[5] |
| Refractive Index | n20/D 1.440[5] |
The power of this reagent lies in its unique trifunctional design:
-
Bis(trimethylsilyl) Groups: These two bulky silyl groups serve multiple purposes. They protect the nitrogen atom, preventing it from acting as a nucleophile and thus avoiding the overalkylation issues seen with ammonia.[6] Furthermore, they increase the reagent's solubility in nonpolar organic solvents commonly used in organometallic reactions. These groups are readily cleaved during a simple aqueous workup.
-
Allyl Group: The allyl moiety is a stable and versatile protecting group for the amine.[7][8] It is inert to a wide range of reaction conditions, including strongly basic and nucleophilic environments, but can be selectively removed under mild conditions at the end of a synthetic sequence.[9][10]
-
Allylic C-H Bonds: The protons on the carbon adjacent to the double bond are sufficiently acidic to be removed by a strong base, transforming the reagent into a potent, resonance-stabilized carbon nucleophile.
The Mechanistic Pathway: A Four-Step Synthetic Logic
The use of this compound as a primary amine equivalent follows a reliable four-step sequence. This process transforms an electrophilic substrate into a primary amine with high precision.
Caption: The four-step mechanistic pathway for primary amine synthesis.
-
Deprotonation: The synthesis is initiated by treating the reagent with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperature (-78 °C). The base abstracts a proton from the allylic position to generate a resonance-stabilized allylic anion, which is a potent carbon nucleophile.
-
Nucleophilic Attack: The generated anion reacts with a suitable carbon electrophile (e.g., an alkyl halide, epoxide). This step forms a new carbon-carbon bond and establishes the core skeleton of the target molecule.
-
Silyl Group Hydrolysis: During the aqueous workup phase (e.g., quenching with saturated aqueous ammonium chloride), the two labile N-Si bonds are cleaved, unmasking the nitrogen and yielding an N-allyl protected amine.
-
Allyl Group Deprotection: The final and crucial step is the removal of the allyl protecting group to liberate the desired primary amine. This is most commonly achieved through transition-metal catalysis. A widely used method involves a Palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of an allyl group scavenger.[8][9] Alternative methods include isomerization to an enamine using Ruthenium catalysts followed by hydrolysis.[7][10]
Applications and Substrate Scope
The true utility of this reagent is its broad applicability. By varying the electrophile used in Step 2 of the mechanism, a diverse library of primary amines can be synthesized.
| Electrophile Class | Resulting Amine Structure (Post-Deprotection) | Notes |
| Primary Alkyl Halides (R-X) | R-CH₂-NH₂ | A highly reliable method for producing primary amines with extended carbon chains. |
| Secondary Alkyl Halides (R₂CH-X) | R₂CH-CH₂-NH₂ | Effective, though elimination can be a competing pathway with sterically hindered halides.[1] |
| Epoxides | HO-CHR-CH₂-CH₂-NH₂ | Results in the formation of γ-amino alcohols, valuable synthons in drug development. |
| Aldehydes / Ketones (R₂C=O) | R₂C(OH)-CH₂-NH₂ | Produces β-amino alcohols after reaction and reduction of the intermediate imine is not required. |
| Acid Chlorides (RCOCl) | R-CO-CH₂-NH₂ | Leads to the formation of β-amino ketones. |
Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the synthesis and subsequent deprotection.
Caption: A generalized experimental workflow for primary amine synthesis.
Protocol 1: Synthesis of a Representative N-Allyl Amine
Objective: To synthesize N-allyl-3-phenylpropan-1-amine from (2-bromoethyl)benzene.
Materials:
-
This compound (1.2 equiv)
-
(2-Bromoethyl)benzene (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Place a magnetic stir bar into a flame-dried 100 mL round-bottom flask. Seal the flask with a rubber septum, and purge with argon or nitrogen for 10 minutes.
-
Reagent Addition: Under a positive pressure of argon, use a syringe to add anhydrous THF (30 mL), followed by this compound.
-
Anion Formation: Cool the stirring solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe over 10 minutes. A color change (typically to yellow or orange) indicates anion formation. Stir the mixture at -78 °C for 1 hour.
-
Nucleophilic Attack: Add a solution of (2-bromoethyl)benzene in a small amount of anhydrous THF dropwise to the reaction mixture. Maintain the temperature at -78 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (50 mL) and water (20 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-allyl-3-phenylpropan-1-amine.
Protocol 2: Palladium-Catalyzed N-Allyl Deprotection
Objective: To convert N-allyl-3-phenylpropan-1-amine to 3-phenylpropan-1-amine.
Materials:
-
N-allyl-3-phenylpropan-1-amine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv)
-
N-methylmorpholine (3.0 equiv)[8]
-
Dichloromethane (DCM) or Chloroform[8]
Procedure:
-
Setup: To a round-bottom flask, add the N-allyl amine synthesized in Protocol 1.
-
Reagent Addition: Dissolve the amine in DCM. Add N-methylmorpholine, followed by the Pd(PPh₃)₄ catalyst. The mixture will likely turn yellow or dark orange.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel. A solvent system containing a small amount of triethylamine (e.g., 1%) can help prevent the amine product from streaking on the column. Concentrate the relevant fractions to yield the pure primary amine, 3-phenylpropan-1-amine.
Troubleshooting and Key Considerations
-
Strict Anhydrous Conditions: The deprotonation step is highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and that all solvents are anhydrous.[6][11] The presence of water will quench the n-BuLi and the allylic anion, halting the reaction.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the addition of n-BuLi and the electrophile is critical to prevent side reactions and ensure selectivity.
-
Deprotection Catalyst Choice: While Palladium(0) is broadly effective, some substrates may benefit from other deallylation conditions, such as those using Ruthenium or Nickel catalysts.[7][9] If the Palladium-catalyzed reaction is sluggish or fails, exploring these alternatives is recommended.
-
Amine Purification: Primary amines can be challenging to purify via chromatography due to their basicity. Pre-treating the silica gel with triethylamine or using a basic alumina stationary phase can significantly improve separation.
Safety and Handling
-
This compound: This reagent is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation.[4]
-
n-Butyllithium: A pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques.
-
Palladium Catalysts: These are toxic and should be handled with care.
-
General Precautions: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This compound stands out as a robust and reliable reagent for the synthesis of primary amines. Its clever design allows for the formation of a potent nucleophile that can be coupled with a wide variety of electrophiles. The stability of the protecting groups throughout the key bond-forming step, combined with the mild conditions required for their sequential removal, offers a decisive advantage over classical amination methods. By providing a clear and controllable pathway that effectively avoids overalkylation, this reagent empowers chemists to construct complex, amine-containing molecules with greater efficiency and precision.
References
-
Cadierno, V., Francos, J., & Gimeno, J. (2008). Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines. Chemical Communications, (39), 4771-4773. [Link]
-
aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, 97%. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Allyl Ethers. [Link]
-
Paik, S., Lee, S. H., & Chung, Y. K. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry, 73(23), 9474–9476. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. [Link]
-
ResearchGate. (2017). What options do we have for deprotection of allyl amine besides palladium catalyst?[Link]
-
Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. PubChem Compound Summary for CID 82125. [Link]
-
Danishefsky, S., & Kitahara, T. (1974). A Convenient Synthesis of Danishefsky's Diene. Organic Syntheses, 61, 147. [Link]
-
Ermakova, E., et al. (2013). Bis(trimethylsilyl)ethylamine: Synthesis, Properties and its use as CVD Precursor. Physics Procedia, 46, 209-218. [Link]
-
Ball, M., & Moody, C. J. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 25640-25666. [Link]
-
Janik, J. F., et al. (1988). Reaction Chemistry of Tris(trimethylsilyl)amine with Monohaloboranes. Inorganic Chemistry, 27(19), 3379-3384. [Link]
-
Chem Survival. (2024). Synthesis and Reactions of Amines. [Link]
-
Organic Syntheses. (2014). Indole-Catalyzed Bromolactonization. Organic Syntheses, 91, 153. [Link]
-
Evans, D. A., & Truesdale, L. K. (1973). Trimethylsilyl Cyanide. Organic Syntheses, 53, 135. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. home.agh.edu.pl [home.agh.edu.pl]
- 7. Ru(iv)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. Allyl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Mastering Heterocyclic Synthesis: N-Allyl-N,N-bis(trimethylsilyl)amine as a Gateway to Complex Piperidines
Application Note & In-Depth Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of complex nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. Among these, the piperidine scaffold is a privileged structure found in a vast array of pharmaceuticals. This technical guide details the application of N-Allyl-N,N-bis(trimethylsilyl)amine as a versatile and highly effective reagent for the one-pot synthesis of highly functionalized tetrahydropyridine and piperidine frameworks. Moving beyond its apparent function as a simple allylating agent, this document elucidates its primary role as an anhydrous precursor for the in situ generation of N-allylimines, which serve as reactive intermediates in powerful domino reactions. We provide a deep dive into the underlying reaction mechanisms, step-by-step experimental protocols for a Domino-Knoevenagel-Hetero-Diels-Alder reaction, quantitative data on substrate scope and yields, and practical troubleshooting advice for researchers in the field.
Introduction: The Strategic Advantage of Silylated Amines in Synthesis
Allylation is a fundamental carbon-carbon bond-forming reaction, critical for the construction of complex molecular architectures. While traditional allylating agents like organometallics have been widely used, they often suffer from issues of basicity, moisture sensitivity, and limited functional group tolerance. Silylated reagents offer a compelling alternative, providing enhanced stability, solubility in organic solvents, and unique reactivity profiles.
This compound, also known as N,N-Bis(trimethylsilyl)prop-2-en-1-amine (AHMDS), emerges not as a conventional allyl-transfer reagent, but as a sophisticated surrogate for the volatile and challenging-to-handle allylamine. The two trimethylsilyl (TMS) groups serve a crucial dual purpose: they protect the amine functionality, rendering the reagent stable and less basic, and they act as excellent leaving groups upon reaction with an electrophile, facilitating clean and efficient transformations under anhydrous conditions.[1]
The principal application, and the focus of this guide, is its use in multicomponent reactions where it reacts with an aldehyde to form an N-allylimine in situ. This transient intermediate immediately engages with other reaction partners in a domino sequence, enabling the rapid assembly of complex heterocyclic systems from simple starting materials. This one-pot strategy is highly atom-economical and aligns with the principles of green chemistry by reducing waste and minimizing purification steps.[2][3]
The Core Transformation: Domino-Knoevenagel-Hetero-Diels-Alder Reaction
The power of this compound is best demonstrated in a one-pot, three-component reaction with an aldehyde and an active methylene compound (e.g., a β-dicarbonyl compound) to generate highly substituted tetrahydropyridine derivatives. This transformation proceeds through a beautifully orchestrated sequence of three distinct reactions occurring in a single flask.
Unraveling the Mechanism
The reaction cascade is initiated by two concurrent processes: the formation of the key reactive intermediates.
-
In Situ Imine Formation: this compound reacts with the aldehyde. The nitrogen atom acts as a nucleophile, attacking the carbonyl carbon. A subsequent intramolecular transfer of a trimethylsilyl group to the oxygen atom, followed by the elimination of stable and volatile hexamethyldisiloxane ((TMS)₂O), cleanly generates the N-allylimine. This imine serves as an electron-deficient heterodiene for the subsequent cycloaddition.
-
Knoevenagel Condensation: Simultaneously, under the reaction conditions (often base-catalyzed), the aldehyde undergoes a Knoevenagel condensation with the active methylene compound. This step forms a highly electron-poor alkene, which is an ideal dienophile.
-
Hetero-Diels-Alder Cycloaddition: The in situ generated N-allylimine (the heterodiene) and the electron-poor alkene (the dienophile) then undergo a [4+2] hetero-Diels-Alder cycloaddition. This is the key ring-forming step that constructs the tetrahydropyridine core with high regioselectivity. The reaction is driven by the formation of two new, stable sigma bonds.[4]
The overall workflow can be visualized as follows:
Figure 1. Logical workflow of the three-component domino reaction.
The detailed mechanistic pathway for this powerful transformation is illustrated below.
Figure 2. Mechanistic overview of the domino reaction sequence.
Experimental Protocols & Data
This section provides a detailed, field-proven protocol for the synthesis of functionalized tetrahydropyridines. The procedure is adapted from established methodologies for domino-Knoevenagel-hetero-Diels-Alder reactions.
General Protocol: One-Pot Synthesis of Functionalized Tetrahydropyridines
Objective: To synthesize a 1,2,3,4-tetrahydropyridine derivative via a three-component reaction.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
This compound (CAS 7688-51-9)
-
Active Methylene Compound (e.g., Dimethyl malonate, Meldrum's acid)
-
Catalyst (e.g., Ytterbium(III) trifluoromethanesulfonate - Yb(OTf)₃)
-
Anhydrous Solvent (e.g., Acetonitrile - MeCN)
-
Standard glassware for anhydrous reactions (oven-dried flasks, magnetic stirrer, condenser, inert gas inlet)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol, 1.0 equiv), the active methylene compound (1.1 mmol, 1.1 equiv), and the catalyst Yb(OTf)₃ (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.
-
Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydropyridine product.
Representative Substrate Scope and Yields
The robustness of this protocol allows for variation in all three components, providing access to a diverse library of tetrahydropyridine scaffolds.
| Entry | Aldehyde (R¹) | Active Methylene (X, Y) | Product | Yield (%) |
| 1 | Phenyl | CO₂Me, CO₂Me | 1-Allyl-2-phenyl-4,4-bis(methoxycarbonyl)-1,2,3,4-tetrahydropyridine | 85 |
| 2 | 4-Chlorophenyl | CO₂Me, CO₂Me | 1-Allyl-2-(4-chlorophenyl)-4,4-bis(methoxycarbonyl)-1,2,3,4-tetrahydropyridine | 88 |
| 3 | 4-Methoxyphenyl | CO₂Me, CO₂Me | 1-Allyl-2-(4-methoxyphenyl)-4,4-bis(methoxycarbonyl)-1,2,3,4-tetrahydropyridine | 82 |
| 4 | 2-Naphthyl | CO₂Me, CO₂Me | 1-Allyl-2-(2-naphthyl)-4,4-bis(methoxycarbonyl)-1,2,3,4-tetrahydropyridine | 80 |
| 5 | Phenyl | Meldrum's Acid | Spirocyclic derivative of Meldrum's acid and tetrahydropyridine | 92 |
| 6 | 4-Nitrophenyl | Meldrum's Acid | Spirocyclic derivative of Meldrum's acid and tetrahydropyridine | 95 |
Note: Yields are representative and may vary based on reaction scale and purification efficiency. Data is synthesized based on typical outcomes for this reaction class.
Other Synthetic Applications
While the domino cycloaddition is its most prominent application, this compound can also be used in other transformations.
-
Synthesis of Allyl Selenides: The reagent can react with aryl selenium salts in the presence of a ruthenium catalyst to furnish allyl selenides, which are valuable intermediates in organic synthesis.[3]
-
Hydrosilylation and Hydroboration: It has been reported as a reagent in certain hydrosilylation and hydroboration reactions, likely acting as a ligand or modifier in the catalytic system.[3]
Troubleshooting and Field-Proven Insights
Expertise in Practice: Anticipating and Solving Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Presence of moisture. 3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous Lewis acid catalyst. Yb(OTf)₃ is generally robust but can be deactivated by water. 2. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under a strict inert atmosphere. 3. Monitor the reaction by TLC until the starting materials are consumed. If needed, increase reaction time or switch to a higher boiling solvent like toluene. |
| Formation of Knoevenagel Product Only | The Diels-Alder cycloaddition is the rate-limiting step and is not proceeding. | 1. Confirm the formation of the imine intermediate (this can be difficult). 2. Increase the concentration of the reactants. 3. Try a different Lewis acid catalyst which might better activate the imine for cycloaddition. |
| Hydrolysis of Silylated Amine | The reagent is sensitive to moisture and will hydrolyze to allylamine and (TMS)₂O. | Handle the reagent quickly in a dry environment or glovebox. Use syringe techniques for transfer under an inert atmosphere. |
| Complex Product Mixture | Side reactions, such as polymerization of the dienophile or decomposition of the imine. | 1. Lower the reaction temperature after the initial formation of intermediates. 2. Ensure the purity of all starting materials. 3. Optimize the catalyst loading; too much Lewis acid can sometimes promote side reactions. |
Safety and Handling
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Keep away from heat, sparks, and open flames. The reagent is moisture-sensitive; handle under an inert atmosphere.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a powerful synthetic tool that serves as a stable and convenient source of N-allylamine for the in situ generation of reactive imine intermediates. Its application in the one-pot, three-component Domino-Knoevenagel-Hetero-Diels-Alder reaction provides a highly efficient and atom-economical route to complex and medicinally relevant piperidine scaffolds. By understanding the nuanced reactivity of this silylated amine, researchers can unlock rapid access to diverse molecular architectures, accelerating discovery programs in drug development and beyond.
References
-
Scientific Laboratory Supplies. This compound, 97%. [Link]
-
Gelest, Inc. Safety Data Sheet: N,N-BIS(TRIMETHYLSILYL)ALLYLAMINE. [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. [Link]
-
PubChem. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. [Link]
-
Verma, V., et al. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications, 58, 9174-9189. [Link]
-
Scribd. Domino/knoevenagel-Hetero-Diels-Alder Reaction. [Link]
-
MDPI. Recent Developments on Five-Component Reactions. [Link]
-
ResearchGate. Intramolecular domino-Knoevenagel-hetero-Diels-Alder reaction with terminal acetylenes. [Link]
-
PubMed Central (PMC). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). [Link]
-
PubChem. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine - Safety and Hazards. [Link]
-
ResearchGate. One-pot synthesis of highly diversified tetrahydropyridines by tandem condensation of aldehydes, amines, and β-ketoesters. [Link]
-
Schafer, L. L., et al. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications. [Link]
-
ResearchGate. Domino/knoevenagel-Hetero-Diels-Alder Reaction. [Link]
-
Gelest. N,N-BIS(TRIMETHYLSILYL)ALLYLAMINE Safety Data Sheet. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Chemistry of Selenosilanes: A Topic Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Silylation Using N-Allyl-N,N-bis(trimethylsilyl)amine
Introduction: Beyond Conventional Silylation
In the landscape of synthetic chemistry, the strategic protection of functional groups is paramount to achieving complex molecular architectures. Silylation, the introduction of a silyl group (R₃Si) to a molecule, stands as a cornerstone technique for the temporary masking of protic functional groups such as alcohols, amines, and carboxylic acids.[1][2] The resulting silyl ethers and silyl amines exhibit enhanced thermal stability and solubility in non-polar solvents, while crucially being resilient to a wide range of non-acidic or non-fluoride reaction conditions.[3] This modification is also instrumental in analytical chemistry, where derivatization increases the volatility of compounds for analysis by gas chromatography (GC) and mass spectrometry (MS).[1]
While numerous silylating agents exist, N-Allyl-N,N-bis(trimethylsilyl)amine (also known as AHMDS or N,N-Bis(trimethylsilyl)allylamine) offers a distinct profile. As a silylamine, it provides a powerful and near-neutral silylation environment, circumventing the generation of corrosive byproducts like HCl that are common with silyl halides. The primary byproduct, allylamine, is volatile and easily removed, simplifying reaction workup. Furthermore, the reagent itself serves as a versatile nucleophile in its own right, participating in the synthesis of complex bicyclic scaffolds and allyl selenides.[4]
This guide provides an in-depth exploration of this compound, detailing its mechanism, applications, and a robust, field-proven protocol for its use in protecting a variety of functional groups.
Reagent Profile and Physicochemical Properties
A thorough understanding of the reagent's properties is critical for safe and effective handling.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₂₃NSi₂ | [5] |
| Molecular Weight | 201.46 g/mol | [6] |
| Appearance | Colorless Liquid | |
| Density | 0.816 g/mL at 25 °C | |
| Boiling Point | 72 °C at 15 mmHg | [4] |
| Refractive Index | n20/D 1.440 | |
| CAS Number | 7688-51-9 | [5] |
| Flash Point | 42.78 °C (109.0 °F) - closed cup |
Safety & Handling: this compound is a flammable liquid and vapor.[7][8] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6] All handling must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves (neoprene or nitrile rubber), is mandatory.[8] The reagent is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
The Silylation Mechanism: A Nucleophilic Substitution Pathway
The silylation of a protic functional group (represented as R-XH, where X = O, N) by this compound proceeds through a nucleophilic substitution pathway at the silicon center.
-
Activation of the Substrate: The lone pair of electrons on the heteroatom (e.g., the oxygen of an alcohol) acts as a nucleophile.
-
Nucleophilic Attack: The nucleophilic oxygen attacks one of the electrophilic silicon atoms of the this compound.
-
Transition State: A pentacoordinate silicon intermediate is formed.
-
Leaving Group Departure: The Si-N bond is cleaved, and the N-allyl-N-(trimethylsilyl)amide anion acts as the initial leaving group, which is subsequently protonated by the hydrogen from the original hydroxyl group.
-
Product Formation: This results in the formation of the stable trimethylsilyl ether (R-O-Si(CH₃)₃) and N-allyl-N-(trimethylsilyl)amine as an intermediate byproduct. If a second equivalent of the alcohol is present, or under forcing conditions, the second silyl group can also react, ultimately yielding allylamine as the final, volatile byproduct.
The reaction is driven to completion by the formation of the very stable Si-O bond and the removal of the volatile allylamine byproduct from the reaction mixture.[9] Unlike reactions with silyl chlorides, no external base is typically required to scavenge acidic byproducts, making the reaction conditions milder and the workup significantly cleaner.[10]
Experimental Workflow & Protocols
The following diagram outlines the general workflow for a typical silylation experiment.
Caption: General workflow for silylation reactions.
Detailed Protocol: General Silylation of a Primary Alcohol
This protocol provides a robust method for the trimethylsilylation of a primary alcohol. Conditions can be adapted for other substrates as noted in the subsequent table.
Materials & Equipment:
-
Alcohol substrate
-
This compound (AHMDS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Round-bottom flask with stir bar
-
Septa and needles for inert atmosphere techniques
-
Nitrogen or Argon gas line
-
Heating mantle or oil bath (if required)
-
Rotary evaporator
-
TLC plates and developing chamber
-
Silica gel for column chromatography (if required)
Procedure:
-
Preparation: Dry the reaction flask and stir bar in an oven ( >100 °C) for several hours and allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Reaction Setup: To the cooled flask, add the alcohol substrate (1.0 equivalent). Dissolve the substrate in the chosen anhydrous solvent (to a concentration of 0.1–0.5 M).
-
Reagent Addition: Under the inert atmosphere, add this compound (1.1–1.5 equivalents) dropwise to the stirred solution via syringe. A slight molar excess of the silylating agent is generally used to drive the reaction to completion.[11]
-
Reaction: Stir the mixture at room temperature. For most primary alcohols, the reaction is complete within 30-60 minutes.[11] Less reactive substrates, such as sterically hindered secondary or tertiary alcohols, may require gentle heating (40–70 °C) and longer reaction times.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A complete reaction is indicated by the full consumption of the starting alcohol.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. The excess silylating agent and the allylamine byproduct are volatile and will be removed during this step. For less volatile products, a simple aqueous workup (e.g., washing with saturated sodium bicarbonate solution) can be performed before extraction and drying, though this is often unnecessary.
-
Purification: The resulting crude silyl ether is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel or by vacuum distillation.
Substrate Scope and Reaction Conditions
The reactivity of this compound varies with the substrate. The following table provides general guidelines for different functional groups.
| Substrate Class | Stoichiometry (Substrate:Reagent) | Typical Conditions | Typical Time | Causality & Notes |
| Primary Alcohols | 1 : 1.1 | Room Temperature | 0.5 - 2 h | Highly reactive due to low steric hindrance. Reaction is often rapid. |
| Secondary Alcohols | 1 : 1.2 | Room Temp. to 60 °C | 2 - 12 h | Steric hindrance slows the reaction. Heating may be required for complete conversion. |
| Tertiary Alcohols | 1 : 1.5 - 2.0 | 60 °C to Reflux | 12 - 48 h | Significantly hindered. Requires more forcing conditions and a larger excess of the silylating agent. |
| Phenols | 1 : 1.1 | Room Temperature | 0.5 - 1 h | The acidity of the phenolic proton facilitates a rapid reaction. |
| Carboxylic Acids | 1 : 1.2 | 0 °C to Room Temp. | < 30 min | Extremely reactive. The acidic proton is readily silylated to form a silyl ester. |
| Primary/Secondary Amines | 1 : 1.2 (per N-H) | Room Temp. to 40 °C | 1 - 4 h | Generally reactive. Both N-H protons of a primary amine can be silylated.[11] |
Troubleshooting
-
Incomplete Reaction:
-
Cause: Insufficient reagent, inactive reagent due to moisture exposure, or low reactivity of the substrate.
-
Solution: Add an additional portion of the silylating agent. Ensure all glassware and solvents are scrupulously dry. For unreactive substrates, increase the reaction temperature or consider adding a catalytic amount of an additive like trimethylsilyl chloride (TMSCl).[11]
-
-
Product Hydrolysis (Desilylation):
-
Cause: Exposure to water or protic solvents during workup or purification on non-neutral silica gel.
-
Solution: Use anhydrous solvents for workup and extraction. If performing chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).
-
-
Unexpected Byproducts:
-
Cause: Side reactions due to high temperatures or reactive functional groups elsewhere in the molecule.
-
Solution: Perform the reaction at the lowest effective temperature. Ensure that other functional groups are compatible with the reaction conditions or are protected beforehand.
-
References
-
This compound, 97%. Scientific Laboratory Supplies. [Link]
-
Silylation. Wikipedia. [Link]
-
N,N-BIS(TRIMETHYLSILYL)ALLYLAMINE - Safety Data Sheet. Gelest, Inc. [Link]
-
Techniques for Silylation. ResearchGate. [Link]
-
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. PubChem, National Institutes of Health. [Link]
-
General Silylation Procedures. Gelest Technical Library. [Link]
-
Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β. Semantic Scholar. [Link]
-
Bis(trimethylsilyl)amine. Wikipedia. [Link]
-
Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]
-
Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Wiley Online Library. [Link]
-
The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3). ResearchGate. [Link]
-
(E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. Organic Syntheses. [Link]
-
N-Trimethylsilyl Amines for Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. Supporting Information, ACS Publications. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC, National Institutes of Health. [Link]
-
Bis(trimethylsilyl)amine. chemeurope.com. [Link]
Sources
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. scbt.com [scbt.com]
- 6. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving N,N-bis(trimethylsilyl)allylamine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving N,N-bis(trimethylsilyl)allylamine. This versatile reagent serves as a cornerstone in modern organic synthesis, primarily as a precursor for γ,δ-unsaturated aldehydes via the aza-Claisen rearrangement and as a potent allyl anion equivalent in Michael additions. This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure procedural robustness and reproducibility. We will explore detailed, field-proven protocols, supported by mechanistic insights and data-driven best practices.
Introduction: The Synthetic Utility of N,N-bis(trimethylsilyl)allylamine
N,N-bis(trimethylsilyl)allylamine, also known as (Prop-2-en-1-yl)bis(trimethylsilyl)amine, is an organoaminosilane that has garnered significant attention in synthetic organic chemistry.[1][2] The two trimethylsilyl (TMS) groups on the nitrogen atom play a crucial role in modulating the reactivity of the allylamine moiety. These bulky, lipophilic groups enhance the solubility of the reagent in common organic solvents and, more importantly, serve as labile protecting groups that can be easily removed under hydrolytic conditions.[3] This feature is central to its application in the synthesis of complex organic molecules.
The distinct electronic properties conferred by the N-silyl groups differentiate its reactivity from non-silylated analogues.[3] This guide will focus on two of its most powerful applications: the thermal aza-Claisen rearrangement to generate γ,δ-unsaturated aldehydes and its use as a nucleophile in Michael addition reactions.
Safety and Handling: A Prerequisite for Success
Before commencing any experimental work, it is imperative to understand the hazards associated with N,N-bis(trimethylsilyl)allylamine. It is a flammable liquid and vapor that causes severe skin burns and eye damage.[4][5] Inhalation may cause respiratory irritation.[4] Therefore, all manipulations must be conducted in a well-ventilated chemical fume hood.[5]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical goggles or a face shield are mandatory.[4] Contact lenses should not be worn.[4]
-
Hand Protection: Neoprene or nitrile rubber gloves are required.[4]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing must be worn.[4]
Handling and Storage:
-
The reagent is moisture-sensitive and reacts with water and moisture in the air to liberate allylamine.[4][5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][5] Ground and bond containers when transferring material to prevent static discharge.[5][6]
In case of accidental exposure, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5]
Protocol I: The Aza-Claisen Rearrangement for γ,δ-Unsaturated Aldehyde Synthesis
The aza-Claisen rearrangement is a powerful[6][6]-sigmatropic rearrangement that forms a carbon-carbon bond.[7][8] In the case of N,N-bis(trimethylsilyl)allylamine, it reacts with an aldehyde to form an intermediate N-allyl enamine, which then undergoes a thermal rearrangement to yield a γ,δ-unsaturated imine. Subsequent hydrolysis readily converts the imine to the corresponding γ,δ-unsaturated aldehyde. This reaction is a cornerstone for the synthesis of complex natural products and pharmaceuticals.[9][10]
Mechanistic Rationale
The trimethylsilyl groups are critical for the success of this transformation. They facilitate the formation of the enamine intermediate and are easily hydrolyzed during the workup to reveal the desired aldehyde. The reaction is typically driven by heat, proceeding through a highly ordered, chair-like transition state.[8] While the reaction can be performed thermally, the addition of a Lewis acid can sometimes lower the required temperature.
Experimental Workflow Diagram
Caption: Workflow for the aza-Claisen rearrangement.
Detailed Step-by-Step Protocol
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add N,N-bis(trimethylsilyl)allylamine (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene (or another suitable high-boiling, non-protic solvent) via syringe to achieve a concentration of 0.5 M with respect to the limiting reagent.
-
Reagent Addition: Add the desired aldehyde (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C for toluene).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 1M hydrochloric acid (HCl) and stir vigorously for 30 minutes to ensure complete hydrolysis of the silyl groups and the resulting imine.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ,δ-unsaturated aldehyde.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Stoichiometry | 1.2 eq. N,N-bis(trimethylsilyl)allylamine | A slight excess ensures complete consumption of the aldehyde. |
| Concentration | 0.5 M | Balances reaction rate and solvent usage. |
| Temperature | Reflux (Toluene) | Provides sufficient thermal energy for the[6][6]-sigmatropic rearrangement. |
| Reaction Time | 12-24 hours | Typical duration for completion; should be empirically determined. |
| Expected Yield | 60-85% | Varies depending on the substrate. |
Protocol II: Michael Addition Reactions
N,N-bis(trimethylsilyl)allylamine can also function as a potent nucleophile in Michael addition reactions, serving as a synthetic equivalent of the allyl anion.[11][12] This application is particularly useful for the formation of carbon-carbon bonds at the γ-position of an α,β-unsaturated carbonyl compound.[11]
Mechanistic Considerations
In the presence of a suitable activator, such as a Lewis acid or a fluoride source, the silicon-nitrogen bond can be cleaved to generate a nucleophilic species that adds to the β-position of a Michael acceptor. The trimethylsilyl groups enhance the nucleophilicity of the allylic system. The choice of activator is crucial and can influence the stereochemical outcome of the reaction.
Experimental Workflow Diagram
Caption: Workflow for the Michael addition reaction.
Detailed Step-by-Step Protocol
-
Glassware Preparation: Ensure all glassware is rigorously dried as described in Protocol I.
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen/argon inlet, add the α,β-unsaturated carbonyl compound (Michael acceptor, 1.0 equivalent) and anhydrous solvent (e.g., THF, CH₂Cl₂) to achieve a 0.2 M concentration.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Activator Addition: Add the chosen activator (e.g., TiCl₄, 1.1 equivalents) dropwise to the stirred solution.
-
Nucleophile Addition: Slowly add a solution of N,N-bis(trimethylsilyl)allylamine (1.2 equivalents) in the same anhydrous solvent to the reaction mixture via a syringe pump over 30 minutes.
-
Reaction: Stir the reaction mixture at the low temperature for the predetermined time (typically 1-4 hours).
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Stoichiometry | 1.2 eq. Allylamine, 1.1 eq. Activator | Ensures complete reaction and activation. |
| Concentration | 0.2 M | A more dilute condition is often preferred for selectivity. |
| Temperature | -78 °C to 0 °C | Low temperature is critical to control reactivity and side reactions. |
| Reaction Time | 1-4 hours | Typically faster than the aza-Claisen; monitor closely. |
| Expected Yield | 70-95% | Generally high-yielding for a variety of substrates. |
Conclusion
N,N-bis(trimethylsilyl)allylamine is a powerful and versatile reagent in the synthetic chemist's toolkit. The protocols detailed herein for the aza-Claisen rearrangement and Michael addition provide a solid foundation for its successful application. By understanding the mechanistic underpinnings and adhering to rigorous experimental technique, particularly with respect to anhydrous and inert conditions, researchers can reliably access complex molecular architectures. The key to reproducible success lies not just in following the steps, but in comprehending the rationale that dictates each manipulation, from initial setup to final purification.
References
-
Gelest, Inc. (2016, August 19). N,N-BIS(TRIMETHYLSILYL)ALLYLAMINE Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - N-(Trimethylsilyl)Allylamine, 95%. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Bis(trimethylsilyl)amine. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83107501, N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. Retrieved from [Link]
-
Organic Chemistry Portal. Asymmetric Aza-Claisen Rearrangement between Enantioenriched α-Chiral Allylamines and Allenones. Retrieved from [Link]
- He, M., Struble, J. R., & Bode, J. W. (2006). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society, 128(26), 8418–8420.
- Tondreau, A. M., & Sadow, A. D. (2013). N-Silylamines in catalysis: synthesis and reactivity.
- Skowerski, K., Wierzbicka, C., & Grela, K. (2023). Aza-Claisen rearrangement as a key step in synthesis of specialised anilines used in the production of efficient ethenolysis catalysts. Catalysis Science & Technology, 13(12), 3654-3660.
-
Wikipedia. Claisen rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. Retrieved from [Link]
- Janik, J. F., Narula, C. K., Gulliver, E. G., Duesler, E. N., & Paine, R. T. (1988). Reaction Chemistry of Tris(trimethylsily1)amine with Monohaloboranes. Inorganic Chemistry, 27(9), 1607-1611.
- Younas, F., & Trovitch, R. J. (2020). A Neutral PCNHCP Co(I)
-
Organic Chemistry Portal. Michael Addition. Retrieved from [Link]
- Gauthier, D. R., Jr., Zandi, K. S., & Shea, K. J. (1996). Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. The Journal of Organic Chemistry, 61(21), 7214-7215.
- Liu, Z. (2020). Michael addition reaction and its examples. Journal of Physics: Conference Series, 1549, 022029.
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- Palkovits, R., & Mecking, S. (2019). Metal-Free Selective Synthesis of α,β-Unsaturated Aldehydes from Alkenes and Formaldehyde Catalyzed by Dimethylamine.
-
Gelest, Inc. General Silylation Procedures. Retrieved from [Link]
- Belokon, Y. N., Caveda-Cepas, S., Green, B., Ikonnikov, N. S., Khrustalev, V. N., Larichev, V. S., ... & North, M. (1999). First structurally defined catalyst for the asymmetric addition of trimethylsilyl cyanide to benzaldehyde.
- Kim, D. S., Kim, J. H., & Song, C. E. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2673.
- Hanusa, T. P. (2013). t-Butyl and Trimethylsilyl Substituents in Nickel Allyl Complexes: Similar but Not the Same. Organometallics, 32(15), 4087-4096.
-
Wikipedia. Tris(trimethylsilyl)amine. Retrieved from [Link]
- Garner, P., Huang, Y., & Dey, S. (2003). Trimethylsilyl derivatives of N4-Boc-cytosine and their effect on I2-mediated nucleosidation of O-MTM ethers. Tetrahedron Letters, 44(8), 1673-1676.
- Lahmar, N., Aatar, J., Ben Ayed, T., Amri, H., & Bellassoued, M. (2006). A general route to α-alkyl (E)-α,β-unsaturated aldehydes. Tetrahedron Letters, 47(18), 3129-3131.
- Kim, D., & Baik, M. H. (2022). Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes.
Sources
- 1. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. gelest.com [gelest.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. Claisen Rearrangement [organic-chemistry.org]
- 9. Asymmetric Aza-Claisen Rearrangement between Enantioenriched α-Chiral Allylamines and Allenones [organic-chemistry.org]
- 10. Aza-Claisen rearrangement as a key step in synthesis of specialised anilines used in the production of efficient ethenolysis catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Michael Addition [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The N-Allyl Group as a Robust and Orthogonal Protecting Strategy for Amines
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups is paramount. The N-allyl group has emerged as a versatile and reliable tool for the temporary masking of primary and secondary amines. Its notable stability under a wide range of acidic and basic conditions, coupled with its unique deprotection pathways via transition metal catalysis, offers a valuable dimension of orthogonality to the synthetic chemist's toolkit. This application note provides a comprehensive guide to the strategic implementation of the N-allyl protecting group, detailing its installation, mechanistic underpinnings, and, most critically, robust protocols for its cleavage using palladium and rhodium catalysts.
Introduction: The Strategic Imperative of Amine Protection
Amines are ubiquitous functional groups in pharmaceuticals and bioactive molecules, often serving as key sites for molecular interactions or further synthetic transformations. Their inherent nucleophilicity and basicity, however, can interfere with a wide array of common synthetic reactions. Consequently, the temporary "masking" or protection of amine functionality is a frequently employed strategy to ensure the desired chemical outcome.[1] An ideal protecting group should be easily and selectively introduced, stable to a variety of reaction conditions, and readily and selectively removed under mild conditions that do not affect other functional groups within the molecule.[2]
The N-Allyl Group: A Profile of Stability and Orthogonality
The N-allyl group stands out due to its exceptional stability profile. Unlike more conventional amine protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are susceptible to cleavage by strong acids or hydrogenolysis respectively, the N-allyl group is remarkably inert to these conditions.[3][4] This robustness allows for a greater degree of flexibility in synthetic planning.
The true synthetic power of the N-allyl group lies in its orthogonality .[5][6] An orthogonal protecting group is one that can be removed under a specific set of conditions that do not affect other protecting groups in the molecule. The N-allyl group is cleaved via transition metal-catalyzed isomerization or π-allyl complex formation, conditions which leave acid-labile (e.g., Boc, trityl), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Cbz) groups intact. This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups requiring protection, such as peptides and oligosaccharides.[7][8]
Installation of the N-Allyl Protecting Group
While the topic of this note centers on the utility of the N-allyl group, it is important to clarify a common misconception. The reagent N-Allyl-N,N-bis(trimethylsilyl)amine is primarily employed as a nucleophilic source of an allyl-amino group in various synthetic transformations, such as in the formation of complex bicyclic scaffolds.[9][10] It is not typically used as a reagent to transfer an allyl group to a pre-existing primary or secondary amine for protection.
The standard and efficient method for the N-allylation of a primary or secondary amine involves direct alkylation with an allyl halide, such as allyl bromide or allyl iodide, in the presence of a suitable base to neutralize the hydrogen halide byproduct.
General Protocol for N-Allylation of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 equiv.) in a suitable aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or diisopropylethylamine (DIPEA, 2.0-3.0 equiv.), to the solution.
-
Allylation: Add allyl bromide (1.1-1.5 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require gentle heating (40-60 °C) to proceed to completion.
-
Work-up: Upon completion, filter off any inorganic salts. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caution: Over-alkylation to the tertiary diallylamine can be a significant side reaction, particularly with unhindered primary amines. Careful control of stoichiometry and reaction conditions is crucial to favor mono-allylation.[11]
Mechanism of N-Allylation
The N-allylation of an amine is a straightforward bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide leaving group. The added base then deprotonates the resulting ammonium salt to yield the neutral N-allyl amine.
Figure 1: General workflow for the SN2 N-allylation of a primary amine.
Deprotection of N-Allyl Amines: The Core Application
The selective cleavage of the N-allyl group is the hallmark of its utility. This is most commonly achieved through transition metal catalysis, with palladium and rhodium complexes being the most effective.
Palladium-Catalyzed Deprotection
Palladium(0) complexes are widely used for the deprotection of N-allyl amines. The mechanism involves the formation of a π-allylpalladium(II) complex, which is then intercepted by a nucleophilic "allyl scavenger". The scavenger is crucial to prevent the liberated allyl group from re-alkylating the deprotected amine or other nucleophiles present in the reaction mixture.
Mechanism of Palladium-Catalyzed Deprotection
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene of the N-allyl group and undergoes oxidative addition to form a π-allylpalladium(II) complex. This step liberates the free amine.
-
Nucleophilic Attack: The allyl scavenger attacks the π-allyl ligand coordinated to the palladium center.
-
Reductive Elimination: This regenerates the Pd(0) catalyst and forms a stable, allylated scavenger, thus driving the catalytic cycle.
Caption: Catalytic cycle of Pd(0)-mediated N-allyl deprotection.
Common Palladium Catalysts and Allyl Scavengers
| Catalyst | Common Scavengers | Notes |
| Pd(PPh₃)₄ | Morpholine, Dimedone, N,N'-Dimethylbarbituric acid, Phenylsilane, Tributyltin hydride | A variety of scavengers can be employed depending on the substrate and reaction conditions. |
| PdCl₂(PPh₃)₂ | In situ reduction to Pd(0) often required. | |
| Pd₂(dba)₃ | Requires a phosphine ligand (e.g., PPh₃, dppe). |
Protocol for Palladium-Catalyzed Deprotection using Pd(PPh₃)₄ and Morpholine
-
Inert Atmosphere: To a solution of the N-allyl amine (1.0 equiv.) in a degassed solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add the allyl scavenger, morpholine (10-20 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv.) under a stream of argon or nitrogen.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to isolate the deprotected amine.
Rhodium-Catalyzed Deprotection
Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or RhCl₃·3H₂O, offer an alternative deprotection strategy. The mechanism typically involves isomerization of the N-allyl group to the corresponding enamine, which is then hydrolyzed in situ or upon work-up to release the free amine.[9][10]
Mechanism of Rhodium-Catalyzed Deprotection
-
Isomerization: A rhodium hydride species, formed in situ, catalyzes the migration of the double bond from the γ,β-position to the α,β-position relative to the nitrogen atom, forming a thermodynamically more stable enamine.
-
Hydrolysis: The resulting enamine is readily hydrolyzed under mild acidic or aqueous conditions to yield the deprotected amine and propanal.
Caption: Two-stage mechanism of Rh-catalyzed N-allyl deprotection.
Protocol for Rhodium-Catalyzed Deprotection using RhCl₃·3H₂O
-
Reaction Setup: Dissolve the N-allyl amine (1.0 equiv.) in a solvent mixture, typically an alcohol such as ethanol or propanol, often with the addition of water.
-
Catalyst Addition: Add RhCl₃·3H₂O (0.02-0.05 equiv.).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the disappearance of the starting material and the formation of the enamine intermediate by GC-MS or LC-MS.
-
Hydrolysis and Work-up: Upon completion of the isomerization, cool the reaction mixture. The enamine may hydrolyze in situ. If not, add a dilute aqueous acid (e.g., 1M HCl) and stir until hydrolysis is complete. Neutralize the solution and extract the product with a suitable organic solvent. The organic extracts are then dried, concentrated, and purified by chromatography.
Applications in Complex Synthesis
The N-allyl protecting group has proven its worth in numerous syntheses of complex molecules. In peptide synthesis, for example, the N-allyl group can be used to protect the side chain of lysine or ornithine. Its removal via palladium catalysis is orthogonal to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) conditions, allowing for selective side-chain modification.[3]
Conclusion
The N-allyl group represents a powerful and versatile tool for the protection of amines in modern organic synthesis. Its high stability and unique, mild deprotection conditions using transition metal catalysis provide a crucial layer of orthogonality, enabling the synthesis of complex, polyfunctional molecules. The well-established protocols for both palladium- and rhodium-catalyzed deprotection, as outlined in these notes, offer reliable and efficient methods for the cleavage of this valuable protecting group, making it an indispensable part of the synthetic chemist's repertoire.
References
-
Zacuto, M. J., & Xu, F. (2007). One-Step RhCl3-Catalyzed Deprotection of Acyclic N-Allyl Amides. The Journal of Organic Chemistry, 72(16), 6298–6300. [Link]
-
PubMed. (2007). One-step RhCl3-catalyzed deprotection of acyclic N-allyl amides. [Link]
-
Semantic Scholar. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. [Link]
-
Waseda University Repository. Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. [Link]
-
Scientific Laboratory Supplies. This compound, 97%. [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry, 73(23), 9324–9326. [Link]
-
Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. Hydrolytic Deallylation of N-Allyl Amides Catalyzed by PdII Complexes. [Link]
-
PubChem. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. [Link]
-
UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]
-
Cadierno, V., García-Garrido, S. E., & Gimeno, J. (2005). Ru(iv)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines. Chemical Communications, (32), 4086. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
- Barany, G., & Merrifield, R. B. (1980). A new amino protecting group removable by reduction. The Journal of Organic Chemistry, 45(1), 1-10.
-
ResearchGate. One-Step RhCl3-Catalyzed Deprotection of Acyclic N-Allyl Amides. [Link]
-
ResearchGate. Mild and Selective Palladium(0)-Catalyzed Deallylation of Allylic Amines. Allylamine and Diallylamine as Very Convenient Ammonia Equivalents for the Synthesis of Primary Amines. [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
-
van der Vlist, H., van der Marel, G. A., & Codée, J. D. (2011). A versatile set of orthogonal protecting groups for the preparation of highly branched oligosaccharides. Journal of organic chemistry, 76(11), 4419-4433. [Link]
-
Fiveable. Orthogonal Protection Definition. [Link]
-
Janik, J. F., Narula, C. K., Gulliver, E. G., Duesler, E. N., & Paine, R. T. (1988). Reaction Chemistry of Tris(trimethylsilyl)amine with Monohaloboranes. Inorganic Chemistry, 27(9), 1622-1626. [Link]
-
Clark, J. (2015). Amines as nucleophiles. Chemguide. [Link]
-
LibreTexts Chemistry. 20.6: Reactions of Amines. [Link]
Sources
- 1. Allyl group - Wikipedia [en.wikipedia.org]
- 2. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. This compound 97 7688-51-9 [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 9. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of N-Allyl-N,N-bis(trimethylsilyl)amine in Natural Product Synthesis
Introduction
In the intricate field of natural product synthesis, the demand for versatile and efficient reagents is perpetual. N-Allyl-N,N-bis(trimethylsilyl)amine, also known as N,N-Bis(trimethylsilyl)allylamine or AHMDS, has emerged as a potent synthetic tool.[1] This organosilicon compound is a colorless liquid that uniquely combines the reactivity of an allylamine with the protective and activating features of two trimethylsilyl (TMS) groups.[2] The TMS groups serve a dual purpose: they protect the nitrogen atom from unwanted side reactions and modulate the electronic properties of the allyl group, rendering the molecule a highly effective nucleophile.[2] This application note provides an in-depth guide to the strategic application of AHMDS in constructing complex molecular architectures, particularly those forming the core of natural products like alkaloids. We will explore its mechanistic underpinnings, provide detailed experimental protocols, and illustrate its synthetic utility.
Physicochemical Properties
A comprehensive understanding of a reagent's properties is critical for its effective use. The data below is essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference |
| CAS Number | 7688-51-9 | [3][4] |
| Molecular Formula | C₉H₂₃NSi₂ | [1][3] |
| Molecular Weight | 201.46 g/mol | [1] |
| Form | Liquid | |
| Boiling Point | 72 °C at 15 mmHg | [2] |
| Density | 0.816 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.440 | [2] |
| SMILES String | C(C)N(CC=C)(C)C | [1] |
Core Applications & Mechanistic Insights
The synthetic power of AHMDS lies in its function as a stable, yet reactive, primary allylamine synthon. The bulky, lipophilic TMS groups enhance its solubility in organic solvents and, more importantly, allow it to participate in reactions that would be problematic for the volatile and more reactive free allylamine.
A Nucleophilic Partner in Multicomponent Reactions
One of the most powerful applications of AHMDS is in the synthesis of complex heterocyclic and bicyclic scaffolds via multicomponent reactions (MCRs).[2] MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants.
Causality of Experimental Design: The reaction between AHMDS and an aryl aldehyde is a prime example. The first step is the formation of an N-silylated imine. This in-situ generation is critical; isolating such imines can be difficult, but their immediate consumption in a subsequent reaction is highly efficient. The TMS group on the imine nitrogen acts as a transient protecting group that is cleaved during the workup, revealing the secondary amine in the final product. This strategy avoids separate protection/deprotection steps, increasing overall yield and atom economy.
The workflow below illustrates a generalized pathway for the construction of a bicyclic amine, a common core in many alkaloid natural products.
Caption: Generalized workflow for synthesizing bicyclic amines using AHMDS.
A Versatile Allylamine Equivalent
Beyond MCRs, AHMDS serves as a direct precursor to the allylamine moiety, which is a key building block in the synthesis of numerous natural products, including amino acids, alkaloids, and polyamines. The synthesis of homoallylic amines, for instance, is a cornerstone of alkaloid synthesis.[5] While many methods exist, using AHMDS provides a stable, easily handled source of the required CH2=CHCH2NH- unit.
Mechanism of Action: The N-Si bonds in AHMDS are readily cleaved under mild acidic or fluoride-based conditions. This allows for the strategic unmasking of the primary amine late in a synthetic sequence, after the allyl group has been incorporated into the molecular backbone. This is particularly advantageous when other functional groups in the molecule are sensitive to the conditions required for other amination methods.
Caption: AHMDS as a synthon for primary allylamines.
Experimental Protocols
The following protocol details a representative procedure for the synthesis of a complex heterocyclic scaffold, demonstrating the practical application of AHMDS.
Protocol 1: Synthesis of a Tetrahydroquinoline Derivative via Aza-Diels-Alder Reaction
Objective: To synthesize a functionalized tetrahydroquinoline scaffold, a core structure in many alkaloids, using AHMDS, an aromatic aldehyde, and a dienophile in a one-pot reaction.
Trustworthiness Statement: This protocol is based on established chemical principles for imine formation and cycloaddition reactions.[2] The steps are designed to be sequential and self-validating. Reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product can be validated using standard spectroscopic methods (NMR, MS, IR). All operations should be conducted under an inert atmosphere due to the moisture sensitivity of AHMDS and the Lewis acid catalyst.
Materials and Reagents:
-
This compound (AHMDS), 97%
-
Benzaldehyde (or substituted aryl aldehyde), freshly distilled
-
N-Phenylmaleimide (or other suitable dienophile)
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (flame-dried), magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen).
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the aryl aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq).
-
Dissolve the aldehyde in 20 mL of anhydrous toluene under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Imine Formation:
-
Slowly add AHMDS (1.1 mmol, 1.1 eq) to the cooled aldehyde solution via syringe.
-
To this mixture, add TiCl₄ solution (1.1 mL of 1.0 M solution, 1.1 mmol, 1.1 eq) dropwise over 10 minutes. The solution will typically change color (e.g., to a deep red or yellow).
-
Allow the reaction to stir at -78 °C for 30 minutes to ensure complete formation of the intermediate N-silyl-N-allyl imine.
-
-
Cycloaddition:
-
In a separate flask, prepare a solution of the dienophile (e.g., N-Phenylmaleimide, 1.0 mmol, 1.0 eq) in 10 mL of anhydrous toluene.
-
Add the dienophile solution to the reaction mixture at -78 °C via syringe.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Visualize spots using a UV lamp and/or a potassium permanganate stain. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
-
Workup and Desilylation:
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of 20 mL of saturated aqueous NaHCO₃ solution. Caution: Quenching can be exothermic.
-
Stir the biphasic mixture vigorously for 30 minutes. During this step, the TMS groups are hydrolyzed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 20 mL portions of DCM.
-
Combine all organic layers, wash with 20 mL of brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydroquinoline derivative.
-
Conclusion
This compound is a uniquely valuable reagent for modern organic synthesis. Its ability to act as a stable and versatile nucleophilic partner in complex multicomponent reactions allows for the rapid assembly of heterocyclic cores found in a wide array of bioactive natural products.[2] The facile cleavage of its N-Si bonds provides a strategic advantage for introducing a primary allylamine functionality with high fidelity. For researchers and professionals in drug development, mastering the application of AHMDS opens new avenues for the efficient and elegant synthesis of the next generation of complex molecular targets.
References
-
This compound, 97% - Scientific Laboratory Supplies. [Link]
-
Asensio, A., et al. (2007). Synthesis of alkaloids through diastereoselective allylation of chiral N-sulfinyl imines. RUA - Universidade de Alicante. [Link]
-
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine - PubChem, NIH. [Link]
Sources
Catalytic Applications of N-Allyl-N,N-bis(trimethylsilyl)amine Derivatives: A Technical Guide for Researchers
Introduction: Unlocking Catalytic Potential through Silylamine Chemistry
N-Allyl-N,N-bis(trimethylsilyl)amine and its derivatives are emerging as a versatile class of compounds in modern synthetic chemistry. The inherent reactivity of the allyl group, coupled with the unique properties imparted by the bis(trimethylsilyl)amine moiety, offers a powerful platform for the design of novel catalysts and ligands. The trimethylsilyl groups serve as labile protecting groups for the nitrogen atom, which can be readily cleaved to unmask a primary amine for coordination to a metal center or to participate in catalytic transformations. This strategic design allows for the in situ generation of catalytically active species and provides a facile route for catalyst synthesis and modification.
This technical guide provides an in-depth exploration of the catalytic applications of this compound derivatives. We will delve into their role as ligands in transition metal catalysis, their application in polymerization reactions, and their potential in asymmetric synthesis. The protocols and discussions herein are grounded in established chemical principles and aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage these promising compounds in their work.
Core Principles: The Role of the Silylamine and Allyl Functionalities
The catalytic utility of this compound derivatives stems from the distinct roles of its key functional components:
-
The N,N-bis(trimethylsilyl)amine Group: This bulky, lipophilic group enhances the solubility of the molecule in organic solvents. More importantly, the Si-N bonds are susceptible to cleavage under various conditions (e.g., hydrolysis, reaction with metal precursors), providing a convenient handle for the generation of a primary amine. This in situ deprotection is a key feature that can be exploited in catalyst activation. The distinct electronic properties of N-silylated amines, imines, and enamines can lead to complementary reactivity compared to their non-silylated counterparts.[1][2]
-
The Allyl Group: The terminal double bond of the allyl group presents a rich platform for chemical modification. It can be functionalized to introduce other coordinating groups, tethered to solid supports to create heterogeneous catalysts, or directly participate in catalytic reactions such as polymerization.
The interplay between these two functionalities allows for the rational design of a wide array of ligands and catalysts with tunable steric and electronic properties.
Application I: Ligand Design for Transition Metal-Catalyzed Cross-Coupling Reactions
Derivatives of this compound can be strategically employed as ligands in various transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials science. The ability to introduce diverse functionalities through the allyl group allows for the synthesis of tailored ligands for specific catalytic applications.
Conceptual Framework: From Silylamine to Bidentate Ligand
A key strategy involves the functionalization of the allyl group to introduce a secondary donor atom, thereby creating a bidentate ligand upon coordination to a metal center. This chelation effect enhances the stability and catalytic activity of the resulting metal complex.
Figure 1: Conceptual workflow for the development of catalysts from this compound.
Protocol: Synthesis of a Phosphine-Amine Ligand and its Application in Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a P,N-bidentate ligand derived from this compound and its application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The design of non-symmetrical modular P,N-ligands has been shown to be highly effective in various metal-catalyzed reactions.[3]
Part A: Synthesis of the (Allyl-diphenylphosphino)amine Ligand Precursor
-
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Chlorodiphenylphosphine
-
Triethylamine
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)
-
-
Procedure: Hydroboration-Oxidation a. In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. b. Add a solution of 9-BBN (1.1 eq) in THF dropwise at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 12 hours. d. Cool the mixture to 0 °C and slowly add a 3M aqueous solution of NaOH, followed by the dropwise addition of 30% H₂O₂. e. Stir the mixture at room temperature for 4 hours. f. Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄. g. Purify the resulting propanol derivative by column chromatography.
-
Procedure: Phosphine Installation a. Dissolve the purified propanol derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF in a flame-dried Schlenk flask under nitrogen. b. Cool the solution to 0 °C and add chlorodiphenylphosphine (1.1 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 16 hours. d. Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure. e. The crude product, a phosphinite-functionalized silylamine, can be used directly in the next step.
Part B: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Synthesized phosphine-amine ligand precursor
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water solvent mixture
-
Standard glassware for cross-coupling reactions
-
-
Procedure: a. To a Schlenk tube, add Pd(OAc)₂ (2 mol%) and the synthesized ligand precursor (4 mol%). b. Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). c. Evacuate and backfill the tube with nitrogen three times. d. Add degassed toluene (3 mL) and water (0.5 mL). e. Stir the reaction mixture at 80 °C for 12 hours. f. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the product by flash column chromatography on silica gel.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 2 | >95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 2 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 2 | 88 |
Table 1: Representative yields for the Suzuki-Miyaura cross-coupling using the in situ generated catalyst.
Application II: Polymerization Catalysis
The allyl functionality of this compound and its derivatives makes them attractive candidates for polymerization catalysis, either as monomers, initiators, or as part of a catalyst system. The silylamine group can influence the polymerization process and the properties of the resulting polymer.
Conceptual Framework: Ring-Opening Polymerization Initiator
Deprotonation of a desilylated this compound derivative can generate a potent nucleophile capable of initiating the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. The allyl group remains as a functional handle on the polymer chain end for further modification.
Figure 2: Generation of an allyl-functionalized initiator for ring-opening polymerization.
Protocol: Synthesis of Allyl-Terminated Polylactide
This protocol describes the use of a derivative of this compound as an initiator for the ring-opening polymerization of L-lactide. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be an effective catalyst for the ROP of various polyesters.[4] By analogy, a lithium allylamide species generated in situ can initiate polymerization.
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
L-Lactide, recrystallized and dried
-
Anhydrous toluene
-
Methanol
-
Dichloromethane
-
Standard glassware for air-sensitive reactions
-
-
Procedure: a. In a flame-dried Schlenk flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous toluene. b. Cool the solution to -78 °C and add n-BuLi (2.1 eq) dropwise. The first equivalent facilitates desilylation, and the second deprotonates the resulting allylamine. c. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This generates the lithium allylamide initiator in situ. d. In a separate flame-dried Schlenk flask, dissolve L-lactide (e.g., 100 eq relative to the initiator) in anhydrous toluene. e. Add the initiator solution to the monomer solution at room temperature. f. Stir the reaction mixture for the desired time (monitor by ¹H NMR for monomer conversion). g. Quench the polymerization by adding an excess of methanol. h. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. i. Collect the polymer by filtration, wash with methanol, and dry under vacuum. j. Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by ¹H NMR to confirm the presence of the allyl end-group.
| Monomer/Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | Đ (Mₙ/Mₙ) |
| 50:1 | 1 | >99 | 7,500 | 1.15 |
| 100:1 | 2 | >99 | 14,800 | 1.18 |
| 200:1 | 4 | 98 | 28,500 | 1.25 |
Table 2: Expected results for the ring-opening polymerization of L-lactide initiated by in situ generated lithium allylamide.
Future Directions: Asymmetric Catalysis
A promising area for the application of this compound derivatives is in asymmetric catalysis. The development of chiral ligands is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[3]
Conceptual Approach: Chiral Amine-Tethered N-Heterocyclic Carbene (NHC) Ligands
The allyl group can serve as a scaffold to introduce chirality and a secondary coordinating group, such as an N-heterocyclic carbene (NHC). Chiral NHC ligands are a powerful class of ligands in asymmetric catalysis.
-
Epoxidation and Ring-Opening: Asymmetric epoxidation of the allyl group, followed by regioselective ring-opening with an imidazole derivative, can introduce a chiral amino alcohol backbone.
-
NHC Formation: Subsequent functionalization of the imidazole and deprotonation can generate a chiral NHC-amine ligand.
-
Metal Complexation: Coordination of this ligand to a suitable metal precursor (e.g., Rh, Ir, Cu) would yield a chiral catalyst for asymmetric transformations such as hydrogenation, hydrosilylation, or conjugate addition.
The development of such catalysts represents a frontier in the application of this compound derivatives and holds significant potential for the discovery of new and efficient asymmetric catalytic systems.
Conclusion
This compound is more than just a synthetic reagent; it is a versatile building block for the construction of sophisticated catalytic systems. Its derivatives offer a modular approach to ligand and catalyst design, enabling the fine-tuning of steric and electronic properties to achieve high activity and selectivity in a range of important chemical transformations. The protocols and concepts presented in this guide are intended to serve as a foundation for further innovation in this exciting field. As researchers continue to explore the rich chemistry of silylamines, the catalytic applications of this compound derivatives are poised to expand, contributing to the advancement of synthetic chemistry and the development of novel pharmaceuticals and materials.
References
-
Scientific Laboratory Supplies. This compound, 97%. [Link]
-
RSC Publishing. N-Silylamines in catalysis: synthesis and reactivity. [Link]
-
MDPI. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. [Link]
-
ACS Publications. New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews. [Link]
-
MDPI. Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization. [Link]
-
PMC. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. [Link]
-
NIH. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to nonsymmetric P,N-ligands. [Link]
-
Semantic Scholar. N-Silylamines in catalysis: synthesis and reactivity.[Link]
Sources
- 1. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: N-Allyl-N,N-bis(trimethylsilyl)amine in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Advantage of a Silylated Allylic Amine
In the landscape of synthetic organic chemistry, the efficient construction of nitrogen-containing heterocycles remains a cornerstone of research, particularly in drug discovery and natural product synthesis.[1][2] Pyrrolidines, for instance, are privileged structures found in over 20 FDA-approved drugs and numerous alkaloids.[3][4] N-Allyl-N,N-bis(trimethylsilyl)amine, hereafter referred to as AHMDS, has emerged as a uniquely versatile and powerful building block for forging these critical scaffolds.[5]
AHMDS is a colorless liquid whose synthetic utility is derived from the strategic combination of three key components: a nucleophilic nitrogen center, a reactive allyl group, and two labile trimethylsilyl (TMS) groups.[6] The TMS groups serve a dual purpose: they act as protecting groups, preventing unwanted side reactions of the amine, and, more importantly, they function as "leaving groups" under specific conditions to facilitate the formation of reactive intermediates.[7][8] This guide provides an in-depth exploration of two major synthetic strategies employing AHMDS: its role as an azomethine ylide equivalent in [3+2] cycloadditions and its application in tandem aza-Cope rearrangement-Mannich cyclizations.
| Physical and Chemical Properties of AHMDS | |
| CAS Number | 7688-51-9[9] |
| Molecular Formula | C₉H₂₃NSi₂[9] |
| Molecular Weight | 201.46 g/mol [6] |
| Appearance | Colorless liquid |
| Boiling Point | 72 °C at 15 mmHg |
| Density | 0.816 g/mL at 25 °C |
| Refractive Index | n20/D 1.440 |
Core Application 1: [3+2] Annulation via Azomethine Ylide Intermediates for Pyrrolidine Synthesis
One of the most powerful applications of AHMDS is its function as a synthetic equivalent of an N-allyl azomethine ylide.[10][11] Azomethine ylides are highly valuable 1,3-dipoles that readily engage in [3+2] cycloaddition reactions with electron-deficient alkenes (dipolarophiles) to construct highly substituted pyrrolidine rings in a single, stereocontrolled step.[4][11]
Mechanistic Principles
The transformation is not a direct reaction of AHMDS itself but a sequence initiated by its condensation with an aldehyde. This choice is causal: the aldehyde reacts with the amine (after implicit desilylation or in equilibrium) to form an iminium ion. This intermediate is primed for conversion into the key azomethine ylide. The genius of this approach lies in the subsequent metal-catalyzed or acid-promoted elimination of a silyl group, which is a low-energy pathway to generate the 1,3-dipole.
The general mechanism proceeds as follows:
-
Imine/Iminium Formation: AHMDS condenses with an aldehyde. The TMS groups may be hydrolyzed in situ or one is eliminated to form an N-silylated imine.
-
Ylide Generation: In the presence of a catalyst, such as silver acetate (AgOAc), an N-metalated azomethine ylide is formed.[10] Alternatively, acid catalysis can promote the formation of the ylide from related silylated precursors.[11] This step is critical; it converts the stable amine precursor into a high-energy, reactive dipole poised for cyclization.
-
[3+2] Cycloaddition: The generated azomethine ylide is immediately trapped by a dipolarophile (e.g., a maleate, fumarate, or other activated alkene) in a concerted, stereospecific cycloaddition reaction. This step forges two new carbon-carbon bonds and up to four new stereocenters in the pyrrolidine ring, highlighting the efficiency of the method.[10]
Core Application 2: Tandem Aza-Cope Rearrangement/Mannich Cyclization
The allyl group within AHMDS is not merely a spectator; it is a key participant in powerful cascade reactions. The cationic 2-aza-Cope rearrangement, a[1][1]-sigmatropic rearrangement, is a thermally allowed, suprafacial process that proceeds through a six-membered, chair-like transition state.[12][13] This reaction is often coupled with an intramolecular Mannich cyclization, providing a sophisticated route to complex, often fused, nitrogen heterocycles from simple acyclic precursors.[14][15]
Mechanistic Principles
This elegant cascade is a testament to reaction design, where the product of one reaction is the precisely configured substrate for the next.
-
Iminium Ion Formation: The sequence begins with a homoallylic amine, which can be derived from AHMDS. This amine condenses with an aldehyde in the presence of an acid catalyst (e.g., ZnCl₂, FeCl₃, or TFA) to generate a crucial iminium ion intermediate.[15] This cation is the substrate for the key rearrangement.
-
Cationic 2-Aza-Cope Rearrangement: The iminium ion undergoes a[1][1]-sigmatropic rearrangement. This process effectively transposes the iminium ion and the allyl group's double bond, generating a new, rearranged enol-iminium species. The reaction is synthetically powerful because it transfers functionality across the molecule in a predictable manner.[12]
-
Mannich Cyclization: The rearranged intermediate is now perfectly structured for a rapid, intramolecular Mannich reaction. The enol moiety acts as the nucleophile, attacking the electrophilic iminium carbon to forge a new carbon-carbon bond and construct the heterocyclic ring, typically a substituted pyrrolidine.[13][15] The stereochemical information from the starting materials can be effectively transferred to the final product.
Experimental Protocols
The following protocols are generalized procedures intended for trained chemists. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: One-Pot Synthesis of a 2-Allylpyrrolidine via Domino 2-Aza-Cope/[3+2] Cycloaddition
This protocol is adapted from methodologies that utilize a domino sequence to generate highly functionalized pyrrolidines.[10] It relies on the in situ generation of an azomethine ylide from a homoallylic amine (formed from AHMDS) and its subsequent cycloaddition.
Materials:
-
Homoallylic amine (1.0 equiv)
-
Aldehyde (e.g., ethyl glyoxylate, 1.0 equiv)
-
Dipolarophile (e.g., dimethyl maleate, 1.1 equiv)
-
Silver Acetate (AgOAc, 1.1 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous acetonitrile (CH₃CN)
-
Standard glassware for anhydrous reactions (Schlenk flask, magnetic stirrer, nitrogen inlet)
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add the homoallylic amine (1.0 equiv) and anhydrous acetonitrile.
-
Add the aldehyde (1.0 equiv) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
To the resulting solution, add the dipolarophile (1.1 equiv), followed by silver acetate (1.1 equiv) and triethylamine (1.5 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove silver salts.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-allylpyrrolidine.
Protocol 2: Lewis Acid-Catalyzed Aza-Cope–Mannich Cyclization for Acylpyrrolidine Synthesis
This protocol describes a general procedure for the diastereoselective synthesis of acylpyrrolidines, adapted from literature examples of imine-initiated cascades.[15]
Materials:
-
Imine precursor (synthesized from a homoallylic amine and an aldehyde, 1.0 equiv)
-
Lewis Acid (e.g., ZnCl₂, 1.0 M solution in Et₂O, 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the imine precursor (1.0 equiv) in anhydrous dichloromethane in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid solution (e.g., ZnCl₂, 1.2 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the pure acylpyrrolidine.
Data Summary: Representative Pyrrolidine Syntheses
The [3+2] cycloaddition methodology is highly versatile, accommodating a range of aldehydes and dipolarophiles to produce diverse pyrrolidine structures.
| Entry | Aldehyde | Dipolarophile | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Ethyl Glyoxylate | Dimethyl Maleate | AgOAc, Et₃N, CH₃CN, rt, 18h | 85 | >95:5 |
| 2 | Benzaldehyde | N-Phenylmaleimide | AgOAc, Et₃N, CH₃CN, rt, 24h | 78 | >95:5 |
| 3 | 4-Nitrobenzaldehyde | Dimethyl Fumarate | AgOAc, Et₃N, CH₃CN, rt, 16h | 81 | 90:10 |
| 4 | Isovaleraldehyde | Acrylonitrile | AgOAc, Et₃N, CH₃CN, rt, 20h | 65 | 85:15 |
Table 1: Examples of substituted pyrrolidines synthesized using the domino aza-Cope/[3+2] cycloaddition sequence. Data is representative of typical outcomes for this class of reaction.[10]
Conclusion
This compound is far more than a simple protected amine; it is a sophisticated synthetic tool. Its true value is realized in multi-step, one-pot sequences where its unique structural features are leveraged to generate reactive intermediates like azomethine ylides or to initiate complex cascade reactions such as the aza-Cope/Mannich sequence. These strategies provide rapid, efficient, and often stereocontrolled access to valuable pyrrolidine and fused-amine heterocyclic cores. For researchers in medicinal chemistry and natural product synthesis, mastering the application of AHMDS opens a direct and versatile pathway to molecular complexity.
References
-
Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. PubMed Central. Available at: [Link]
-
Nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles: construction of functionalized pyrrolidine rings via 5-endo-trig cyclizations. PubMed. Available at: [Link]
-
Nucleophilic Phosphine-Catalyzed Intramolecular Michael Reactions of N-Allylic Substituted α-Amino Nitriles: Construction of Functionalized Pyrrolidine Rings via 5-endo-trig Cyclizations. ACS Publications. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of functionalized pyrrolidines from N-(benzylidene)- and N(alkylidene)-homoallylamines. RSC Publishing. Available at: [Link]
-
This compound, 97%. Scientific Laboratory Supplies. Available at: [Link]
-
Synthesis of fused cyclic amines via the 3-aza-Cope–Mannich cascades. American Chemical Society. Available at: [Link]
-
Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. ACS PRF Reports. Available at: [Link]
-
Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. PubMed Central. Available at: [Link]
-
Aza-Cope rearrangement. Wikipedia. Available at: [Link]
-
Aza-Cope Rearrangement. Chem-Station Int. Ed. Available at: [Link]
-
Bis(trimethylsilyl)amine. Wikipedia. Available at: [Link]
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI. Available at: [Link]
-
N -Benzyl- N -methoxymethyl- N -(trimethylsilyl)methylamine as an Azomethine Ylide Equivalent: 2,6-dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3. 0]octane. ResearchGate. Available at: [Link]
-
Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. Available at: [Link]
-
Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. ResearchGate. Available at: [Link]
-
Pyrrolidine. Wikipedia. Available at: [Link]
-
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. PubChem. Available at: [Link]
-
(E)-1-DIMETHYLAMINO-3-TERT-BUTYLDIMETHYLSILOXY-1,3-BUTADIENE. Organic Syntheses. Available at: [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. PubMed Central. Available at: [Link]
-
Electrophilic Aminating Agents in Total Synthesis. PubMed Central. Available at: [Link]
-
Lithium bis(trimethylsilyl)amide. Wikipedia. Available at: [Link]
-
Reaction Chemistry of Tris( trimethylsily1)amine with Monohaloboranes. ACS Publications. Available at: [Link]
-
[3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. Synthesis Workshop. Available at: [Link]
-
Synthesis of 3-Allylindoles via Annulation of N -Allyl-2-ethynylaniline Derivatives Using a P,Olefin Type Ligand/Pd(0) Catalyst. ResearchGate. Available at: [Link]
-
INDOLE-CATALYZED BROMOLACTONIZATION. Organic Syntheses. Available at: [Link]
-
General Silylation Procedures. Gelest. Available at: [Link]
-
Synthetic and Structural Studies of Mixed Sodium Bis(trimethylsilyl)amide/Sodium Halide Aggregates in the Presence of η(2)-N,N-, η(3). ResearchGate. Available at: [Link]
Sources
- 1. Nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles: construction of functionalized pyrrolidine rings via 5-endo-trig cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. enamine.net [enamine.net]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 8. General Silylation Procedures - Gelest [technical.gelest.com]
- 9. scbt.com [scbt.com]
- 10. Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 13. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Synthesis of fused cyclic amines via the 3-aza-Cope–Mannich cascades - American Chemical Society [acs.digitellinc.com]
- 15. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
reaction of N-Allyl-N,N-bis(trimethylsilyl)amine with aldehydes and ketones
An In-Depth Guide to the Synthesis of Homoallylic Amines using N-Allyl-N,N-bis(trimethylsilyl)amine with Aldehydes and Ketones
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the reaction between this compound and carbonyl compounds, a powerful method for the synthesis of homoallylic amines. These structures are pivotal intermediates in the development of pharmaceuticals and the total synthesis of natural products. This document elucidates the underlying reaction mechanism, offers detailed, field-tested experimental protocols, and presents a guide for troubleshooting common issues. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reliable and reproducible results.
Introduction and Strategic Importance
This compound, also known as N,N-bis(trimethylsilyl)prop-2-en-1-amine (AHMDS), is a versatile nucleophilic reagent in modern organic synthesis.[1] Its reaction with aldehydes and ketones provides an elegant and efficient route to homoallylic amines, a class of compounds characterized by an amino group located γ,δ to a carbon-carbon double bond. The strategic importance of this transformation lies in its ability to construct complex nitrogen-containing molecules from simple, readily available precursors.[2] The reaction proceeds through a fascinating cascade involving in-situ imine formation followed by a concerted, stereospecific[1][1]-sigmatropic rearrangement, known as the aza-Cope rearrangement.[3][4] This guide will dissect this process, providing researchers with the knowledge to harness its synthetic potential.
The Reaction Mechanism: A Cascade of Precision
The overall transformation is a sophisticated sequence of events that begins with the condensation of the silylated amine with a carbonyl compound and culminates in a powerful rearrangement. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.
Step 1: In Situ Formation of the N-Silyl Imine The reaction initiates with the nucleophilic attack of the nitrogen atom of AHMDS on the electrophilic carbonyl carbon of the aldehyde or ketone.[5] Unlike primary amines which require acid catalysis and generate water as a byproduct, the silylated amine offers a distinct advantage. The trimethylsilyl (TMS) groups are excellent leaving groups. The initial tetrahedral intermediate collapses, eliminating hexamethyldisiloxane ((TMS)₂O), a thermodynamically favorable process that drives the reaction forward to form an N-silyl imine intermediate.
Step 2: The Cationic 2-Aza-Cope Rearrangement This is the key bond-forming step. The N-silyl imine is an example of a 1,5-diene system containing a nitrogen atom at the 3-position, poised for a sigmatropic rearrangement.[6] While a neutral 3-aza-Cope rearrangement is possible, the reaction is significantly accelerated under acidic conditions, proceeding through a cationic 2-aza-Cope pathway.[4] A catalytic amount of acid protonates the imine nitrogen, forming a reactive iminium ion. This intermediate then undergoes a concerted[1][1]-sigmatropic rearrangement through a six-membered, chair-like transition state.[3] This process involves the simultaneous cleavage of the C-N bond and the formation of a new C-C bond, effectively transferring the allyl group from the nitrogen to the former carbonyl carbon.
Step 3: Hydrolysis to the Homoallylic Amine The product of the rearrangement is a new silylated iminium ion. Upon aqueous workup, this species is readily hydrolyzed to furnish the final, stable primary homoallylic amine.
The complete mechanistic pathway is illustrated below.
Figure 2: General experimental workflow for homoallylic amine synthesis.
Step-by-Step Methodology:
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone substrate (1.0 equiv).
-
Inerting: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Solvation: Add anhydrous solvent (e.g., THF, ~0.2 M concentration relative to the substrate) via syringe.
-
Reagent Addition: Add this compound (1.2-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Catalyst (if applicable): If using a catalyst (e.g., a catalytic amount of a Lewis acid like BF₃·OEt₂ or a Brønsted acid like camphorsulfonic acid), it can be added at this stage.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or 1M HCl, followed by water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure homoallylic amine.
Data Presentation: Substrate Scope & Conditions
The reaction is generally effective for a variety of carbonyl compounds. A representative summary is provided below.
| Entry | Carbonyl Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | None | THF | 65 | 12 | High |
| 2 | 4-Nitrobenzaldehyde | BF₃·OEt₂ | DCM | 25 | 6 | >90 |
| 3 | 4-Methoxybenzaldehyde | CSA | MeCN | 80 | 18 | Good |
| 4 | Cyclohexanone | None | Toluene | 110 | 24 | Moderate |
| 5 | Acetophenone | BF₃·OEt₂ | DCM | 40 | 24 | Moderate |
Yields are generalized based on typical outcomes for these types of transformations. Specific yields depend heavily on precise reaction conditions and purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently anhydrous conditions (wet solvent/glassware).2. Reagent degradation.3. Insufficient reaction temperature or time. | 1. Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent. Run the reaction under a strict inert atmosphere.2. Use freshly opened or distilled AHMDS.3. Increase reaction temperature and/or time; monitor by TLC. Add a suitable catalyst. |
| Formation of Side Products | 1. Hydrolysis of the N-silyl imine intermediate.2. Competing side reactions (e.g., self-condensation of the carbonyl). | 1. Maintain rigorous anhydrous conditions.2. Add the AHMDS reagent slowly to the carbonyl compound. Consider running the reaction at a lower temperature. |
| Difficult Purification | 1. Formation of (Me₃Si)₂O and its hydrolysis products.2. Product is highly polar and streaks on silica gel. | 1. Ensure the aqueous workup is thorough to hydrolyze and remove silyl byproducts.2. For polar amines, consider pre-treating the silica gel with triethylamine (1-2% in the eluent) or using an alternative stationary phase like alumina. |
Conclusion
The is a robust and highly valuable transformation in organic synthesis. Its ability to generate structurally important homoallylic amines through a predictable mechanistic cascade makes it a powerful tool for synthetic chemists. By understanding the nuances of the aza-Cope rearrangement and adhering to stringent experimental protocols, researchers can effectively leverage this reaction to construct complex molecular architectures for applications in medicinal chemistry and materials science.
References
-
Organic Chemistry Portal. Homoallylic amine synthesis by amination (allylation). [Link]
-
Scientific Laboratory Supplies. This compound, 97%. [Link]
-
Organic Chemistry Portal. Homoallylic amine synthesis by C-C coupling. [Link]
-
ChemistryViews. Cooperative Catalysis for the β-Allylation of Carbonyl Compounds. [Link]
-
Chem-Station. Aza-Cope Rearrangement. [Link]
-
Thieme. Allylation of Carbonyl and Imino Groups. [Link]
-
Wikipedia. Aza-Cope rearrangement. [Link]
-
Beilstein Journals. Asymmetric organocatalytic synthesis of chiral homoallylic amines. [Link]
-
McComsey, D. F., & Maryanoff, B. E. (2000). 3-Aza-Cope Rearrangement of Quaternary N-allyl Enammonium Salts. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of allylic amines. [Link]
-
Overman, L. E., et al. Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines. PubMed Central. [Link]
-
National Center for Biotechnology Information. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. PubChem Compound Summary. [Link]
-
Wikipedia. Bis(trimethylsilyl)amine. [Link]
-
Organic Chemistry Portal. Substituted carbonyl compound synthesis by allylation. [Link]
-
Organic Syntheses. 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl-. [Link]
-
Chemistry LibreTexts. Reactions of Aldehydes and Ketones with Amines. [Link]
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]
- 3. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aza-Cope Rearrangement | TCI EUROPE N.V. [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: N-Allyl-N,N-bis(trimethylsilyl)amine Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-Allyl-N,N-bis(trimethylsilyl)amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This compound, also known as N,N-bis(trimethylsilyl)prop-2-en-1-amine, serves as a valuable nucleophilic reagent and a protected form of allylamine.[1] Its utility spans from the construction of complex heterocyclic scaffolds to hydrosilylation and hydroboration reactions.[1] However, its reactivity, particularly the sensitivity of the silicon-nitrogen bonds, presents unique challenges. This guide addresses the most common problems encountered in the lab.
Part 1: Troubleshooting Guide
This section is structured to address specific experimental failures in a question-and-answer format.
Q1: My reaction is resulting in low or no desired product. What are the most likely causes and how can I resolve this?
A1: This is the most frequent issue and almost always traces back to one of four areas: moisture, reagent integrity, reaction conditions, or incomplete activation.
Core Causality: The Si-N bond in this compound is highly susceptible to hydrolysis.[2] Trace amounts of water can rapidly cleave one or both trimethylsilyl (TMS) groups, generating allylamine and hexamethyldisiloxane (HMDSO). This side reaction consumes your starting material and introduces reactive byproducts that can complicate the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
Step-by-Step Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours or flame-dry under vacuum immediately before use. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use solvents from a dedicated solvent purification system or freshly distill from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane). Store over activated molecular sieves (3Å or 4Å).
-
Reagent Handling: Handle this compound and any moisture-sensitive catalysts or substrates in a glovebox or under a positive pressure of inert gas using Schlenk line techniques.
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Reaction Setup: Assemble the reaction apparatus while purging with inert gas. Add solvents and reagents via syringe through rubber septa. Maintain a gentle positive pressure of inert gas throughout the reaction.
Q2: I'm observing unexpected peaks in my crude NMR and spots on my TLC. What are the common side products?
A2: Side product formation is typically driven by the inherent reactivity of the silyl groups and the allyl moiety.
1. Hydrolysis Products:
-
Cause: As mentioned, exposure to moisture is the primary culprit.[2]
-
Products: Hexamethyldisiloxane (HMDSO), allylamine, and mono-silylated N-allyl-N-(trimethylsilyl)amine.
-
Identification: HMDSO gives a characteristic singlet in the ¹H NMR around 0.05-0.1 ppm. Allylamine protons will appear as new multiplets in the olefinic and allylic regions, and a broad NH₂ peak.
-
Mitigation: The most effective strategy is rigorous adherence to anhydrous techniques.[3]
2. Allyl Group Isomerization/Decomposition:
-
Cause: Certain catalysts (especially transition metals) or harsh thermal conditions can promote isomerization of the allyl group to the corresponding prop-1-en-1-yl isomer or other decomposition pathways.
-
Mitigation: Screen for milder catalysts and maintain careful temperature control. If using a metal catalyst, ensure it is specific for the desired transformation.
Visualizing the Primary Side Reaction: Hydrolysis
Caption: Pathway for the Hydrolysis of this compound.
Q3: Purification is challenging. How can I efficiently remove silyl byproducts like HMDSO or unreacted starting material?
A3: Silyl byproducts can be persistent, but several strategies are effective. The choice depends on the properties of your desired product.
| Purification Method | Description | Best For | Considerations |
| Aqueous/Acidic Workup | Quench the reaction with a mild aqueous acid (e.g., 1M HCl, sat. NH₄Cl). This hydrolyzes all Si-N bonds and protonates the desired amine product, moving it to the aqueous layer. | Basic, non-water-soluble amine products. | Your product must be stable to acid and water.[4] The free amine is recovered by basifying the aqueous layer and extracting. |
| High Vacuum Distillation | This compound is volatile (bp 72°C @ 15 mmHg). HMDSO is also volatile (bp 101°C). This can remove them from non-volatile products. | High-boiling or solid products. | Requires a good vacuum setup. Co-distillation with a solvent like toluene can aid removal.[5] |
| Fluoride Wash | Treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) cleaves Si-N and Si-O bonds to form highly stable Si-F bonds.[5][6] | When other methods fail or when a non-aqueous workup is required. | Fluoride sources can be expensive and may affect other functional groups. The resulting silyl fluorides are volatile.[5] |
| Chromatography | Standard silica gel chromatography. Silyl byproducts are non-polar and typically elute quickly with non-polar solvents like hexanes or heptane.[5] | Products with moderate polarity that are stable on silica gel. | Streaking can occur if residual amines are present. A small amount of triethylamine (0.5-1%) in the eluent can help. |
Part 2: Frequently Asked Questions (FAQs)
-
Q: How should I properly handle and store this compound?
-
A: It is a flammable liquid and is sensitive to moisture and air.[2] It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources and strong oxidizing agents.[2] Use of a Sure/Seal™ bottle is recommended.
-
-
Q: What is the functional role of the bis(trimethylsilyl) groups?
-
A: The two TMS groups serve multiple purposes. They act as protecting groups for the primary amine, preventing undesired side reactions at the nitrogen.[7] They also increase the steric bulk and the nucleophilicity of the nitrogen atom, which can be advantageous in certain reactions. The Si-N bond is designed to be labile for easy deprotection, often in situ or during aqueous workup.[8]
-
-
Q: What are the primary applications of this reagent?
-
A: It is widely used as a nucleophilic component in various transformations. Key applications include its use in aza-Diels-Alder reactions to form nitrogen-containing six-membered rings[9][10], aza-Michael additions to construct β-amino carbonyl compounds[11][12], and in the synthesis of complex bicyclic scaffolds and other heterocycles.
-
Workflow for a Model Aza-Diels-Alder Reaction
Caption: Generalized workflow for an aza-Diels-Alder reaction.
-
Q: How can I effectively monitor the progress of my reaction?
-
A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): The most common method. The starting silylamine is relatively non-polar. The product's polarity will depend on its structure. Staining with potassium permanganate or ninhydrin (after deprotection) can help visualize spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of the volatile starting material and the appearance of volatile products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small, anhydrous aliquot from the reaction, removing the solvent under vacuum, and dissolving in a deuterated solvent can provide a "crude NMR" snapshot of the reaction's progress.
-
-
-
Q: What are the standard conditions for removing the TMS groups post-reaction?
-
A: Deprotection is typically straightforward. Mildly acidic aqueous conditions, such as a wash with saturated ammonium chloride solution or dilute HCl during the workup, are usually sufficient to fully hydrolyze the Si-N bonds.[4] For substrates sensitive to acid, fluoride-based deprotection using reagents like TBAF in THF is an effective, albeit milder, alternative.[6]
-
References
-
Scientific Laboratory Supplies. This compound, 97%. [Link]
-
Herbig, M., et al. (2018). Reactions of primary N-silylamines with CO2 and isocyanates. ResearchGate. [Link]
-
Wikipedia. Bis(trimethylsilyl)amine. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Wikipedia. Aza-Diels–Alder reaction. [Link]
-
Timmons, C., et al. (2005). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Tetrahedron, 61, 11837-11842. [Link]
-
DSpace@MIT. Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
-
Organic Syntheses. The 2-(Trimethylsilyl)ethanesulfonyl (SES) Group. [Link]
-
Chromatography Forum. Why do my silylations always fail?. [Link]
-
Reddit. Getting rid of Bis(trimethylsilyl)amine?. [Link]
-
Waterman, R., et al. (2020). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications. [Link]
-
Beilstein Journal of Organic Chemistry. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]
-
Organic Chemistry Portal. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. [Link]
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 4. How To [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 8. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene [organic-chemistry.org]
- 11. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
Technical Support Center: A-Z Guide to N,N-bis(trimethylsilyl)allylamine
Welcome to the technical support center for N,N-bis(trimethylsilyl)allylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your synthetic success with this versatile reagent. My goal is to equip you with the knowledge to not only solve common experimental issues but also to proactively optimize your reaction yields and purity.
Introduction to N,N-bis(trimethylsilyl)allylamine
N,N-bis(trimethylsilyl)allylamine, often abbreviated as BSAA, is a valuable reagent in organic synthesis. Its utility stems from its role as a stable, masked primary amine, which can be particularly advantageous in reactions where the free amine would lead to undesirable side reactions.[1] The two trimethylsilyl (TMS) groups render the nitrogen less nucleophilic and basic compared to allylamine, allowing for controlled reactions. Key applications include its use as an ammonia surrogate in the synthesis of primary amines and in [4+2] cycloadditions, such as the aza-Diels-Alder reaction, for the construction of nitrogen-containing heterocycles.[2]
This guide will address common challenges and questions that arise when working with N,N-bis(trimethylsilyl)allylamine, providing you with the expertise to navigate your syntheses with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, reactivity, and application of N,N-bis(trimethylsilyl)allylamine.
Q1: My reaction with N,N-bis(trimethylsilyl)allylamine is giving a low yield. What are the most common culprits?
A1: Low yields in reactions involving N,N-bis(trimethylsilyl)allylamine can often be traced back to a few critical factors:
-
Moisture Contamination: Silylamines are highly susceptible to hydrolysis.[3] Any moisture in your reaction setup, solvents, or starting materials will consume the reagent, leading to the formation of hexamethyldisiloxane and allylamine. This not only reduces the amount of active reagent but can also introduce unwanted side products.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reagent Quality: The purity of N,N-bis(trimethylsilyl)allylamine is paramount. Impurities from its synthesis or degradation during storage can inhibit your reaction.
-
Solution: Use freshly opened bottles of the reagent or distill it before use if you suspect degradation. The boiling point is approximately 72 °C at 15 mmHg.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the yield.
-
Solution: Systematically optimize these parameters. Start with conditions reported in the literature for similar transformations and then screen different temperatures and reaction times. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal endpoint.[4]
-
-
Inefficient Deprotection: If the final step is the removal of the TMS groups, incomplete deprotection will naturally lead to a lower yield of the desired primary amine.
-
Solution: Ensure your deprotection conditions are effective. Mild acidic conditions are typically used. We will delve deeper into deprotection strategies in the troubleshooting section.
-
Q2: I am struggling with the purification of my product. How can I effectively remove silyl byproducts?
A2: The removal of silicon-containing byproducts, such as hexamethyldisiloxane or silylated solvents, is a common challenge. Here are several effective strategies:
-
Aqueous Workup: Mild acidic or basic aqueous washes can hydrolyze remaining silylamines and other silyl ethers. The resulting siloxanes are often more volatile and can be removed under vacuum.[5]
-
Fluoride Treatment: A wash with a fluoride source, such as a saturated aqueous solution of sodium fluoride or potassium fluoride, can effectively sequester silyl groups as insoluble fluorosilicates, which can then be removed by filtration.[5]
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the silyl byproducts, distillation can be an excellent purification method.[6]
-
Column Chromatography: While effective, silyl byproducts can sometimes co-elute with the desired product.
-
Pro-Tip: A useful technique is to perform an extraction between acetonitrile and a nonpolar solvent like heptane or hexane. Many organic products will partition into the acetonitrile layer, while the nonpolar silyl byproducts will favor the heptane/hexane layer.[5]
-
-
Stripping with a Co-solvent: Azeotropic removal of volatile silyl byproducts can be achieved by adding a solvent like toluene and repeatedly removing it on a rotary evaporator.[5]
Q3: Can I use N,N-bis(trimethylsilyl)allylamine in Lewis acid-catalyzed reactions?
A3: Yes, Lewis acids can be employed in reactions with N,N-bis(trimethylsilyl)allylamine, particularly in aza-Diels-Alder reactions. The Lewis acid can activate the dienophile, leading to increased reactivity and, in some cases, improved stereoselectivity.[7][8]
However, it is crucial to consider the following:
-
Choice of Lewis Acid: The strength of the Lewis acid should be carefully chosen. Strong Lewis acids can potentially lead to decomposition of the starting material or product. Common Lewis acids used in similar reactions include BF₃·OEt₂, SnCl₄, and MgI₂.[9][10]
-
Anhydrous Conditions: The presence of a Lewis acid makes the reaction even more sensitive to moisture. Rigorous anhydrous conditions are essential to prevent the deactivation of the Lewis acid and hydrolysis of the silylamine.
Q4: What is the thermal stability of N,N-bis(trimethylsilyl)allylamine?
A4: N,N-bis(trimethylsilyl)allylamine is reasonably thermally stable and can be distilled under reduced pressure. However, prolonged heating at high temperatures can lead to decomposition.[11][12][13] It is always advisable to conduct reactions at the lowest effective temperature to minimize potential side reactions and decomposition.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific applications of N,N-bis(trimethylsilyl)allylamine.
Troubleshooting Low Yield in Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles.[2][7] However, achieving high yields can be challenging.
Problem: Low yield of the desired cycloadduct.
Workflow for Troubleshooting Low Yield in Aza-Diels-Alder Reactions
Caption: Troubleshooting workflow for low aza-Diels-Alder reaction yields.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
Purity of Dienophile: Ensure your aldehyde or imine is pure. Aldehydes can oxidize to carboxylic acids, which can complicate the reaction.
-
Purity of Diene: If you are using a custom diene, verify its purity.
-
Stoichiometry: Small deviations in stoichiometry can have a large impact on yield. Carefully measure your reagents.
-
-
Reaction Conditions:
-
Temperature: Some aza-Diels-Alder reactions require elevated temperatures, while others proceed at room temperature or below, especially with reactive dienes.[14] If you see no reaction, consider increasing the temperature. If you observe decomposition, try lowering the temperature.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents include dichloromethane, toluene, and THF. Ensure the solvent is anhydrous.
-
Lewis Acid Catalysis: If the uncatalyzed reaction is slow, consider adding a Lewis acid. A study by Li and coworkers found that MgI₂ was an effective catalyst for the aza-Diels-Alder reaction of an in situ generated iododiene.[10]
-
-
Workup and Purification:
-
Product Stability: The resulting cycloadduct may be sensitive to acidic or basic conditions. A neutral aqueous workup is often preferred.
-
Isolation: As mentioned in the FAQs, removing silyl byproducts can be challenging. Refer to Q2 for detailed purification strategies.
-
Troubleshooting N,N-bis(trimethylsilyl)allylamine as an Ammonia Surrogate
Using N,N-bis(trimethylsilyl)allylamine as an ammonia surrogate is an effective way to synthesize primary amines.[1][15] The general strategy involves the nucleophilic addition of the silylated amine to an electrophile, followed by deprotection.
Problem: Low yield of the final primary amine.
Workflow for Troubleshooting Low Yield when using BSAA as an Ammonia Surrogate
Caption: Troubleshooting workflow for using BSAA as an ammonia surrogate.
Detailed Troubleshooting Steps:
-
Nucleophilic Addition Step:
-
Incomplete Reaction: If you isolate unreacted starting materials, the nucleophilic addition may be incomplete. Consider increasing the reaction time or temperature. The choice of solvent can also play a crucial role.
-
Side Reactions: The electrophile may undergo side reactions. For example, with alkyl halides, elimination can compete with substitution. Using a less hindered electrophile or a more polar, non-protic solvent can favor substitution.
-
-
Deprotection Step:
-
Incomplete Deprotection: The stability of the N-Si bond can vary depending on the substrate. If you observe the silylated intermediate after the deprotection step, you may need to use more forcing conditions. A common method is treatment with an acid, such as HCl in methanol or acetic acid.[16]
-
Product Degradation: If your final product is acid-sensitive, harsh deprotection conditions can lead to degradation. In such cases, milder conditions should be explored. Monitoring the deprotection by TLC or LC-MS is essential to find the optimal balance between complete deprotection and minimal degradation.
-
Part 3: Experimental Protocols and Data
This section provides a general experimental protocol for a common application of N,N-bis(trimethylsilyl)allylamine and a table summarizing key reaction parameters.
General Protocol for the Aza-Diels-Alder Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the dienophile (1.0 equiv) and anhydrous solvent (e.g., dichloromethane, 0.1 M).
-
Addition of Reagents: Add N,N-bis(trimethylsilyl)allylamine (1.2 equiv) to the solution at the desired temperature (e.g., room temperature). If a Lewis acid catalyst is used, it is typically added at a lower temperature (e.g., 0 °C or -78 °C) before the addition of the silylamine.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table of Reaction Parameters for Aza-Diels-Alder Reactions
| Dienophile | Diene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Danishefsky's Diene | ZnCl₂ | THF | 25 | 12 | 85 | Fictional Example |
| N-Benzylidenemethylamine | Cyclopentadiene | None | CH₂Cl₂ | 0 | 6 | 78 | Fictional Example |
| Ethyl glyoxylate | 1,3-Butadiene | BF₃·OEt₂ | Toluene | -78 to 25 | 24 | 65 | Fictional Example |
| In situ generated imine | 4-iodo-2-trimethylsilyloxy-butadiene | MgI₂ | CH₂Cl₂ | 0 | 4 | 72 | [10] |
This table provides illustrative examples. Optimal conditions will vary depending on the specific substrates.
Conclusion
N,N-bis(trimethylsilyl)allylamine is a powerful reagent for the synthesis of primary amines and nitrogen-containing heterocycles. By understanding its reactivity and potential pitfalls, and by employing systematic troubleshooting strategies, researchers can significantly improve their reaction yields and product purity. This guide provides a foundation for success, but as with all chemistry, careful observation and methodical optimization are the keys to unlocking the full potential of this versatile molecule.
References
-
Reddit. (2022). Getting rid of Bis(trimethylsilyl)amine?. r/Chempros. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. N-methyl-N,O-bis(trimethylsilyl)hydroxylamine: preparation, properties, and utilization. Royal Society of Chemistry. [Link]
-
ResearchGate. (2006). Reactivity Studies of 3,3Bis(trimethylsilyl)-2-methyl-1-propene in Lewis Acid Catalyzed Allylation Reactions. [Link]
-
Wikipedia. Aza-Diels–Alder reaction. [Link]
-
National Institutes of Health. (2021). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. [Link]
-
Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Tetrahedron, 61(49), 11837-11842. [Link]
-
ResearchGate. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers. [Link]
-
MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
ResearchGate. (2009). Tools for Purifying the Product. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
-
CEM. (2008). Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. [Link]
-
Figshare. (2006). Reactivity Studies of 3,3-Bis(trimethylsilyl)-2-methyl-1-propene in Lewis Acid-Catalyzed Allylation Reactions. [Link]
-
ResearchGate. (2003). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. [Link]
-
Organic Syntheses. PREPARATION OF (E)-1-DIMETHYLAMINO-3-tert-BUTYLDIMETHYLSILOXY-1,3-BUTADIENE. [Link]
-
ResearchGate. (2017). Group 4 Half-Sandwich Tris(trimethylsilylmethyl) Complexes: Thermal Decomposition and Reactivity with N,N-Dimethylamine-Borane. [Link]
-
PubMed. (2001). Palladium-catalyzed synthesis of arylamines from aryl halides and lithium bis(trimethylsilyl)amide as an ammonia equivalent. [Link]
-
SciSpace. (2008). Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems. [Link]
-
Defense Technical Information Center. (1966). thermal stability of organic compounds by the isoteniscope method. [Link]
-
National Institutes of Health. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
ResearchGate. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. [Link]
-
Royal Society of Chemistry. (2014). Application of the aza-Diels–Alder reaction in the synthesis of natural products. [Link]
-
ResearchGate. (2023). Ammonia Surrogates in the Synthesis of Primary Amines. [Link]
-
ResearchGate. (2020). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. [Link]
-
DSpace@MIT. (2017). Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. [Link]
-
ACS Publications. (2021). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5‑Sulfamido Oxazoles Using Burgess-type Reagents. [Link]
-
ResearchGate. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
-
ResearchGate. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. [Link]
-
ResearchGate. (2019). Synthesis, Utility, and Structure of Novel Bis(sulfinyl)imidoamidine Ligands for Asymmetric Lewis Acid Catalysis. [Link]
-
National Institutes of Health. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
-
ResearchGate. (2015). Thermal Stability. [Link]
-
ResearchGate. (2021). Deprotection of N‐allylsulfenamide 3 under basic conditions. [Link]
-
Royal Society of Chemistry. (2016). Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. iris.unito.it [iris.unito.it]
- 16. researchgate.net [researchgate.net]
purification techniques for N-Allyl-N,N-bis(trimethylsilyl)amine
Welcome to the technical support guide for the purification of N-Allyl-N,N-bis(trimethylsilyl)amine (Product CAS: 7688-51-9). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of this versatile reagent in your experiments. Our approach is grounded in established chemical principles and practical, field-proven experience to address the specific challenges associated with handling silylated amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an organosilicon compound where the nitrogen of allylamine is protected by two trimethylsilyl (TMS) groups. This silylation enhances its utility in organic synthesis, serving as a nucleophilic reagent for creating complex molecules.[1][2] Its physical properties are critical for designing a successful purification strategy.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 7688-51-9 | [1] |
| Molecular Formula | C₉H₂₃NSi₂ | [3] |
| Molar Mass | 201.46 g/mol | [3] |
| Boiling Point | 72 °C at 15 mmHg | [1][2] |
| Density | 0.816 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.440 | [1][2] |
Q2: Why is purification of this compound often necessary?
The synthesis of this compound can result in several impurities that may interfere with subsequent reactions. These include unreacted starting materials, partially silylated intermediates, and byproducts from side reactions. The most significant challenge, however, stems from its high sensitivity to moisture. The silicon-nitrogen (Si-N) bonds are susceptible to hydrolysis, which cleaves the TMS groups and generates siloxanes (e.g., hexamethyldisiloxane) and the parent amine.[4][5] Rigorous purification is essential to remove these contaminants and ensure stoichiometric accuracy and reproducibility in your research.
Q3: What is the primary recommended purification technique?
For this compound, fractional vacuum distillation is the gold-standard purification method. This technique is ideal for separating liquids with different boiling points. By reducing the pressure, the boiling point of the compound is significantly lowered from its atmospheric boiling point, which prevents thermal degradation.[6] Its reported boiling point of 72 °C at 15 mmHg is well within the practical range for standard laboratory vacuum systems.[1]
Troubleshooting Guide: Purification Workflows
This section addresses specific issues that may arise during the handling and purification of this compound. The following diagram outlines the decision-making process for purification.
Caption: Decision workflow for purifying this compound.
Problem 1: My purified product appears cloudy or contains a white precipitate.
-
Probable Cause: This is a classic sign of hydrolysis. The Si-N bonds have reacted with trace moisture from glassware, solvents, or the atmosphere to form insoluble silanols, which then condense to form siloxanes. Silylamines are highly sensitive to moisture.[5]
-
Solution & Preventative Measures:
-
Rigorous Anhydrous Technique: All manipulations must be performed under an inert atmosphere (dry argon or nitrogen) using Schlenk line or glovebox techniques.[7][8]
-
Glassware Preparation: All glassware must be rigorously dried before use. The most effective method is to oven-dry all components (distillation flask, column, condenser, receiving flasks) at >125 °C overnight and assemble them hot while flushing with a stream of dry inert gas.[7]
-
Solvent Purity: If the crude product is dissolved in a solvent for transfer, ensure the solvent is anhydrous. Solvents should be dried using appropriate methods, such as distillation from sodium/benzophenone or passage through an activated alumina column.[9]
-
Problem 2: The distillation is slow, and the separation from impurities is poor.
-
Probable Cause: This issue typically points to one of three factors: an inefficient distillation column, an unstable vacuum, or incorrect heating.
-
Solution:
-
Column Efficiency: For liquids with boiling points that are relatively close, a simple distillation is insufficient. Use a short Vigreux column (10-20 cm) to increase the number of theoretical plates and improve separation. Ensure the column is well-insulated with glass wool or aluminum foil to maintain the temperature gradient.
-
Stable Vacuum: Use a high-quality vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump and maintain a stable, low pressure. Fluctuations in pressure will cause the boiling point to change, disrupting the separation.
-
Controlled Heating: Use a magnetic stirrer and a heating mantle with a temperature controller or, preferably, an oil bath. This provides even, consistent heating and prevents bumping or superheating, which can lead to impure distillates. Heat the distillation pot gently until a steady reflux is established in the column. The distillation rate should be controlled to approximately 1-2 drops per second.
-
Problem 3: The product seems to be decomposing in the distillation pot (darkening color).
-
Probable Cause: The pot temperature is too high, leading to thermal decomposition. While vacuum distillation lowers the boiling point, excessive heating can still cause degradation.
-
Solution:
-
Monitor Head Temperature: The most important temperature to monitor is the vapor temperature at the distillation head (the top of the column just before the condenser). This temperature should plateau at the boiling point of your product at the given pressure (e.g., ~72 °C at 15 mmHg). The pot temperature will naturally be higher, but it should not be excessively so.
-
Adequate Vacuum: If you must use a very high pot temperature to induce boiling, your vacuum is likely insufficient. Check your system for leaks and ensure your pump is functioning correctly. A lower pressure will allow distillation at a lower, safer temperature.
-
Q4: How can I confirm the purity of my final product?
-
Answer: Purity should always be confirmed analytically.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. A pure sample will show a single major peak in the chromatogram.[10] The mass spectrum can confirm the identity of the compound by matching its molecular ion peak and fragmentation pattern.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Proton NMR is excellent for confirming the structure and detecting proton-containing impurities. For this compound, you should expect to see characteristic signals for the allyl group (multiplets around 5.0-6.0 ppm and a doublet around 3.2 ppm) and a sharp singlet for the 18 protons of the two TMS groups (around 0.1 ppm). The absence of signals for hexamethyldisiloxane (~0.06 ppm) or free allylamine is a good indicator of purity.
-
Experimental Protocol: Fractional Vacuum Distillation
This protocol assumes the use of standard Schlenk line equipment for handling moisture-sensitive compounds.[11]
1. System Preparation:
- Oven-dry all glassware (round-bottom flask, Vigreux column, distillation head with thermometer adapter, condenser, and receiving flasks) at 125°C overnight.
- Assemble the distillation apparatus while still hot, immediately placing it under a positive pressure of dry argon or nitrogen. Use a thin layer of high-vacuum grease on all ground-glass joints.
- Allow the system to cool completely to room temperature under the inert atmosphere.
2. Sample Loading:
- Transfer the crude this compound into the distillation flask via cannula transfer under a positive pressure of inert gas.
- Add a fresh, oven-dried magnetic stir bar to the distillation flask.
3. Distillation Procedure:
- Begin stirring the liquid in the distillation flask.
- Slowly and carefully apply vacuum to the system, ensuring the pressure drops to the target level (e.g., 15 mmHg). Watch for excessive bubbling or bumping.
- Once the vacuum is stable, slowly heat the distillation flask using an oil bath.
- Observe as the liquid begins to boil and the vapor rises into the Vigreux column. Low-boiling impurities (e.g., residual solvents) will distill first. Collect this forerun in a separate receiving flask.
- Monitor the temperature at the distillation head. When it stabilizes at the expected boiling point (72 °C at 15 mmHg), switch to a clean, pre-weighed receiving flask to collect the main product fraction.
- Continue distillation at a steady rate (1-2 drops per second) until the majority of the product has been collected or the head temperature begins to drop or rise sharply.
- Stop the distillation by removing the heat source first, then allowing the system to cool before slowly and carefully re-introducing the inert gas to break the vacuum.
4. Product Storage:
- The purified liquid should be stored in a sealed ampoule or a Schlenk flask under an inert atmosphere to prevent hydrolysis.[8] For long-term storage, refrigeration is recommended.
References
-
Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2. eScholarship, University of California. Available at: [Link]
-
Organic Syntheses Procedure: (E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. Organic Syntheses. Available at: [Link]
-
Bis(trimethylsilyl)amine. Wikipedia. Available at: [Link]
-
This compound, 97%. Scientific Laboratory Supplies. Available at: [Link]
-
Getting rid of Bis(trimethylsilyl)amine? Reddit r/Chempros. Available at: [Link]
-
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. PubChem, National Institutes of Health. Available at: [Link]
-
Sodium bis(trimethylsilyl)amide. Wikipedia. Available at: [Link]
-
N-Silylamines in catalysis: synthesis and reactivity. Royal Society of Chemistry. Available at: [Link]
-
Bis(trimethylsilyl)amine. chemeurope.com. Available at: [Link]
-
Regioselective Ring-Opening Carbonylation of Oxiranes and Oxetane Catalyzed by Co₂(CO)₈ in the Presence of N-Silylamines. Oxford Academic. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. ResearchGate. Available at: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. ResearchGate. Available at: [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Utrecht University. Available at: [Link]
-
How to purify Amine? YouTube. Available at: [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]
-
What is the easiest way to remove the water from organic solvents?. ResearchGate. Available at: [Link]
-
Organic Chemistry Lab Demo: Distillations. YouTube. Available at: [Link]
Sources
- 1. N-アリル-N,N-ビス(トリメチルシリル)アミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Bis(trimethylsilyl)amine [chemeurope.com]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Technical Support Center: Optimizing Reaction Conditions for N-Allyl-N,N-bis(trimethylsilyl)amine
Welcome to the technical support center for the synthesis and optimization of N-Allyl-N,N-bis(trimethylsilyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient synthesis. By understanding the underlying principles of the reaction, you can anticipate and overcome common challenges.
I. Introduction to this compound Synthesis
This compound is a valuable reagent in organic synthesis, often used as a nucleophile and a precursor for various complex molecules.[1] Its synthesis typically involves the reaction of allylamine with a silylating agent, most commonly chlorotrimethylsilane (TMSCl), in the presence of a base. While the reaction appears straightforward, several factors can influence the yield, purity, and scalability of the process. This guide will address common issues and provide expert insights to optimize your reaction conditions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Core Causality: The primary reasons for low yields often revolve around incomplete reaction, side reactions, or product loss during workup and purification.
Troubleshooting Workflow:
Caption: Decision-making process for a stalled reaction.
Troubleshooting Steps:
-
Re-evaluate Reagent Activity: As mentioned previously, the purity and activity of TMSCl and the amine base are critical. If there is any doubt, use freshly opened or distilled reagents.
-
Increase Temperature: If the reaction was conducted at a low temperature, gradually increasing the temperature to room temperature or even gentle reflux (depending on the solvent) may provide the necessary activation energy to drive the reaction to completion.
-
Incremental Reagent Addition: If you suspect that one of the reagents was consumed by side reactions (e.g., reaction with moisture), a small, incremental addition of that reagent (e.g., 0.1-0.2 equivalents of TMSCl and base) can restart the reaction. Monitor the progress by an appropriate analytical technique after each addition.
Q5: Are there any specific safety precautions I should be aware of when running this reaction?
A5: Yes, safety is paramount. The primary hazards are associated with chlorotrimethylsilane.
-
Chlorotrimethylsilane (TMSCl):
-
Corrosive and Moisture Sensitive: TMSCl reacts with moisture to produce corrosive HCl gas. [2][3]Always handle it in a well-ventilated fume hood.
-
Flammable: TMSCl is a flammable liquid with a low flash point. [4][5]Keep it away from ignition sources.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling TMSCl. [6]
-
-
Allylamine:
-
Toxic and Flammable: Allylamine is also a toxic and flammable liquid. Handle it with appropriate care in a fume hood.
-
-
Reaction Quenching: The quenching of the reaction with water or an aqueous solution can be exothermic. Perform the quench slowly and with cooling.
III. General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Allylamine
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with allylamine and anhydrous diethyl ether.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add chlorotrimethylsilane dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Filter the reaction mixture under nitrogen to remove the triethylammonium chloride precipitate. Wash the solid with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and the washings and carefully quench by adding it to a cooled, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
IV. Conclusion
The successful synthesis of this compound hinges on the careful control of reaction parameters and the use of high-quality, anhydrous reagents. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can consistently achieve high yields of the desired product.
V. References
-
Safe Handling and Storage of Chlorotrimethylsilane: Best Practices. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
-
Safety First: Handling Chlorotrimethylsilane in Laboratory and Industrial Settings. (n.d.).
-
How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods. (n.d.). Aure Chemical.
-
Chlorotrimethylsilane | 75-77-4. (n.d.). ChemicalBook.
-
This compound, 97%. (n.d.). Scientific Laboratory Supplies.
-
This compound 97 7688-51-9. (n.d.). Sigma-Aldrich.
-
Chlorotrimethylsilane | (CH3)3SiCl | CID 6397. (n.d.). PubChem - NIH.
-
Verma, V., Koperniku, A., Edwards, P. M., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications, 58(66), 9225–9240.
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific.
-
Silyl group deprotection by TBAF solution. (2022, June 18). YouTube.
-
Homoallylic amine synthesis by amination (allylation). (n.d.). Organic Chemistry Portal.
-
TBAF Deprotection Mechanism | Organic Chemistry. (2020, July 23). YouTube.
-
Bis(trimethylsilyl)amine. (n.d.). Sigma-Aldrich.
-
Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.
-
Homoallylic amine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
-
Sigma Aldrich this compound 5 g | Buy Online. (n.d.). Fisher Scientific.
-
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. (n.d.). PubChem - NIH.
-
N-Silylamines in catalysis: synthesis and reactivity. (n.d.). Semantic Scholar.
-
N-Silylamines in catalysis: synthesis and reactivity. (n.d.). RSC Publishing.
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
-
This compound | CAS 7688-51-9. (n.d.). SCBT.
-
Bis(trimethylsilyl)amine. (n.d.). Wikipedia.
-
Getting rid of Bis(trimethylsilyl)amine? (2022, April 18). Reddit.
-
Novel method for preparing bis(trimethylsilyl) amines via treatment with trimethylsilylamines and methyl iodide. (n.d.). Lookchem.
-
Safety Data Sheet: Bis(trimethylsilyl)amine. (n.d.). Carl ROTH.
-
Silylamines in organic synthesis. Reactivity of N,N-bis(silyl)enamines toward electrophiles. A route to substituted 2-aza-1,3-butadienes and pyridines. (1990). ACS Publications.
-
1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl. (n.d.). Organic Syntheses Procedure.
-
Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. (n.d.). RSC Publishing.
-
Synthesis and characterisation of magnesium complexes containing sterically demanding N,N′-bis(aryl)amidinate ligands. (n.d.). Dalton Transactions (RSC Publishing).
-
Synthesis of Linear and Cyclic Bis(trimethylsilyl)aminooligosilanes. (n.d.). ResearchGate.
-
This compound 97 7688-51-9. (n.d.). Sigma-Aldrich.
-
Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2. (2024, May 20). eScholarship.org.
-
N-ALLYL-N N-BIS(TRIMETHYLSILYL)AMINE - Safety Data Sheet. (n.d.). ChemicalBook.
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods | Aure Chemical [aurechem.com]
- 4. Chlorotrimethylsilane | 75-77-4 [chemicalbook.com]
- 5. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Technical Support Center: A Researcher's Guide to N-Allyl-N,N-bis(trimethylsilyl)amine
Welcome to the technical support center for N-Allyl-N,N-bis(trimethylsilyl)amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and practical protocols to ensure the successful use of this versatile reagent in your experiments. My goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.
Introduction to this compound
This compound, also known as N,N-bis(trimethylsilyl)prop-2-en-1-amine, is a valuable nucleophilic reagent in organic synthesis. Its unique structure, featuring a reactive allyl group and two bulky trimethylsilyl (TMS) groups on the nitrogen atom, makes it particularly useful for the construction of complex molecular architectures, such as bicyclic scaffolds. However, the presence of the moisture-sensitive N-Si bonds necessitates careful handling to prevent premature hydrolysis and ensure reproducible results. This guide will address the common challenges associated with the moisture sensitivity of this reagent and provide solutions to overcome them.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers working with this compound:
Q1: What are the primary signs of decomposition for this compound?
A1: The most common sign of decomposition is the presence of a white solid precipitate in the liquid reagent. This is typically due to hydrolysis, which forms hexamethyldisiloxane and allylamine. You may also observe a change in the viscosity of the liquid. For confirmation, a proton NMR spectrum can be taken; the appearance of new signals corresponding to the hydrolysis byproducts will confirm decomposition.
Q2: How should I properly store this compound to minimize moisture exposure?
A2: Proper storage is critical. The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen. The container should be placed in a cool, dry, and dark location. A refrigerator dedicated to storing sensitive reagents is ideal. To further protect against moisture, the primary container can be placed inside a secondary container with a desiccant.
Q3: What are the main byproducts of hydrolysis, and can they interfere with my reaction?
A3: The primary byproducts of hydrolysis are allylamine and hexamethyldisiloxane (HMDSO).[1] Both can interfere with your reaction. Allylamine is a primary amine and a nucleophile, which can compete with your intended reaction pathway. HMDSO is generally less reactive but can act as a co-catalyst in some reactions or affect the physical properties of the reaction mixture.[2]
Q4: Can I use a standard aqueous workup for my reaction involving this compound?
A4: A standard aqueous workup will hydrolyze any remaining this compound and other silylated intermediates.[3] If your desired product is stable to water, this may be acceptable. However, if your product is also moisture-sensitive, a non-aqueous workup is necessary. This typically involves quenching the reaction with a non-protic solvent and then purifying the product using anhydrous techniques.
Q5: What are the key safety precautions I should take when handling this reagent?
A5: this compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[4] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep it away from ignition sources. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or no product yield | Reagent decomposition due to moisture. | 1. Verify Reagent Quality: Check for any visual signs of decomposition (e.g., white precipitate). If in doubt, obtain a fresh bottle. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and other reagents. Flame-drying glassware under vacuum or oven-drying are effective methods.[5] Use freshly distilled, anhydrous solvents. 3. Inert Atmosphere Technique: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or in a glovebox.[5] This minimizes exposure to atmospheric moisture. |
| Formation of unexpected side products | Interference from hydrolysis byproducts. | 1. Identify Byproducts: Use analytical techniques like GC-MS or NMR to identify the side products. The presence of allylamine or HMDSO-related signals suggests hydrolysis. 2. Purify the Reagent: If the reagent is partially hydrolyzed, it may be possible to purify it by distillation under reduced pressure. However, purchasing a fresh bottle is often more practical. 3. Modify Workup: If hydrolysis occurs during workup, consider a non-aqueous workup. This could involve quenching the reaction with an anhydrous solvent and filtering off any solid byproducts. |
| Inconsistent reaction outcomes | Variable moisture content in reagents or atmosphere. | 1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for handling and using the reagent, including the drying of all materials and the use of inert atmosphere techniques. 2. Use a Freshly Opened Bottle: For critical reactions, use a new, unopened bottle of the reagent to ensure the highest purity. 3. Solvent Quality: Ensure the solvent is truly anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from an appropriate drying agent. |
| Difficulty in product purification | Presence of HMDSO or other silicon-containing byproducts. | 1. Aqueous Wash (if product is stable): A careful aqueous wash can sometimes remove HMDSO and other water-soluble impurities.[6] 2. Solvent Extraction: An extraction between a nonpolar solvent (like hexane, where silyl compounds are often soluble) and a polar aprotic solvent (like acetonitrile, where many organic products are soluble) can be effective.[6] 3. Chromatography: Flash column chromatography can be used to separate the desired product from silicon-containing byproducts. The choice of eluent is critical and should be optimized. 4. Distillation/Sublimation: If your product is volatile, distillation or sublimation under reduced pressure can be an effective purification method. |
Experimental Protocols
Protocol 1: Setting up a Reaction under Inert Atmosphere
This protocol outlines the essential steps for setting up a reaction using this compound while minimizing moisture exposure.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Rubber septa
-
Syringes and needles (oven-dried)
-
Cannula (double-tipped needle)
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Thoroughly wash and oven-dry all glassware at >120 °C for at least 4 hours. Assemble the hot glassware under a stream of inert gas and allow it to cool to room temperature.
-
Inert Atmosphere Purge: Connect the assembled apparatus to a Schlenk line. Evacuate the flask under high vacuum and then backfill with inert gas. Repeat this "evacuate-fill" cycle at least three times to ensure a completely inert atmosphere.[5]
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a syringe.
-
Reagent Transfer:
-
Carefully pierce the septum of the this compound bottle with a needle connected to the inert gas line to create a positive pressure.
-
Using a clean, dry syringe, withdraw the required amount of the reagent.
-
Quickly transfer the reagent to the reaction flask by injecting it through the septum.
-
-
Initiate Reaction: Add other reagents as required and proceed with the reaction under a constant positive pressure of inert gas, monitored by the bubbler.
Protocol 2: Safe Quenching of Reactions Containing Silylamines
This protocol provides a safe method for quenching a reaction mixture containing residual this compound.
Materials:
-
Reaction mixture
-
Anhydrous, non-protic solvent (e.g., diethyl ether, THF)
-
Saturated aqueous ammonium chloride solution (if an aqueous workup is desired and the product is stable)
-
Separatory funnel
Procedure:
-
Cool the Reaction: Cool the reaction mixture in an ice bath to control any exothermic quenching process.
-
Non-Aqueous Quench (for moisture-sensitive products):
-
Slowly add an anhydrous, non-protic solvent like diethyl ether or THF to the cooled reaction mixture with vigorous stirring. This will dilute the reactive species.
-
If necessary, filter the mixture under an inert atmosphere to remove any precipitated salts.
-
-
Aqueous Quench (for water-stable products):
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride to the cooled reaction mixture with vigorous stirring.[7] The ammonium chloride will react with any remaining reactive species.
-
Allow the mixture to warm to room temperature.
-
-
Workup: Proceed with the appropriate workup procedure (e.g., extraction, drying of the organic layer, and solvent removal) to isolate the product.
Visualizing the Workflow
To better illustrate the critical steps in handling this compound, the following diagrams outline the key workflows.
Caption: Workflow for setting up a reaction under an inert atmosphere.
Caption: Simplified hydrolysis of this compound.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its sensitivity to moisture and implementing the proper handling and experimental techniques outlined in this guide, researchers can confidently and reproducibly achieve their desired synthetic outcomes. Remember that meticulous attention to anhydrous and inert conditions is the cornerstone of success when working with this and other moisture-sensitive reagents.
References
-
HOPEMAX. (2025, July 8). How does Hexamethyldisiloxane act as a catalyst or co-catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium bis(trimethylsilyl)amide. Retrieved from [Link]
-
Reddit. (2022, April 18). Getting rid of Bis(trimethylsilyl)amine? r/Chempros. Retrieved from [Link]
-
HOPEMAX. (2025, July 4). How does Hexamethyldisiloxane affect the properties of silicone polymers? Retrieved from [Link]
-
University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dimethyl (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioate (2). Retrieved from [Link]
-
Organic Syntheses. (n.d.). [ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl -]. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(trimethylsilyl)amine. Retrieved from [Link]
-
University of Birmingham. (2023, June 9). Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. Retrieved from [Link]
-
KGROUP. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
ACS Publications. (2015, October 9). Response of Plasma-Polymerized Hexamethyldisiloxane Films to Aqueous Environments. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]
-
ACS Publications. (n.d.). Response of Plasma-Polymerized Hexamethyldisiloxane Films to Aqueous Environments | Langmuir. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
ResearchGate. (2015, July 10). When a good silylation protocol goes bad, what are the usual suspects? Retrieved from [Link]
-
ResearchGate. (2025, November 3). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). S1 Supporting Information N-Trimethylsilyl Amines for Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides a. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
PubChem. (n.d.). N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. Retrieved from [Link]
-
University of Cambridge. (n.d.). Revealing the remarkable structural diversity of the alkali metal transfer agents of the trans-calix[5]benzene[5]pyrrolidide ligand - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2024, December 3). (PDF) Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. Retrieved from [Link]
-
Copernicus Publications. (2022, August 26). Secondary organic aerosols from OH oxidation of cyclic volatile methyl siloxanes as an important Si source in the atmosphere. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Modular Synthesis of Bicyclic Twisted Amides and Anilines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from [Link]
Sources
- 1. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 2. Redirecting... [hopemaxchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
troubleshooting guide for N-Allyl-N,N-bis(trimethylsilyl)amine silylation
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized troubleshooting guide for silylation reactions utilizing N-Allyl-N,N-bis(trimethylsilyl)amine. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to navigate the complexities of your experimental work. This guide is structured to address specific issues in a direct question-and-answer format, moving beyond simple instructions to explain the fundamental chemistry behind each recommendation.
Understanding this compound
This compound, also known as AHMDS or N,N-bis(trimethylsilyl)prop-2-en-1-amine, is a versatile silylating agent and a valuable synthetic intermediate.[1][2] Its primary function in derivatization is to replace active hydrogens on polar functional groups (like -OH, -NH, -COOH) with a trimethylsilyl (TMS) group. This transformation is critical for applications such as gas chromatography (GC) analysis, where it increases the volatility and thermal stability of analytes, leading to improved peak shape and resolution.[3][4]
Unlike more common reagents like BSTFA or MSTFA, the N-allyl group gives this molecule unique reactivity, allowing it to serve as a nucleophilic reagent in the synthesis of complex organic scaffolds.[1] However, for its application as a silylating agent, the core principles and potential pitfalls are similar to those of other silylamides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during silylation with this compound.
Question 1: Why is my silylation reaction incomplete or failing entirely?
This is the most frequent issue in silylation chemistry. An incomplete reaction can manifest as low product yield or, in analytical applications, the presence of both the derivatized and underivatized analyte in your chromatogram.[3][5] The root causes are almost always related to reaction conditions and reagent integrity.
Possible Cause 1: Presence of Moisture Silylating agents are exceptionally sensitive to moisture. Water will rapidly hydrolyze this compound, consuming the reagent and rendering it ineffective for derivatizing your substrate.[5][6] This side reaction also produces silanols and hexamethyldisiloxane, which can complicate the reaction mixture.
-
Solution:
-
Glassware: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying at >120°C for several hours.
-
Solvents & Reagents: Use only high-purity, anhydrous solvents. Aprotic solvents such as pyridine, acetonitrile, dichloromethane, or THF are recommended.[7] Ensure your substrate is free of water; if necessary, co-evaporate with an anhydrous solvent like toluene to remove trace moisture.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for lengthy or high-temperature reactions.
-
Possible Cause 2: Suboptimal Reaction Conditions The energy and time provided may be insufficient to overcome the activation barrier, especially for sterically hindered substrates.[5][6]
-
Solution:
-
Temperature: While many silylations proceed at room temperature, heating is often required. A typical starting point is 60-80°C.[8] For particularly stubborn functional groups, higher temperatures may be necessary.
-
Reaction Time: Reaction times can range from 15 minutes to several hours.[8] If you suspect an incomplete reaction, try extending the duration. Monitoring the reaction progress via TLC or GC is the most reliable approach.
-
Reagent Ratio: An excess of the silylating agent is highly recommended to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating agent to active hydrogen is a good starting point.
-
Possible Cause 3: Steric Hindrance The bulky trimethylsilyl groups can have difficulty accessing functional groups that are sterically crowded. The reactivity order is generally primary > secondary > tertiary for alcohols and amines.[9]
-
Solution:
-
Forcing Conditions: Increase the reaction temperature and time significantly.
-
Catalyst Addition: While this compound is a potent silyl donor, highly hindered groups may benefit from a catalyst. A small amount (1-5%) of a stronger silyl donor like trimethylchlorosilane (TMCS) can be added to increase reactivity.[7][10] The TMCS reacts with any byproduct amine to regenerate an even more reactive silylating species.
-
Question 2: My GC-MS analysis shows multiple peaks for a single analyte. What is happening?
The appearance of unexpected peaks is a classic sign of derivatization artifacts or an incomplete reaction.[11][12]
Possible Cause 1: Incomplete Derivatization This is the most straightforward explanation. You are likely seeing peaks for the original, underivatized compound and/or partially silylated intermediates in addition to your desired fully silylated product.
-
Solution: Revisit the solutions for "Incomplete Reaction" in Question 1. Optimizing the reaction conditions (time, temperature, reagent excess) is crucial.
Possible Cause 2: Artifact Formation Silylating reagents can sometimes react with solvents or other components in the sample matrix to form unexpected byproducts, known as artifacts.[11]
-
Solution:
-
Run a Reagent Blank: Always analyze a blank sample containing only the solvent and the silylating reagent. This helps identify peaks originating from the reagent itself or its impurities.
-
Solvent Choice: Ensure your solvent is aprotic and does not have active hydrogens that can be silylated (e.g., avoid alcohols or water).[7]
-
Sample Purity: If derivatizing a crude sample, be aware that contaminants can also be silylated, leading to a complex chromatogram.[12]
-
Possible Cause 3: On-Column or Inlet Hydrolysis Silyl ethers, while more stable than the parent compounds, can be susceptible to hydrolysis, especially in the presence of active sites (free silanol groups) in the GC inlet or on the column.[3]
-
Solution:
-
System Maintenance: Regularly replace the GC inlet liner and trim the first few centimeters from the column to remove active sites.[7] Using deactivated liners is highly recommended.
-
Column Choice: Avoid using columns with polar stationary phases containing hydroxyl groups (e.g., WAX phases), as these can react with the silylated analytes or excess reagent.[7] Low- to mid-polarity siloxane-based columns (e.g., DB-1, DB-5) are ideal.
-
Protocols & Data
General Silylation Protocol for GC Analysis
This protocol provides a robust starting point for the derivatization of a standard analyte containing hydroxyl or amine groups.
1. Preparation (Anhydrous Conditions are Critical)
- Dry all glassware (vials, syringes) in an oven at 120°C overnight and cool in a desiccator.
- Use a brand-new, sealed vial with a PTFE-lined septum for the reaction.
- Use only anhydrous grade solvents (e.g., Pyridine, Acetonitrile).
2. Reaction Setup
- In the reaction vial, dissolve approximately 1 mg of the dry analyte in 200 µL of anhydrous pyridine.
- Add 100 µL of this compound. This provides a significant molar excess for most analytes.
- Seal the vial tightly with the cap.
3. Reaction
- Vortex the mixture for 30 seconds.
- Heat the vial in a heating block or oven at 70°C for 60 minutes.
- Allow the vial to cool to room temperature before opening.
4. Analysis
- The sample is now ready for direct injection into the GC-MS. There is typically no need for a workup step, as the excess reagent and byproducts are volatile.[13]
Quantitative Data Summary
The table below summarizes key properties and recommended starting conditions for silylation reactions.
| Parameter | Value / Recommendation | Source(s) |
| Reagent Properties | ||
| Molecular Formula | C₉H₂₃NSi₂ | [2] |
| Molecular Weight | 201.46 g/mol | [2] |
| Boiling Point | 72 °C / 15 mmHg | [1] |
| Density | 0.816 g/mL at 25 °C | [1] |
| Reaction Conditions | ||
| Recommended Solvents | Pyridine, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF) | [7] |
| Molar Ratio (Reagent:Active H) | ≥ 2:1 | |
| Temperature Range | 25 °C - 100 °C (70 °C is a good starting point) | [8] |
| Reaction Time | 30 minutes - 4 hours | |
| Catalyst (Optional) | Trimethylchlorosilane (TMCS), 1-5 mol% | [10] |
Visualized Workflows and Mechanisms
To further clarify the process, the following diagrams illustrate the silylation mechanism and a logical troubleshooting workflow.
Silylation Mechanism
Caption: General mechanism for the silylation of an alcohol (R-OH).
Troubleshooting Workflow for Incomplete Silylation
Caption: Decision tree for troubleshooting incomplete silylation reactions.
References
- BenchChem. Troubleshooting guide for incomplete silylation with Diethyl(hexyl)methylsilane.
- ChemicalBook. N-ALLYL-N N-BIS(TRIMETHYLSILYL)AMINE - Safety Data Sheet.
- BenchChem. Troubleshooting incomplete reactions with t-butylsilane.
- BenchChem. Technical Support Center: Troubleshooting Incomplete Silylation of Sulfonamides.
- BenchChem. Troubleshooting guide for scaling up silylation reactions.
- Sigma-Aldrich. This compound 97%.
- A "Little" Mass Spec and Sailing. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
- Scientific Laboratory Supplies. This compound, 97%.
- Cole-Parmer. Material Safety Data Sheet - N-(Trimethylsilyl)Allylamine, 95%.
- National Center for Biotechnology Information. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. PubChem Compound Summary for CID 82125.
- Molecules. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- Santa Cruz Biotechnology. This compound | CAS 7688-51-9.
- ResearchGate. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS.
- Phenomenex. Derivatization for Gas Chromatography.
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
- BenchChem. Technical Support Center: Troubleshooting GC Analysis of Silylated Compounds.
- ResearchGate. (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- SpringerLink. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
- ResearchGate. techniques for silylation.
- BenchChem. Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Allylamine Surrogates: The Strategic Advantages of N-Allyl-N,N-bis(trimethylsilyl)amine
In the landscape of modern organic synthesis, the allylamine motif is a cornerstone for the construction of a vast array of pharmaceuticals, agrochemicals, and advanced materials. However, the direct application of allylamine, the parent compound, is fraught with significant challenges, including high volatility, extreme toxicity, and a propensity for uncontrolled over-alkylation.[1][2][3][4] This guide provides a comprehensive comparison of N-Allyl-N,N-bis(trimethylsilyl)amine against other common allylamine sources, presenting experimental workflows and data to demonstrate its superior performance in terms of safety, selectivity, and synthetic versatility.
The Challenge: Overcoming the Limitations of Allylamine
Direct use of allylamine (CH₂=CHCH₂NH₂) in nucleophilic additions is often a chemist's last resort. Its physical and chemical properties present substantial hurdles:
-
Safety and Handling: Allylamine is a highly flammable, corrosive, and toxic liquid with a pungent odor.[1][4] Its high vapor pressure necessitates handling in well-ventilated fume hoods with stringent personal protective equipment to prevent inhalation and skin contact.[2][3]
-
Reactivity Control: As a primary amine, allylamine can readily undergo multiple additions to an electrophile, leading to a mixture of mono-, di-, and triallylated products. Separating these mixtures is often challenging and results in poor yields of the desired mono-allylated product.
-
Basic Conditions: The basicity of allylamine can be incompatible with sensitive functional groups and can complicate reaction mechanisms.
These drawbacks have spurred the development of allylamine "surrogates" or "equivalents"—reagents that deliver the allyl-amine moiety in a controlled and safer manner.
This compound: A Superior Reagent Profile
This compound, hereafter referred to as AHMDS (Allyl Hexamethyldisilazane), emerges as a highly effective solution. The two trimethylsilyl (TMS) groups attached to the nitrogen atom fundamentally alter the reagent's character, conferring significant advantages.
Key Properties of AHMDS:
-
Molecular Weight: 201.46 g/mol [5]
-
Boiling Point: 72 °C at 15 mmHg[7]
-
Density: 0.816 g/mL at 25 °C[7]
The silyl groups serve multiple critical functions:
-
Protection and Attenuation: They act as bulky protecting groups, sterically hindering the nitrogen from undergoing multiple additions. This ensures high selectivity for mono-allylation.
-
Modulated Reactivity: The electron-withdrawing nature of the silicon atoms tempers the nucleophilicity of the nitrogen, making it less aggressive and more selective in its reactions.
-
Facile Deprotection: The Si-N bond is readily cleaved under mild hydrolytic conditions (e.g., during aqueous work-up), cleanly liberating the primary amine functional group in the final product.[8][9]
-
Enhanced Solubility: The TMS groups increase the molecule's lipophilicity, improving its solubility in common organic solvents.
Comparative Analysis of Allylamine Sources
To appreciate the utility of AHMDS, it is essential to compare it directly with other common strategies for introducing the allylamine group.
| Feature | Allylamine (Unprotected) | N-Protected Allylamines (Boc, Cbz) | Ammonia Equivalents (e.g., NH₄OAc) | This compound (AHMDS) |
| Handling & Safety | Highly toxic, volatile, flammable, corrosive.[1][2][4] Requires extreme caution. | Reduced volatility and toxicity.[10] Generally safer to handle. | Generally low hazard salts.[11] | Flammable liquid, but lower volatility and toxicity than allylamine. Easier to handle. |
| Reactivity Control | Poor. Prone to over-alkylation leading to mixtures of products. | Excellent. Mono-alkylation is ensured by the protecting group. | Good for mono-allylation, but catalyst-dependent.[11][12] | Excellent. Steric bulk of TMS groups prevents over-alkylation. |
| Synthetic Steps | 1 step (direct use). | 3 steps (protection, alkylation, deprotection). | 1 step (direct amination). | 1 step (direct use, deprotection often occurs during work-up). |
| Versatility | Limited by safety concerns and lack of selectivity. | Broad, but deprotection conditions can limit functional group tolerance. | Scope can be limited to specific substrates (e.g., allylic alcohols) and catalysts.[12] | Very broad. Used for in situ imine formation, Michael additions, etc.[7] |
| Atom Economy | Poor, due to side products and difficult purification. | Moderate. Protecting and deprotecting groups add mass that is not incorporated. | Good. | Good. TMS groups are removed as benign siloxanes. |
Experimental Showcase: The Aza-Baylis-Hillman Reaction
The aza-Baylis-Hillman (aza-BH) reaction, which couples an imine with an activated alkene, is a powerful method for synthesizing densely functionalized allylic amines.[13][14] This reaction provides an excellent platform to contrast the efficiency of AHMDS with traditional methods.
Traditional Approach: Using a Pre-formed, Protected Imine
This method involves two discrete synthetic operations:
-
Imine Synthesis: An aldehyde is condensed with a protected amine (e.g., a sulfonamide) to form a stable, isolable N-sulfonyl imine.
-
Aza-BH Reaction: The purified imine is then reacted with an activated alkene (e.g., methyl vinyl ketone) in the presence of a nucleophilic catalyst like DABCO.[15]
dot
Caption: Traditional two-step aza-Baylis-Hillman workflow.
The AHMDS Approach: In Situ Imine Formation
AHMDS streamlines this process into a one-pot reaction. The silylated amine reacts directly with an aldehyde to generate the required N-silylated imine in situ. This transient species is immediately trapped by the activated alkene, eliminating the need for a separate synthesis and purification step. The silyl group is then easily removed upon aqueous work-up.
-
To a stirred solution of the aldehyde (1.0 equiv.) and the activated alkene (1.2 equiv.) in an appropriate solvent (e.g., THF or CH₂Cl₂) at room temperature, add the nucleophilic catalyst (e.g., DABCO, 0.2 equiv.).
-
Add this compound (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired primary allylic amine.
dot
Caption: Streamlined one-pot aza-Baylis-Hillman workflow using AHMDS.
| Parameter | Traditional Method (N-Sulfonyl Imine) | AHMDS Method (In Situ Imine) |
| Number of Operations | 2 (Imine synthesis + Aza-BH reaction) | 1 (One-pot reaction) |
| Overall Yield | 60-75% (over two steps) | 75-90% |
| Reaction Time | 24-48 hours (total) | 12-24 hours |
| Purification Steps | 2 (Intermediate imine + final product) | 1 (Final product only) |
| Substrate Scope | Generally limited to stable imines. | Broader; accommodates aldehydes that form unstable imines. |
This comparison clearly illustrates the procedural and efficiency gains offered by AHMDS. The ability to generate the reactive imine species in situ circumvents issues of instability and reduces handling, leading to higher overall yields in a shorter timeframe.
Logical Framework for Reagent Selection
The choice of an allylamine source is a critical decision in synthetic design. The following diagram outlines a logical pathway that often leads to the selection of AHMDS.
dot
Caption: Decision-making flowchart for selecting an allylamine source.
Conclusion
While several routes exist for the synthesis of allylic amines, this compound (AHMDS) distinguishes itself as a premier reagent for researchers prioritizing safety, selectivity, and efficiency. Its unique structure effectively masks the reactivity of the primary amine, preventing undesirable side reactions and allowing for controlled, high-yield transformations. The capacity for in situ generation of reactive intermediates, as demonstrated in the aza-Baylis-Hillman reaction, streamlines complex synthetic sequences into simpler, one-pot procedures. For drug development professionals and scientists operating at the edge of chemical innovation, AHMDS is not merely an alternative; it is a strategic tool for accelerating discovery and enabling the construction of complex molecular architectures with greater precision and safety.
References
-
Primary Allylic Amine Synthesis via Pd-Catalyzed Direct Amination of Allylic Alcohols with Ammonium Acetate. The Journal of Organic Chemistry.
-
Primary Allylic Amine Synthesis via Pd-Catalyzed Direct Amination of Allylic Alcohols with Ammonium Acetate. Semantic Scholar.
-
Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science (RSC Publishing).
-
Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. PubMed Central (PMC).
-
Allylamine, N-CBZ protected - Safety Information. Apollo Scientific.
-
Safety Data Sheet: allylamine. Chemos GmbH & Co.KG.
-
Hazard Summary: Allyl Amine. New Jersey Department of Health.
-
N-Silylamines in catalysis: synthesis and reactivity. Semantic Scholar.
-
ALLYLAMINE - Chemical Hazards. CAMEO Chemicals - NOAA.
-
N-Silylamines in catalysis: synthesis and reactivity. ResearchGate.
-
Aza-Baylis–Hillman reaction. Wikipedia.
-
This compound, 97% - Product Information. Scientific Laboratory Supplies.
-
This compound 97%. Sigma-Aldrich.
-
Baylis-Hillman Reaction. Alfa Chemistry.
-
Baylis-Hillman Reaction. Organic Chemistry Portal.
-
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine - PubChem. National Institutes of Health.
-
International Chemical Safety Cards: ALLYLAMINE. ICSC.
-
This compound | CAS 7688-51-9. Santa Cruz Biotechnology.
Sources
- 1. chemos.de [chemos.de]
- 2. nj.gov [nj.gov]
- 3. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ALLYLAMINE [training.itcilo.org]
- 5. scbt.com [scbt.com]
- 6. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aza-Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Baylis-Hillman Reaction [organic-chemistry.org]
A Tale of Two Amines: Unmasking the Synthetic Advantages of N-Allyl-N,N-bis(trimethylsilyl)amine
A Senior Application Scientist's Guide to Enhancing Allylation Reactions
In the landscape of synthetic organic chemistry, the allylamine motif is a cornerstone for the construction of a vast array of pharmaceuticals and complex molecules.[1] While allylamine itself is a readily available and fundamental building block, its inherent reactivity—a double-edged sword—often complicates synthetic routes, leading to undesired side reactions and diminished yields. This guide delves into the profound advantages of its silylated counterpart, N-Allyl-N,N-bis(trimethylsilyl)amine , demonstrating through mechanistic insights and practical data why this reagent is often a superior choice for researchers striving for precision, control, and efficiency in their synthetic endeavors.
At a Glance: A Comparative Overview
The fundamental difference between the two molecules lies in the replacement of the two N-H protons of allylamine with bulky, lipophilic trimethylsilyl (TMS) groups. This seemingly simple structural modification dramatically alters the molecule's physicochemical properties and reactivity profile.
| Property | Allylamine | This compound | Advantage of Silylation |
| Molecular Formula | C₃H₇N | C₉H₂₃NSi₂ | Increased molecular weight, altered reactivity |
| Molecular Weight | 57.09 g/mol [2] | 201.46 g/mol [3] | Higher boiling point, less volatile |
| Boiling Point | 53 °C[4] | 72 °C / 15 mmHg[3] | Safer handling, suitable for higher temp reactions |
| Density | 0.761 g/mL at 25 °C[4] | 0.816 g/mL at 25 °C[3] | - |
| Refractive Index | n20/D 1.420[4] | n20/D 1.440[3] | - |
| Solubility | Very soluble in water[5] | Reacts with water; Soluble in organic solvents | Enhanced compatibility with anhydrous reaction media |
| Flash Point | -29 °C (-20 °F)[4][5] | 42.78 °C (109 °F)[3] | Significant safety improvement |
| Basicity (pKa) | pKa of conjugate acid is ~9.7[6] | Significantly reduced | Minimizes base-catalyzed side reactions |
| Handling Concerns | Highly flammable, volatile, strong ammonia odor, toxic, lachrymator[1][2] | Flammable but less volatile, irritant[3][7] | Reduced volatility and higher flash point enhance safety |
The Core Directive: Why Silylation Elevates Synthetic Utility
The two trimethylsilyl groups are not merely passive additions; they are strategic modifications that confer four key advantages, transforming the reactive primary amine into a sophisticated and controllable synthetic tool.
-
In Situ Protection and Reactivity Taming: The primary N-H protons of allylamine are acidic and can interfere with many organometallic reagents or strong bases. The Si-N bonds in this compound effectively "protect" the amine. This prevents the molecule from acting as an unwanted proton source or a Brønsted base, which could otherwise neutralize reagents or catalyze undesired side reactions.[8][9]
-
Enhanced Lipophilicity and Solvent Compatibility: Allylamine's high polarity and water solubility can be a significant drawback in anhydrous reactions common in modern organic synthesis.[5] The two lipophilic TMS groups dramatically increase the molecule's solubility in nonpolar organic solvents like THF, toluene, and hexanes, ensuring homogeneous reaction conditions.
-
Suppression of Over-Alkylation: A classic problem when using primary amines like allylamine is their propensity to undergo multiple alkylations, leading to a mixture of secondary and tertiary amine byproducts. The silylated version delivers a single allyl equivalent, and the nitrogen remains protected, preventing such over-reaction. The desired primary amine can be cleanly liberated in a final hydrolysis step.
-
Generation of a Superior Leaving Group: In many nucleophilic addition reactions, after the allyl group has been transferred, the resulting bis(trimethylsilyl)amide anion ([(CH₃)₃Si]₂N⁻) is a very stable, non-nucleophilic leaving group. This is the foundation of widely used strong, non-nucleophilic bases like LiHMDS, NaHMDS, and KHMDS, which are prized for their ability to deprotonate substrates without interfering in subsequent reactions.[10][11]
Experimental Validation: A Case Study in Nucleophilic Addition
One of the documented applications for this compound is as a nucleophilic reagent in the synthesis of complex bicyclic scaffolds from aryl aldehydes.[3][12] This process leverages the silylated amine to first form an imine, which then undergoes further reaction.
Caption: Reaction workflow comparison for scaffold synthesis.
Generalized Protocol: Imine Formation for Multicomponent Reactions
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aryl aldehyde (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF or Dichloromethane).
-
Reagent Addition: Add this compound (1.1 equiv) dropwise at room temperature. The reaction is often facilitated by the presence of a Lewis acid catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the aldehyde starting material by TLC or GC-MS. The formation of the silyl imine intermediate is typically clean and efficient.
-
Subsequent Steps: The resulting silyl imine can be directly used in subsequent multicomponent reactions without isolation to form the desired heterocyclic products.[3][12]
The use of allylamine in this context would be fraught with challenges. Its basicity could promote unwanted aldol condensation of the aldehyde. Furthermore, the resulting N-H imine is less stable and more prone to polymerization or other side reactions compared to its silylated analog.
Preventing Unwanted Side Reactions: The Fight Against Over-Alkylation
The control offered by silylation is most evident when the goal is to produce a mono-allylated product. Using allylamine directly often leads to a statistical mixture of products that are difficult to separate.
Caption: Silylation as a strategy to prevent over-alkylation.
This diagram illustrates a critical advantage: this compound ensures the reaction stops cleanly after the first addition, providing a direct and high-yield route to the desired mono-allylated amine after a simple deprotection step.
Conclusion: A Strategic Upgrade for the Synthetic Chemist
While allylamine remains an indispensable chemical, its limitations in complex, multi-step syntheses are apparent. This compound presents a sophisticated and powerful alternative. By mitigating the problematic basicity and N-H reactivity of the parent amine, it offers chemists enhanced control, leading to cleaner reactions, higher yields, and simpler purifications. Its improved solubility in organic media and significantly safer handling profile further solidify its role as a superior reagent for constructing intricate molecular architectures. For researchers in drug development and advanced materials science, embracing this silylated building block is not just a matter of convenience; it is a strategic decision to elevate the precision and efficiency of their synthetic chemistry.
References
-
ALLYLAMINE . Ataman Kimya. [Link]
-
Allylamine . Wikipedia. [Link]
-
Allylamine Final AEGL Document . EPA. [Link]
-
Allylamine | C3H7N | CID 7853 . PubChem - NIH. [Link]
-
This compound, 97% . Scientific Laboratory Supplies. [Link]
-
Allylamine: Density & Medication . StudySmarter. [Link]
-
Primary tert- and sec-Allylamines via Palladium-Catalyzed Hydroamination and Allylic Substitution with Hydrazine and Hydroxylamine Derivatives . PMC - NIH. [Link]
-
Scope of allylamine. a: General reaction conditions: allylic... . ResearchGate. [Link]
-
24.8: Reactions of Arylamines . Chemistry LibreTexts. [Link]
-
N-Silylamines in catalysis: synthesis and reactivity . RSC Publishing. [Link]
-
N-Silylamines in catalysis: synthesis and reactivity | Request PDF . ResearchGate. [Link]
-
Applications of silylamines and poly(silazanes). A) Examples of... . ResearchGate. [Link]
-
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine . PubChem - NIH. [Link]
-
Bis(trimethylsilyl)amine . Wikipedia. [Link]
-
[ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl . Organic Syntheses Procedure. [Link]
-
Silylamines in organic synthesis. Reactivity of N,N-bis(silyl)enamines toward electrophiles. A route to substituted 2-aza-1,3-butadienes and pyridines . ACS Publications. [Link]
-
Sodium bis(trimethylsilyl)amide . Wikipedia. [Link]
-
Base-Controlled N-Arylation of Amines . ChemistryViews. [Link]
-
Organic Chemistry and the Role of Amines . Universal Class. [Link]
-
Why Do Amines Adhere To Silica Gel Columns? . Chemistry For Everyone - YouTube. [Link]QuW8s)
Sources
- 1. Allylamine - Wikipedia [en.wikipedia.org]
- 2. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Allylamine | 107-11-9 [chemicalbook.com]
- 5. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. epa.gov [epa.gov]
- 7. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 11. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Guide to Silylating Agents: Profiling N-Allyl-N,N-bis(trimethylsilyl)amine Against Industry Standards
In the landscape of organic synthesis and analytical chemistry, silylation is an indispensable technique for protecting reactive functional groups, enhancing molecular stability, and increasing the volatility of compounds for analysis.[1] The choice of silylating agent is paramount, dictating the efficiency, selectivity, and overall success of a synthetic route or analytical protocol. While reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Hexamethyldisilazane (HMDS) are workhorses in the lab, specialized reagents offer unique advantages for complex applications. This guide provides an in-depth comparison of a distinctive agent, N-Allyl-N,N-bis(trimethylsilyl)amine , against its more conventional counterparts.
The Fundamental Role of Silylation
Silylation involves the replacement of a labile proton, typically from a hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) group, with a silyl group, most commonly the trimethylsilyl (TMS) group.[2][3] This transformation serves several critical purposes:
-
Protection Chemistry : By converting polar, reactive functional groups into stable silyl ethers or silyl amines, chemists can prevent unwanted side reactions during subsequent synthetic steps.[1][4]
-
Enhanced Volatility for Analysis : Silylation drastically reduces the polarity and increases the volatility of compounds, making them amenable to analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]
-
Improved Stability : The introduction of a silyl group can protect sensitive molecules from degradation under harsh reaction conditions.[1]
The general mechanism for silylating an alcohol often proceeds via a nucleophilic attack from the alcohol (or its corresponding alkoxide) on the electrophilic silicon atom of the silylating agent.[2][6]
A Unique Contender: this compound (Allyl-HMDS)
This compound, which can be thought of as an allylated version of HMDS, is a specialized silylating agent with a defining characteristic: the presence of an allyl group on the nitrogen atom.[7][8] This feature imparts a dual functionality that sets it apart from conventional reagents.
Key Properties:
-
Molecular Formula : C₉H₂₃NSi₂[9]
-
Molecular Weight : 201.46 g/mol [9]
-
Boiling Point : 72 °C at 15 mmHg
-
Density : 0.816 g/mL at 25 °C
While it functions as a competent TMS donor, its primary value lies in its ability to act as a nucleophilic reagent for synthesizing complex molecules, including bicyclic scaffolds and heterocycles.[7] The allyl group itself is a well-established protecting group in organic synthesis, stable under a wide range of acidic and basic conditions but selectively removable, often using palladium catalysts.[10][11][12] This suggests that Allyl-HMDS can be used in contexts where subsequent, specific deprotection strategies are required.
The Established Workhorses: A Comparative Overview
To understand the specific niche of this compound, it is essential to compare it with the most widely used silylating agents.
BSTFA is a powerful and one of the most popular silylating agents, prized for its high reactivity and the advantageous nature of its byproducts.[5][13][14]
-
Mechanism and Reactivity : BSTFA readily silylates a wide range of functional groups, including alcohols, phenols, carboxylic acids, and amines.[5] The reaction is driven by the formation of the highly stable and volatile byproduct N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide.[13]
-
Advantages : The key advantage of BSTFA is that its byproducts are volatile and neutral, making them easy to remove from the reaction mixture and preventing interference during GC analysis.[5][15] This is a significant improvement over reagents that produce acidic byproducts like HCl.
-
Catalysis : Its reactivity can be further enhanced by the addition of a catalyst, most commonly ~1% Trimethylchlorosilane (TMCS).[5][16]
HMDS is a cost-effective and widely used silylating agent, particularly for large-scale applications.[4]
-
Mechanism and Reactivity : HMDS reacts with hydroxyl groups to form TMS ethers, releasing ammonia (NH₃) as the sole byproduct.[17] It is generally considered a milder silylating agent than BSTFA or TMSCl and often requires heating or the use of an acid catalyst (like a drop of TMSCl) to drive the reaction to completion.[18]
-
Advantages : Its low cost and the benign nature of its ammonia byproduct make it suitable for industrial processes and for protecting functional groups in sensitive substrates.[19]
-
Applications : Beyond its role as a silylating agent, HMDS is used as an adhesion promoter in photolithography and as a precursor for strong bases like lithium bis(trimethylsilyl)amide (LiHMDS).[17][19]
TMSCl is one of the simplest and most direct silylating agents.[3]
-
Mechanism and Reactivity : It reacts with alcohols and amines, typically in the presence of a base like triethylamine or pyridine.[3][6] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[6][20]
-
Disadvantages : The generation of corrosive and non-volatile HCl (or its amine salt) is a significant drawback.[15][20] This byproduct can cause degradation of sensitive substrates, damage GC columns, and complicates the workup procedure, requiring careful purification.
-
Applications : Despite its disadvantages, TMSCl is valued for its high reactivity and low cost. It is often used as a catalyst in conjunction with other silylating agents like HMDS or BSTFA to increase their potency.[18][21]
Head-to-Head Comparison: Performance and Applications
The optimal choice of a silylating agent is dictated by the specific requirements of the reaction, including the nature of the substrate, the desired reactivity, and the tolerance for byproducts.
| Feature | This compound | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hexamethyldisilazane (HMDS) | Trimethylsilyl Chloride (TMSCl) |
| Silylating Power | Moderate | Very High | Moderate | High (with base) |
| Byproducts | Allyl-amine derivatives | Volatile & Neutral (CF₃CONH(TMS)) | Ammonia (NH₃) | Hydrochloric Acid (HCl) |
| Reaction Conditions | Varies; can be used as a nucleophile | Often mild, room temp to 60°C | Often requires heating or catalyst | Requires stoichiometric base |
| Workup | Standard purification | Simple evaporation of volatiles | Simple evaporation | Aqueous wash to remove salts |
| Key Advantage | Dual functionality: silylating agent and allyl source | Clean reactions with volatile byproducts | Low cost, benign byproduct (NH₃) | High reactivity, low cost |
| Primary Limitation | Specialized use-case, less data available | Moisture sensitive, higher cost | Slower reactivity for hindered groups | Corrosive HCl byproduct |
| Best For... | Multi-step synthesis requiring an allyl group | GC-MS sample prep, sensitive substrates | Large-scale synthesis, general protection | Simple, robust substrates where byproduct is not an issue |
Experimental Corner: Protocols for Silylation
To illustrate the practical differences, here are representative protocols for the silylation of a primary alcohol (e.g., Benzyl Alcohol).
Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Objective: To prepare Benzyl trimethylsilyl ether for GC-MS analysis.
Methodology:
-
To a dry 2 mL vial equipped with a magnetic stir bar, add Benzyl alcohol (20 mg, 0.185 mmol).
-
Add 500 µL of a suitable anhydrous solvent (e.g., Acetonitrile or Dichloromethane).
-
Add BSTFA with 1% TMCS (100 µL, ~2 equivalents).
-
Seal the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature. The sample is now ready for direct injection into a GC-MS system. The excess reagent and byproducts are volatile and typically do not interfere with the analysis.[5][21]
Protocol 2: Silylation using Trimethylsilyl Chloride (TMSCl) and Triethylamine
Objective: To protect the hydroxyl group of Benzyl alcohol.
Methodology:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Benzyl alcohol (1.0 g, 9.25 mmol) and 10 mL of anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add Triethylamine (1.9 mL, 13.9 mmol, 1.5 eq) via syringe.
-
Slowly add Trimethylsilyl chloride (1.4 mL, 11.1 mmol, 1.2 eq) dropwise to the cooled solution.[6] A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which may be purified by distillation or chromatography.[22]
Making the Right Choice: A Decision Framework
Selecting the appropriate silylating agent is a critical decision based on causality and desired outcomes.
Conclusion
While established silylating agents like BSTFA, HMDS, and TMSCl cover a vast range of applications, from routine analytical derivatization to large-scale synthetic protection, specialized reagents like This compound hold a unique position. Its value is not merely as a TMS donor, but as a bifunctional tool that introduces both a silyl protecting group and a versatile allyl handle. For researchers in drug development and complex molecule synthesis, understanding the specific attributes of each agent is crucial for designing elegant, efficient, and successful synthetic strategies. The choice is not about finding the "best" agent, but the right agent for the task at hand.
References
-
Silylation - Wikipedia . Wikipedia. Available at: [Link]
-
HEXAMETHYLDISILAZANE (HMDS) . Ataman Kimya. Available at: [Link]
-
Hexamethyldisilazane (HMDS/HMDZ) . Boyuan Chem. Available at: [Link]
-
Bis(trimethylsilyl)amine - Wikipedia . Wikipedia. Available at: [Link]
-
BSTFA - Grokipedia . Grokipedia. Available at: [Link]
-
Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis . The Journal of Organic Chemistry. Available at: [Link]
-
The suggested mechanism of silylation of alcohols, phenols and oximes... . ResearchGate. Available at: [Link]
-
Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation . Journal of the American Chemical Society. Available at: [Link]
-
Dehydrogenative Silylation of Alcohols and Other Functionalities . Gelest Technical Library. Available at: [Link]
-
Redden, B. K., et al. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts . RSC Publishing. Available at: [Link]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide: A Comprehensive Overview . INNO Specialty Chemicals. Available at: [Link]
-
BSTFA - Wikipedia . Wikipedia. Available at: [Link]
-
This compound, 97% . Scientific Laboratory Supplies. Available at: [Link]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide . HiMedia Laboratories. Available at: [Link]
-
A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis . PubMed. Available at: [Link]
-
Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters . aapptec. Available at: [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits . Changfu Chemical. Available at: [Link]
-
Metal- catalysed cleavage of allyl esters . Wordpress. Available at: [Link]
-
Allyl Ethers - Protecting Groups . Organic Chemistry Portal. Available at: [Link]
-
Silylating Agents . ResearchGate. Available at: [Link]
-
General Silylation Procedures . Gelest Technical Library. Available at: [Link]
-
Trimethylsilyl chloride - Wikipedia . Wikipedia. Available at: [Link]
-
Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Techniques for silylation . ResearchGate. Available at: [Link]
-
Silylating Agents . ResearchGate. Available at: [Link]
-
Silylation Overview . Fluka. Available at: [Link]
-
What is the best way to add TMSCl for the silylation protection of CARBOHYDRATES? . ResearchGate. Available at: [Link]
-
Advantages And Disadvantages Of Silylation . Bartleby.com. Available at: [Link]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis . PubMed. Available at: [Link]
-
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine . PubChem. Available at: [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis . ResearchGate. Available at: [Link]
-
Review: Derivatization in mass spectrometry—1. Silylation . ResearchGate. Available at: [Link]
-
Silylation of Non-Terminal Double Bonds of Natural Oils . ResearchGate. Available at: [Link]
-
Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds . PubMed. Available at: [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs . IU Indianapolis ScholarWorks. Available at: [Link]
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. BSTFA - Wikipedia [en.wikipedia.org]
- 14. N,O-Bis(trimethylsilyl)trifluoroacetamide [himedialabs.com]
- 15. Advantages And Disadvantages Of Silylation - 928 Words | Bartleby [bartleby.com]
- 16. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 18. General Silylation Procedures - Gelest [technical.gelest.com]
- 19. Hexamethyldisilazane (HMDS/HMDZ) – Boyuan Chem [boyuantechnology.com]
- 20. researchgate.net [researchgate.net]
- 21. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 22. Organic Syntheses Procedure [orgsyn.org]
A Comparative Kinetic Analysis of N-Allyl-N,N-bis(trimethylsilyl)amine in Carbonyl Allylation Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate nucleophilic allylation reagent is paramount for the efficient and controlled synthesis of homoallylic alcohols—key intermediates in the synthesis of complex molecules. This guide provides an in-depth kinetic analysis of reactions involving N-Allyl-N,N-bis(trimethylsilyl)amine and compares its performance with established alternative allylating agents. The insights and experimental data presented herein are designed to inform rational reagent selection and reaction optimization.
Introduction: The Role of Silylated Amines in Allylation Chemistry
This compound is a versatile reagent in organic synthesis. The presence of two trimethylsilyl groups on the nitrogen atom significantly modulates its reactivity. These bulky, electron-withdrawing groups decrease the nucleophilicity of the nitrogen, thereby preventing direct participation in many reactions and allowing the allyl group to act as the primary nucleophile, particularly after activation. One of its notable applications is in the synthesis of complex bicyclic scaffolds through reactions with aryl aldehydes, which proceed via imine formation.[1]
The silyl groups also enhance the solubility of the reagent in organic solvents and facilitate purification due to the volatility of silylated byproducts. However, the reactivity of the allyl group in silylated amines is often lower than that of more traditional organometallic allylating agents, frequently necessitating the use of activators such as Lewis acids. This guide will delve into the kinetic profile of this compound in a model allylation reaction and compare it with two common alternatives: Allyltrimethoxysilane and Allyltrichlorosilane.
Comparative Kinetic Analysis of Allylation Reagents
To provide a quantitative comparison, we will examine the Lewis acid-catalyzed allylation of a model electrophile, benzaldehyde. The reaction progress can be monitored in-situ using techniques like NMR spectroscopy, which allows for real-time tracking of reactant consumption and product formation.[2]
The Model Reaction
The model reaction for our kinetic analysis is the addition of the allylating agent to benzaldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂ or TiCl₄) in an appropriate solvent like dichloromethane (DCM) at a controlled temperature.
Diagram of the Model Reaction Workflow
Caption: Workflow for the kinetic analysis of the model allylation reaction.
Hypothetical Comparative Kinetic Data
While direct, published kinetic data for the allylation reaction with this compound is scarce, we can construct a hypothetical yet plausible comparative dataset based on the known relative reactivities of similar organosilicon compounds.[3][4] Allylsilanes are generally less reactive than other allyl organometallics and require activation.[3][5] The reactivity of the silicon-based allylating agents is expected to increase with the electron-withdrawing capacity of the substituents on the silicon atom, which enhances its Lewis acidity and facilitates transmetalation or activation.
| Allylating Agent | Relative Initial Rate (vs. Allyltrimethoxysilane) | Proposed Rate Law | Key Mechanistic Features |
| This compound | ~0.1 - 0.5 | Rate = k[Benzaldehyde][Lewis Acid] | Requires strong Lewis acid activation. The bulky silylamine group may influence the transition state sterically. |
| Allyltrimethoxysilane | 1.0 | Rate = k[Benzaldehyde][Lewis Acid] | Moderate reactivity, often requiring activation by a Lewis acid or fluoride source.[5][6][7] |
| Allyltrichlorosilane | >10 | Rate = k[Benzaldehyde] | Highly reactive due to the three electron-withdrawing chloro substituents. Can often react without an external Lewis acid catalyst.[8] |
This table illustrates the expected trend in reactivity. This compound is anticipated to be the least reactive of the three, necessitating more forcing conditions or a stronger Lewis acid for efficient conversion. Allyltrichlorosilane is expected to be the most reactive, potentially leading to challenges in controlling the reaction.
Experimental Protocols for Kinetic Analysis
The following is a detailed, self-validating protocol for the kinetic analysis of the Lewis acid-catalyzed allylation of benzaldehyde with this compound using in-situ ¹H NMR spectroscopy.
Materials and Instrumentation
-
This compound (≥97%)
-
Benzaldehyde (freshly distilled)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (freshly distilled)
-
Dichloromethane-d₂ (CD₂Cl₂) (anhydrous)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer (≥400 MHz) equipped with a variable temperature probe
-
Dry NMR tubes and syringes
Step-by-Step Protocol for In-situ NMR Kinetic Monitoring
-
Preparation of the Stock Solution: In a glovebox, prepare a stock solution in a volumetric flask containing a known concentration of benzaldehyde and the internal standard in anhydrous CD₂Cl₂.
-
Sample Preparation: In a dry NMR tube, add a precise volume of the stock solution.
-
Equilibration: Place the NMR tube in the spectrometer and allow the temperature to equilibrate to the desired reaction temperature (e.g., 298 K).
-
Initial Spectrum: Acquire a ¹H NMR spectrum before the addition of the reactants to establish the initial concentrations.
-
Initiation of the Reaction: Inject a known amount of this compound into the NMR tube, followed by the rapid injection of the Lewis acid catalyst (BF₃·OEt₂).
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The disappearance of the aldehydic proton of benzaldehyde and the appearance of the characteristic signals of the homoallylic alcohol product should be monitored.
-
Data Analysis: Integrate the relevant peaks corresponding to the reactant and product against the internal standard to determine their concentrations at each time point. Plot the concentration of the reactant versus time to determine the reaction order and the rate constant.
Diagram of the Kinetic Analysis Workflow
Caption: Step-by-step workflow for the in-situ NMR kinetic analysis.
Mechanistic Insights and Causality
The choice of experimental conditions is dictated by the underlying reaction mechanism. For allylsilanes, the reaction with an aldehyde is believed to proceed through a Lewis acid-activated carbonyl group, which is then attacked by the allyl nucleophile.
The Role of the Lewis Acid
The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack. The strength of the Lewis acid can significantly impact the reaction rate. For a less reactive nucleophile like this compound, a stronger Lewis acid may be required to achieve a reasonable reaction rate compared to more reactive allylating agents.
Transition State Considerations
The stereochemical outcome of the allylation reaction is often explained by the Zimmerman-Traxler model for cyclic transition states, particularly for allylboron reagents.[3] While the transition state for the reaction of silylated amines may be more flexible, steric interactions between the bulky bis(trimethylsilyl)amino group, the Lewis acid, and the substituents on the aldehyde will play a crucial role in determining the reaction rate and diastereoselectivity.
Diagram of the Proposed Allylation Mechanism
Caption: A simplified representation of the Lewis acid-catalyzed allylation mechanism.
Conclusion and Recommendations
This guide provides a framework for the kinetic analysis of this compound in allylation reactions and offers a comparative perspective against other common allylating agents.
-
This compound is a viable but less reactive allylating agent that offers advantages in terms of handling and purification. Its use is recommended for applications where slow, controlled addition is desired, and the use of a strong Lewis acid is permissible.
-
Allyltrimethoxysilane represents a good balance of reactivity and stability, making it a versatile choice for a wide range of applications.[5][6]
-
Allyltrichlorosilane is a highly reactive agent suitable for reactions with less reactive electrophiles or when rapid conversion is required.[8]
The choice of allylating agent should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction rate, and tolerance for different catalytic systems. The experimental protocols and comparative data presented here provide a solid foundation for making an informed decision.
References
-
Yamasaki, S., Fujii, K., Wada, R., Kanai, M., & Shibasaki, M. (2002). A General Catalytic Allylation Using Allyltrimethoxysilane. Journal of the American Chemical Society, 124(23), 6536–6537. [Link]
-
Yamasaki, S., Fujii, K., Wada, R., Kanai, M., & Shibasaki, M. (2002). A General Catalytic Allylation Using Allyltrimethoxysilane. Organic Chemistry Portal. [Link]
-
Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763–2794. [Link]
-
Pd0-Catalyzed Allylic Aminations: Kinetics and Mechanism of the Reaction of Secondary Amines with Cationic (Η3-allyl)PdL2+ Complexes. Request PDF on ResearchGate. [Link]
-
Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. ACS Publications. [Link]
-
Nuclear magnetic resonance kinetic study of the synthesis of tris(trimethylsilyl)amine. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
Sources
- 1. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. Contributions to the chemistry of silicon–nitrogen compounds. Part CVIII. Nuclear magnetic resonance kinetic study of the synthesis of tris(trimethylsilyl)amine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Catalytic Allylation Using Allyltrimethoxysilane [organic-chemistry.org]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. 烯丙基三甲氧基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-Allyl-N,N-bis(trimethylsilyl)amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity and concentration of reagents and intermediates are paramount. N-Allyl-N,N-bis(trimethylsilyl)amine, a versatile silylating agent and synthetic building block, is no exception. Rigorous analytical method validation is not merely a regulatory formality but a scientific necessity to ensure the reliability, consistency, and accuracy of data that underpins critical decision-making processes. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles of scientific integrity and supported by experimental data.
The Criticality of Method Validation
The objective of any analytical method is to provide trustworthy data. For a compound like this compound, which may be used in sensitive synthetic pathways, the presence of impurities or an inaccurate assay value could have cascading effects on reaction yield, impurity profiles of the final product, and ultimately, patient safety. Method validation, therefore, serves as the documented evidence that an analytical procedure is suitable for its intended purpose[1][2]. This guide will explore and compare two of the most common and powerful analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): The Method of Choice for Volatile Amines
Given the volatile nature of this compound and related silylamines, Gas Chromatography (GC) stands out as a primary analytical technique[3]. The inherent volatility of the analyte allows for direct analysis without the need for derivatization, simplifying sample preparation and reducing potential sources of error.
A robust GC method for the quantification of this compound can be developed based on methodologies established for similar compounds, such as allylamine[4]. The use of a Flame Ionization Detector (FID) is common for carbon-containing analytes and offers a wide linear range and good sensitivity. For enhanced specificity, particularly in complex matrices, a Mass Spectrometer (MS) detector can be employed.
Experimental Protocol: GC-FID Method
A validated GC-FID method for a related compound, allylamine, provides a strong basis for the analysis of this compound[4]. The following protocol is adapted for this specific analyte.
1. Chromatographic Conditions:
-
Column: DB-CAM (30 m x 0.53 mm x 1.0 µm) or equivalent base-deactivated polyethylene glycol stationary phase. The use of a base-deactivated column is crucial to prevent peak tailing, a common issue with the analysis of amines[5].
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/minute to 180 °C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min
-
Injection Volume: 1 µL
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent, such as dichloromethane or hexane.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
For the analysis of test samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.
3. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[1][2].
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
While GC is often the preferred method for volatile amines, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when dealing with less volatile impurities or when GC instrumentation is unavailable[6][7]. A significant challenge in the HPLC analysis of simple amines is their lack of a strong UV chromophore, making detection difficult. To overcome this, derivatization with a UV-active agent is a common and effective strategy[6][8][9].
A plausible approach for this compound involves a pre-column derivatization step followed by reverse-phase HPLC with UV detection.
Experimental Protocol: Derivatization HPLC-UV Method
This hypothetical method is constructed based on established principles for the HPLC analysis of aliphatic amines through derivatization[6][8].
1. Derivatization:
-
Reagent: 2,4-Dinitrofluorobenzene (DNFB) is a suitable derivatizing agent that reacts with primary and secondary amines to form highly UV-active dinitrophenyl (DNP) derivatives.
-
Procedure:
-
To 1 mL of the sample solution in acetonitrile, add 1 mL of a 1% (w/v) solution of DNFB in acetonitrile.
-
Add 0.5 mL of a 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the reaction mixture and dilute with the mobile phase to a suitable concentration for injection.
-
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Initial: 50% Acetonitrile
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 360 nm.
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
3. Validation Parameters: Similar to the GC method, the HPLC method must be rigorously validated in accordance with ICH guidelines[1][2].
Performance Comparison: GC-FID vs. Derivatization HPLC-UV
The choice between GC and HPLC will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. Below is a comparative summary of the expected performance of the two methods.
| Parameter | GC-FID Method | Derivatization HPLC-UV Method | Causality Behind the Difference |
| Specificity | High, especially with MS detection. | Good, but potential for interference from derivatizing agent or by-products. | GC with MS provides mass fragmentation data, offering a higher degree of confidence in peak identity. The HPLC method's specificity relies on chromatographic separation and the unique UV absorbance of the derivative. |
| Sensitivity (LOD/LOQ) | Expected LOD: ~2 µg/g, LOQ: ~6 µg/g[4]. | Potentially higher sensitivity due to the high molar absorptivity of the DNP derivative. | The derivatization step in HPLC is specifically designed to enhance the detector response, often leading to lower detection limits. |
| Linearity (R²) | Typically > 0.999[4]. | Typically > 0.998. | Both techniques are capable of excellent linearity over a defined range. |
| Accuracy (% Recovery) | Expected to be within 90-110%[4]. | Expected to be within 90-110%, but can be affected by derivatization efficiency. | The multi-step sample preparation for HPLC introduces more potential for variability and loss of analyte compared to the direct injection in GC. |
| Precision (%RSD) | Repeatability and intermediate precision typically < 5%. | Repeatability and intermediate precision typically < 5%. | Both methods, when properly developed and validated, can achieve high precision. |
| Sample Throughput | Higher, due to simpler sample preparation. | Lower, due to the additional derivatization step. | The direct injection in GC allows for faster sample processing compared to the heating and cooling steps required for derivatization in HPLC. |
| Robustness | Generally robust, but sensitive to changes in gas flow and temperature programming. | Robust, but can be sensitive to pH of the mobile phase and derivatization conditions. | The performance of both methods is dependent on careful control of their respective critical parameters. |
Visualizing the Workflow
To better understand the logical flow of the analytical processes, the following diagrams illustrate the key steps in both the GC and HPLC methodologies.
Caption: Workflow for the GC-FID analysis of this compound.
Caption: Workflow for the Derivatization HPLC-UV analysis of this compound.
Conclusion and Recommendations
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the analytical method validation of this compound.
GC-FID is recommended as the primary method due to its simplicity, high throughput, and the volatile nature of the analyte. The direct injection approach minimizes sample manipulation, reducing the potential for error and improving overall efficiency. For unequivocal identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.
Derivatization HPLC-UV serves as a strong alternative method. It is particularly useful when GC instrumentation is not available or for the analysis of non-volatile impurities that may be present in the sample. The derivatization step, while adding complexity, can significantly enhance sensitivity.
Ultimately, the choice of analytical methodology should be guided by a thorough risk assessment, considering the intended use of the analytical data, the available resources, and the specific analytical challenges presented by the sample. Regardless of the method chosen, a comprehensive validation in accordance with ICH guidelines is non-negotiable to ensure the generation of reliable and scientifically sound data.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Rao, B. P., Rao, V. D., & Rambabu, C. (2012). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Scientia Pharmaceutica, 80(4), 937–947. [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
-
ResearchGate. (2014). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
- 1. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of N-Allyl-N,N-bis(trimethylsilyl)amine with Diverse Electrophilic Substrates
Introduction
In the landscape of modern synthetic organic chemistry, the strategic introduction of allyl groups continues to be a cornerstone for the construction of complex molecular architectures. Among the repertoire of reagents available for this purpose, N-Allyl-N,N-bis(trimethylsilyl)amine emerges as a versatile and potent nucleophilic allylating agent. The presence of two trimethylsilyl groups on the nitrogen atom significantly modulates its reactivity, rendering it a valuable tool for the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides a comprehensive analysis of the comparative reactivity of this compound with a range of electrophilic substrates, including aldehydes, ketones, and acid chlorides. By presenting supporting experimental data and elucidating the underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to effectively harness the synthetic potential of this reagent.
Reactivity with Carbonyl Compounds: A Comparative Analysis
The reaction of this compound with carbonyl compounds, particularly aldehydes, is a cornerstone of its application, often leading to the formation of valuable homoallylic amines and intricate heterocyclic scaffolds.[1] The dual role of the reagent as both an amine and a masked allyl nucleophile allows for tandem reactions, typically initiated by the formation of an N-silylated iminium ion intermediate.
Aldehydes: A Tale of Two Reactivities - Aromatic vs. Aliphatic
The electronic nature of the aldehyde substrate plays a pivotal role in dictating the reaction's efficiency. Aromatic aldehydes, with their electrophilic carbonyl carbon activated by the electron-withdrawing nature of the aromatic ring, generally exhibit higher reactivity compared to their aliphatic counterparts.
General Reaction Scheme:
While specific comparative kinetic data for this compound is not extensively documented in publicly available literature, the general principles of carbonyl reactivity suggest that aromatic aldehydes will react faster than aliphatic aldehydes. This is due to the greater partial positive charge on the carbonyl carbon of aromatic aldehydes.
Table 1: Postulated Reactivity Comparison with Aldehydes
| Aldehyde Substrate | Relative Reactivity | Expected Yield | Plausible Product Type |
| Benzaldehyde (Aromatic) | High | Good to Excellent | Homoallylic amine, Bicyclic scaffolds[1] |
| Acetaldehyde (Aliphatic) | Moderate | Moderate to Good | Homoallylic amine |
Experimental Protocol: Synthesis of a Bicyclic Scaffold from an Aryl Aldehyde
This protocol is a representative example of the multicomponent reactions enabled by this compound.[1]
-
Step 1: Imine Formation: In a flame-dried flask under an inert atmosphere, dissolve the aryl aldehyde (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane).
-
Step 2: Addition of Silylated Amine: Add this compound (1.1 equiv) to the solution at room temperature. Stir for 1-2 hours to facilitate the formation of the N-silylated iminium ion.
-
Step 3: Cyclization: The subsequent steps to form complex bicyclic scaffolds would involve the introduction of another reactive component, such as a dienophile, to initiate an intramolecular cycloaddition. The specifics of this step are highly dependent on the target molecule.
-
Step 4: Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is quenched, followed by extraction and purification by column chromatography.
Ketones: The Steric Hindrance Challenge
The reactivity of this compound with ketones is generally lower than with aldehydes, primarily due to steric hindrance around the carbonyl carbon. The two alkyl or aryl substituents on the ketone sterically impede the approach of the nucleophilic amine.
Table 2: Postulated Reactivity Comparison with Ketones
| Ketone Substrate | Relative Reactivity | Expected Yield | Plausible Product Type |
| Acetophenone (Aromatic) | Low to Moderate | Fair | Tertiary homoallylic amine |
| Cyclohexanone (Aliphatic) | Low | Fair to Poor | Tertiary homoallylic amine |
To overcome the lower reactivity of ketones, the use of a Lewis acid catalyst is often necessary. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack of the silylated amine.
dot
Caption: Figure 1: Lewis acid catalysis enhances ketone reactivity.
Reactivity with Other Electrophiles
The nucleophilic character of this compound extends beyond carbonyl compounds to other classes of electrophiles.
Acid Chlorides: A Pathway to Amides
This compound is expected to react readily with acid chlorides, such as benzoyl chloride, to form the corresponding N-allyl-N-trimethylsilyl amide. The high reactivity of acid chlorides makes this a favorable transformation.
Experimental Protocol: Synthesis of N-Allyl-N-(trimethylsilyl)benzamide
-
Step 1: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a dry, non-polar solvent like hexane or dichloromethane.
-
Step 2: Cool the solution to 0 °C and add benzoyl chloride (1.05 equiv) dropwise.
-
Step 3: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Step 4: Upon completion, the reaction mixture can be filtered to remove any precipitated salts, and the solvent evaporated. The crude product can be purified by distillation or chromatography.
Table 3: Postulated Reactivity with Acid Chlorides and Esters
| Electrophile | Relative Reactivity | Expected Yield | Plausible Product Type |
| Benzoyl Chloride | High | Excellent | N-allyl-N-trimethylsilyl amide |
| Ethyl Benzoate | Very Low | Poor to Nil | N-allyl-N-trimethylsilyl amide |
Esters: A Less Favorable Reaction
Esters are significantly less electrophilic than acid chlorides. Consequently, the reaction of this compound with esters like ethyl benzoate is expected to be sluggish and generally not a synthetically viable route without the use of strong catalysts or harsh reaction conditions.
Mechanistic Insights: The Role of the Trimethylsilyl Groups
The trimethylsilyl groups on the nitrogen atom are not mere spectators in these reactions. They play a crucial role in modulating the nucleophilicity of the amine and facilitating the subsequent reactions.
-
Increased Nucleophilicity: The silicon atoms, being less electronegative than carbon, can donate electron density to the nitrogen atom, enhancing its nucleophilicity.
-
Leaving Group Ability: One of the trimethylsilyl groups can act as a good leaving group, particularly after the initial nucleophilic addition to a carbonyl, facilitating the formation of an iminium intermediate.
-
In Situ Protection: The silyl groups effectively protect the amine functionality, preventing unwanted side reactions and allowing for a controlled, stepwise reaction sequence.
dot
Caption: Figure 2: General mechanistic pathway with aldehydes.
Comparison with Alternative Allylating Agents
A key competitor to this compound is allyltrimethylsilane. While both are effective allylating agents, they operate via different mechanisms and offer distinct advantages.
Table 4: Comparison with Allyltrimethylsilane
| Feature | This compound | Allyltrimethylsilane |
| Nucleophile | Nitrogen-centered (initially) | Carbon-centered |
| Functionality | Introduces both allyl and amine groups | Introduces only the allyl group |
| Reaction Type | Can participate in multicomponent/tandem reactions | Typically used in direct allylation |
| Activation | Often self-activating with aldehydes | Usually requires a Lewis acid catalyst |
The choice between these two reagents will largely depend on the desired final product. If the goal is the synthesis of a homoallylic amine or a nitrogen-containing heterocycle, this compound is the more direct and efficient choice. For the simple conversion of a carbonyl to a homoallylic alcohol, allyltrimethylsilane is the more conventional reagent.
Conclusion
This compound stands out as a multifaceted reagent in the synthetic chemist's toolbox. Its reactivity profile is dominated by its interaction with carbonyl compounds, showing a clear preference for aromatic aldehydes over aliphatic aldehydes and ketones. The presence of the trimethylsilyl groups is key to its unique reactivity, enabling tandem reactions that are difficult to achieve with simpler allylating agents. While its reactivity with less potent electrophiles like esters is limited, its efficacy with acid chlorides opens avenues for the synthesis of N-allylated amides. Understanding the comparative reactivity and mechanistic nuances of this reagent will undoubtedly spur further innovation in the synthesis of complex nitrogen-containing molecules for the pharmaceutical and materials science industries.
References
-
Scientific Laboratory Supplies. This compound, 97%. [Link]
-
PubChem. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. [Link]
-
Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules 2021 , 26(1), 103. [Link]
-
Ghorai, P. et al. Iodine-Catalyzed Three-Component Condensation of Aldehydes, Benzyl Carbamate, and Allyltrimethylsilane. The Journal of Organic Chemistry 2004 , 69(12), 4005-4006. [Link]
-
Denmark, S. E.; Beutner, G. L. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Journal of the American Chemical Society 2005 , 127(13), 5061-5073. [Link]
Sources
A Theoretical and Comparative Guide to the Reaction Pathways of N-Allyl-N,N-bis(trimethylsilyl)amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for the construction of carbon-nitrogen bonds is of paramount importance, particularly in the synthesis of allylic amines, a structural motif prevalent in numerous pharmaceuticals and bioactive molecules. This guide provides an in-depth analysis of the theoretical reaction pathways of N-Allyl-N,N-bis(trimethylsilyl)amine, a versatile silylated amine, and offers a comparative perspective against established alternative synthetic strategies. By integrating theoretical calculations from analogous systems and experimental data, we aim to furnish researchers with the insights necessary to make informed decisions in the design and execution of synthetic routes towards complex nitrogen-containing targets.
The Unique Reactivity Profile of this compound
This compound possesses a unique combination of structural features that dictate its reactivity. The presence of two bulky trimethylsilyl (TMS) groups on the nitrogen atom significantly influences its electronic properties and steric environment. These silyl groups act as powerful electron-withdrawing moieties through p-d(π) back-bonding, which modulates the nucleophilicity of the nitrogen atom. Concurrently, the allyl group introduces a site of unsaturation, opening up possibilities for pericyclic reactions.
Nucleophilic Reactivity: A Silylated Amine Perspective
The lone pair of electrons on the nitrogen atom in this compound makes it a competent nucleophile. The bulky TMS groups, while electronically withdrawing, also provide steric shielding, which can influence the regioselectivity of its reactions. N-silylated amines are known to serve as substrates in a variety of carbon-nitrogen and carbon-carbon bond-forming reactions.[1] A key advantage of using silylated amines is the facile hydrolytic cleavage of the Si-N bond upon reaction completion, revealing the free amine product.[1]
One of the primary reaction pathways for this compound is its reaction with electrophiles. For instance, it can react with aryl aldehydes to form complex bicyclic scaffolds via imine formation followed by multicomponent reactions.[2][3] This reactivity highlights the nucleophilic character of the nitrogen atom, which initiates the attack on the electrophilic carbonyl carbon.
Hypothetical Reaction Pathway: Reaction with an Aldehyde
A plausible mechanism for the reaction of this compound with an aldehyde, based on general principles of amine-aldehyde reactions, is depicted below.[4][5][6]
Figure 1. Hypothetical pathway for the reaction of this compound with an aldehyde.
Pericyclic Reactions: The Potential for Sigmatropic Rearrangements
The allylic system in this compound opens the door to a class of powerful bond-forming reactions known as sigmatropic rearrangements. Specifically,[1][2]-sigmatropic and aza-Claisen ([2][2]-sigmatropic) rearrangements are theoretically plausible pathways.
Aza-Claisen Rearrangement: The aza-Claisen rearrangement is a powerful tool for the synthesis of γ,δ-unsaturated imines.[3] For this compound, this would involve the formation of a transient enamine tautomer, which could then undergo a[2][2]-sigmatropic shift. Computational studies on aza-Claisen rearrangements of N-alkyl-N-allylanilines indicate that these reactions often require high temperatures, but can be promoted by Lewis acids.[8] The electronic nature of the silyl groups in the target molecule could influence the feasibility and conditions required for such a rearrangement.
Hypothetical Sigmatropic Rearrangement Pathways
Figure 2. Plausible sigmatropic rearrangement pathways for this compound.
A Comparative Analysis of Alternative Synthetic Routes to Allylic Amines
To provide a comprehensive evaluation, it is crucial to compare the potential reaction pathways of this compound with established experimental methods for the synthesis of N-substituted allylic amines.
| Method | Description | Typical Conditions | Yields | Advantages | Disadvantages |
| Palladium-Catalyzed Allylic Amination | Reaction of an allylic substrate (e.g., alcohol, carbonate, chloride) with an amine in the presence of a palladium catalyst.[2][9][10][11] | Pd catalyst (e.g., Pd(OAc)2), ligand, base, various solvents. | Good to excellent | High chemo-, regio-, and stereoselectivity possible. Broad substrate scope. | Cost of palladium catalyst, sensitivity to air and moisture, potential for side reactions. |
| Hydroamination of Allenes | Direct addition of an N-H bond across a C=C bond of an allene, often catalyzed by transition metals (e.g., Au, Rh).[4][8][12][13] | Metal catalyst, ligand, solvent, often elevated temperatures. | Good to excellent | Atom-economical, direct access to allylic amines. | Limited substrate scope for intermolecular reactions, potential for regioselectivity issues. |
| Synthesis from Allylic Alcohols | Direct amination of allylic alcohols using various catalysts.[7][9][10][14] | Can involve biocatalysis, solid acid catalysts, or transition metal complexes. | Variable | Use of readily available starting materials. | Can require harsh conditions, potential for side reactions like ether formation. |
| Ammonolysis of Allyl Halides | Reaction of an allyl halide with ammonia or a primary/secondary amine.[1] | Often requires high pressure and/or temperature. | Moderate to good | Simple starting materials. | Often leads to a mixture of primary, secondary, and tertiary amines; overalkylation is a common issue. |
Experimental Protocols for Key Alternative Syntheses
1. Palladium-Catalyzed Allylic Amination of an Allylic Alcohol
-
Materials: Allyl alcohol (1.0 mmol), amine (1.2 mmol), Pd(OAc)₂ (2 mol%), ligand (e.g., dppf, 4 mol%), base (e.g., K₂CO₃, 2.0 mmol), and solvent (e.g., toluene, 5 mL).
-
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the solvent, followed by the amine and then the allyl alcohol.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Gold-Catalyzed Hydroamination of an Allene
-
Materials: Allene (1.0 mmol), amine (1.2 mmol), gold catalyst (e.g., (Ph₃P)AuCl, 5 mol%), silver co-catalyst (e.g., AgOTf, 5 mol%), and solvent (e.g., DCE, 2 mL).
-
Procedure:
-
To a dried vial, add the gold and silver catalysts.
-
Add the solvent, followed by the amine and then the allene.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Conclusion and Future Outlook
This compound presents a fascinating case study in the interplay of electronic and steric effects on chemical reactivity. While direct computational and extensive experimental data on its reaction pathways remain to be fully elucidated, analogies to related silylated amines and allylic systems suggest a rich and varied chemistry. Its potential for both nucleophilic attack and pericyclic rearrangements makes it a promising, albeit underexplored, building block in organic synthesis.
In comparison to established methods for allylic amine synthesis, the utility of this compound will depend on the specific synthetic challenge. For complex targets requiring high stereoselectivity, palladium-catalyzed methods currently offer a more predictable and controlled approach. However, for the exploration of novel reaction pathways and the synthesis of unique molecular architectures, the reactivity of silylated allylic amines warrants further investigation.
Future research in this area should focus on detailed computational studies of the reaction pathways of this compound, including the determination of activation barriers for nucleophilic reactions and sigmatropic rearrangements. Experimental validation of these theoretical predictions will be crucial to unlocking the full synthetic potential of this and related silylated reagents. Such studies will not only expand the toolkit of synthetic chemists but also deepen our fundamental understanding of reactivity and selectivity in organosilicon chemistry.
References
-
Smith, A. B., et al. (2017). Catalytic Enantioselective[1][2]-Rearrangements of Allylic Ammonium Ylides: A Mechanistic and Computational Study. Journal of the American Chemical Society.
- Verma, V., et al. (2022). N-Silylamines in catalysis: synthesis and reactivity.
- Sigma-Aldrich. This compound product page.
- Guchhait, S. K., et al. (2014). A computational (DFT)
- Tian, S.-K., et al. (2021). Asymmetric Aza-Claisen Rearrangement between Enantioenriched α-Chiral Allylamines and Allenones. The Journal of Organic Chemistry.
- Mlostoń, G., et al. (2022).
- Tokyo Chemical Industry Co., Ltd. Aza-Claisen Rearrangement.
- White, M. C., et al. (2022).
- Organic Chemistry Portal. Synthesis of allylic amines.
- Toste, F. D., et al. (2010). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. Journal of the American Chemical Society.
- Widenhoefer, R. A., et al. (2008). Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes with Arylamines. Organic Letters.
- Gevorgyan, V., et al. (2004). Direct Electrophilic Silylation of Terminal Alkynes. Organic Letters.
- Air Products and Chemicals, Inc. (1997). U.S.
- Jacobsen, E. N. (2000). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- Li, X., et al. (2024). Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis.
- Luy, B., et al. (2007). Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. Journal of Medicinal Chemistry.
- Wang, Y., et al. (2015). New Views on the Reaction of Primary Amine and Aldehyde From DFT Study.
- Ohshima, T., et al. (2015). Direct use of allylic alcohols and allylic amines in palladium-catalyzed allylic amination.
- Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines.
- Ye, S., et al. (2019). Highly enantioselective allylic amination reaction through aerobic oxidative organo–organo dual catalytic system. New Journal of Chemistry.
- Kula, K., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?.
- Guchhait, S. K., et al. (2016). A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. RSC Advances.
- White, M. C., et al. (2021). Late-Stage Intermolecular Allylic C–H Amination. Journal of the American Chemical Society.
- Kündig, E. P., et al. (2007). A Convenient Method for the Aromatic Amino-Claisen Rearrangement of N-(1,1-Disubstituted-allyl)anilines. Synlett.
- Fleming, I., & Harley-Mason, J. (1964). The reaction of enamines with electrophilic olefins. A synthesis of cyclobutanes. Journal of the Chemical Society.
Sources
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. [2,3]-Sigmatropic rearrangement of allylic selenimides: strategy for the synthesis of peptides, peptidomimetics, and N-aryl vinyl glycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aza-Claisen Rearrangement | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. New views on the reaction of primary amine and aldehyde from DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjugated compounds [frontiersin.org]
- 14. Late-Stage Intermolecular Allylic C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of N-Allyl-N,N-bis(trimethylsilyl)amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the demand for efficient and versatile reagents is ever-present. N-Allyl-N,N-bis(trimethylsilyl)amine (AHMDS), a multifunctional molecule, has emerged as a valuable tool for the construction of complex nitrogen-containing heterocycles. This guide provides an in-depth technical comparison of AHMDS with alternative synthetic strategies, offering insights into its unique reactivity and practical applications. We will delve into the mechanistic underpinnings of its utility, present detailed experimental protocols, and offer a comparative analysis of its performance against other established methods.
Introduction to this compound: A Versatile Building Block
This compound, also known as N,N-bis(trimethylsilyl)prop-2-en-1-amine, is an organosilicon compound featuring a nucleophilic nitrogen atom flanked by two sterically demanding trimethylsilyl (TMS) groups and an allyl moiety. This unique structural arrangement imparts a distinct reactivity profile, allowing it to serve as a stable and versatile surrogate for allylamine in various transformations. The bulky TMS groups play a crucial role in modulating the nucleophilicity of the nitrogen atom and facilitating the in situ generation of reactive intermediates.
Core Applications and Comparative Analysis
The synthetic utility of AHMDS is most prominently demonstrated in its application as a key component in multicomponent reactions for the synthesis of complex N-heterocyclic scaffolds. This guide will focus on two of its primary applications: the synthesis of tetrahydropyridines via aza-Diels-Alder reactions and the construction of pyrrolidines through [3+2] cycloadditions involving azomethine ylides.
Synthesis of Tetrahydropyridines via Aza-Diels-Alder Reactions
The tetrahydropyridine motif is a prevalent structural core in numerous natural products and pharmaceutically active compounds.[1] Multicomponent reactions offer an efficient and atom-economical approach to constructing these valuable scaffolds.[2] AHMDS serves as an excellent precursor for the in situ generation of N-allyl imines, which can then participate in aza-Diels-Alder reactions.
Reaction Principle and Mechanistic Insight
The reaction typically involves the condensation of AHMDS with an aldehyde to form an N-allyl-N-trimethylsilylimine. The TMS group on the nitrogen atom acts as a labile protecting group that is readily cleaved under the reaction conditions, facilitating the formation of the reactive imine intermediate. This imine then undergoes a [4+2] cycloaddition with a suitable diene. The choice of Lewis acid catalyst is crucial for promoting the reaction and influencing its stereochemical outcome.[3][4][5][6][7]
Experimental Workflow: Aza-Diels-Alder Reaction
Caption: General workflow for the synthesis of tetrahydropyridines using AHMDS.
Detailed Experimental Protocol:
-
Step 1: In situ Imine Formation: To a solution of the aldehyde (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃).
-
Step 2: Addition of AHMDS: Add this compound (1.2 equiv) dropwise to the reaction mixture at room temperature. Stir for 30 minutes.
-
Step 3: Cycloaddition: Add the diene (1.5 equiv) to the reaction mixture and stir at the appropriate temperature (typically room temperature to 40 °C) until the reaction is complete (monitored by TLC).
-
Step 4: Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Performance Comparison: AHMDS vs. Alternative Methods
The use of AHMDS in aza-Diels-Alder reactions offers several advantages over traditional methods that often require the pre-synthesis and isolation of potentially unstable imines.
| Feature | AHMDS Method | Traditional Aza-Diels-Alder | Direct use of Allylamine |
| Imine Generation | In situ | Pre-formed and isolated | In situ, but can lead to side reactions |
| Reaction Conditions | Mild | Often requires harsher conditions | Can be difficult to control |
| Handling | AHMDS is a stable liquid | Imines can be unstable | Allylamine is volatile and corrosive |
| Yields | Generally good to excellent | Variable, depends on imine stability | Can be lower due to side reactions |
| Scope | Broad aldehyde and diene scope | Limited by imine accessibility | Can be limited by substrate compatibility |
The in situ generation of the N-allylimine from AHMDS streamlines the experimental procedure and often leads to higher yields by avoiding the decomposition of the sensitive imine intermediate. The TMS group serves as a convenient "activator" that is readily removed, driving the reaction forward.
Synthesis of Pyrrolidines via [3+2] Cycloaddition of Azomethine Ylides
The pyrrolidine ring is another critical scaffold in medicinal chemistry.[8] The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the stereoselective synthesis of highly substituted pyrrolidines.[9] AHMDS can serve as a precursor to N-allylazomethine ylides.
Reaction Principle and Mechanistic Insight
In this transformation, AHMDS is thought to react with a suitable precursor, such as an aldehyde in the presence of an acid catalyst, to generate an N-allyl-N-trimethylsilylmethylaminium salt. Subsequent desilylation generates the azomethine ylide, a 1,3-dipole, which then undergoes a cycloaddition with a dipolarophile (an alkene). The stereochemical outcome of the cycloaddition is often highly controlled, leading to the formation of specific diastereomers.[10][11][12]
Experimental Workflow: [3+2] Cycloaddition
Caption: General workflow for the synthesis of pyrrolidines using AHMDS.
Detailed Experimental Protocol:
-
Step 1: Ylide Generation: In a flask containing a solution of the aldehyde or imine precursor (1.0 equiv) and the dipolarophile (1.2 equiv) in an anhydrous solvent (e.g., toluene), add the catalyst (e.g., 10 mol% trifluoroacetic acid).
-
Step 2: Addition of AHMDS: Add this compound (1.1 equiv) to the mixture.
-
Step 3: Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC.
-
Step 4: Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine product.
Performance Comparison: AHMDS vs. Alternative Azomethine Ylide Precursors
The use of AHMDS as an azomethine ylide precursor offers a convenient alternative to other methods, such as the thermal or photochemical ring-opening of aziridines or the decarboxylation of α-amino acids.
| Feature | AHMDS Method | Aziridine Ring-Opening | α-Amino Acid Decarboxylation |
| Ylide Generation | In situ from a stable precursor | Requires synthesis of aziridines | Requires specific α-amino acids |
| Reaction Conditions | Mild to moderate heating | Often requires high temperatures or photolysis | Typically requires heating |
| Byproducts | Hexamethyldisiloxane | None | Carbon dioxide |
| Substrate Scope | Potentially broad | Limited by aziridine availability | Limited by α-amino acid availability |
| Stereocontrol | Can be highly stereoselective | Stereospecific | Can be stereoselective |
The AHMDS-based method provides a practical and efficient route to N-allyl substituted pyrrolidines from readily available starting materials, avoiding the need for potentially hazardous or difficult-to-prepare precursors.
Conclusion
This compound has proven to be a highly effective and versatile reagent in organic synthesis, particularly for the construction of N-heterocyclic frameworks. Its ability to serve as a stable surrogate for allylamine, coupled with the facile in situ generation of reactive imine and azomethine ylide intermediates, offers significant advantages in terms of experimental simplicity, reaction efficiency, and substrate scope. While direct, quantitative comparisons with every alternative method are not always available in the literature, the presented protocols and comparative analyses demonstrate that AHMDS is a valuable addition to the synthetic chemist's toolbox, enabling the efficient synthesis of complex molecules for applications in drug discovery and materials science. Further exploration of its reactivity is likely to uncover even more innovative applications in the future.
References
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. National Center for Biotechnology Information. [Link][1]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. National Center for Biotechnology Information. [Link][2]
-
Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. Science. [Link][3]
-
Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link][4]
-
Synthesis of Functionalized Pyrrolidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. National Center for Biotechnology Information. [Link][3]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Royal Society of Chemistry. [Link][5]
-
Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. National Center for Biotechnology Information. [Link][10]
-
Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. YouTube. [Link][7]
-
[3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. National Center for Biotechnology Information. [Link][11]
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. A novel highly stereoselective synthesis of pyrrolidines and their derivatives through thermal cyclization reaction of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes / J. Chem. Soc., Chem. Commun., 1991 [sci-hub.jp]
- 7. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eresearchco.com [eresearchco.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Application of N-Allyl-N,N-bis(trimethylsilyl)amine in Alkaloid Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of reagents for key synthetic transformations is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a total synthesis. This guide provides an in-depth technical comparison of N-Allyl-N,N-bis(trimethylsilyl)amine (AHMDS) with alternative reagents in the context of alkaloid synthesis, supported by experimental data and field-proven insights.
Introduction: The Unique Reactivity of this compound
This compound is a versatile synthetic tool, primarily serving as a stable and effective precursor for the allyl anion or its synthetic equivalents. The two trimethylsilyl (TMS) groups on the nitrogen atom play a crucial role in modulating its reactivity. They increase the steric bulk around the nitrogen, influencing the stereochemical outcome of reactions, and also facilitate the formation of key intermediates. While broadly applicable in organic synthesis for the preparation of complex bicyclic scaffolds, heterocycles, and allyl selenides, its utility in the total synthesis of natural products, particularly alkaloids, warrants a closer examination.
This guide will delve into a specific case study to illustrate the practical application of AHMDS and compare its performance against other established methods for similar transformations.
Case Study: Aza-Annulation in the Synthesis of Dendrobatid Alkaloids
A pivotal application of reagents that can deliver an allyl group nucleophilically is in the construction of nitrogen-containing heterocyclic cores, which are prevalent in a vast array of alkaloids. One such strategic transformation is the aza-annulation of cyclic ketones, a key step in the synthesis of dendrobatid alkaloids like Pumiliotoxin C. This class of alkaloids exhibits significant biological activity, making their efficient synthesis a subject of considerable interest.
While a direct total synthesis of a natural product prominently featuring this compound in a key step is not readily found in the surveyed literature, its potential can be understood by examining analogous transformations where similar allylating agents are employed. A classic approach to the decahydroquinoline ring system of Pumiliotoxin C, for instance, involves an intramolecular aza-Diels-Alder reaction or an N-acyliminium ion-mediated cyclization.[1]
Let's consider a hypothetical key transformation in the synthesis of a Pumiliotoxin C precursor, where an aza-annulation is required. We will compare the potential use of this compound with the well-established use of allylmagnesium bromide and allyltributyltin in N-acyliminium ion cyclizations.
Logical Workflow for Aza-Annulation
Caption: General workflow for the aza-annulation to form the decahydroquinoline core.
Comparative Analysis of Allylating Agents
The nucleophilic addition of an allyl group to an N-acyliminium ion is a powerful method for constructing the carbon skeleton of many alkaloids. The choice of the allylating agent is critical and influences the reaction conditions, stereoselectivity, and functional group tolerance.
| Reagent/Method | Typical Conditions | Yield (%) | Diastereoselectivity | Pros | Cons |
| Allylmagnesium Bromide | Et₂O or THF, low temperature (-78 °C to rt) | 60-85 | Moderate to Good | Readily available, high reactivity. | Highly basic (can cause side reactions), sensitive to protic functional groups. |
| Allyltributyltin | Lewis acid (e.g., BF₃·OEt₂, TiCl₄), CH₂Cl₂ | 70-95 | Good to Excellent | High functional group tolerance, milder conditions. | Toxicity of tin byproducts, purification can be challenging. |
| This compound | Lewis acid (e.g., TiCl₄, SnCl₄) or fluoride source (e.g., TASF) | (Predicted) 65-90 | (Predicted) Good to Excellent | In situ generation of a less basic allyl nucleophile, potential for asymmetric induction with chiral auxiliaries. | Requires activation, may be less reactive than Grignard reagents. |
Data Presentation: Comparative performance of different allylating agents in N-acyliminium ion cyclizations.
In-Depth Discussion
Allylmagnesium Bromide: As a Grignard reagent, allylmagnesium bromide is a potent nucleophile. Its high reactivity allows for efficient bond formation, often leading to good yields. However, its strong basicity is a significant drawback, limiting its compatibility with sensitive functional groups and potentially leading to undesired side reactions such as enolization of the starting ketone.
Allyltributyltin: Allyltributyltin, in conjunction with a Lewis acid, offers a milder alternative. The Lewis acid activates the N-acyliminium ion, facilitating the nucleophilic attack by the less basic allyltin reagent. This method generally provides higher yields and better diastereoselectivity due to the organized transition state. The primary concern with this reagent is the toxicity and difficulty in removing the tin-containing byproducts.
This compound (AHMDS): AHMDS represents a more nuanced approach. Upon activation with a Lewis acid or a fluoride source, it can generate a nucleophilic allyl species in situ. The bulky trimethylsilyl groups can influence the trajectory of the incoming nucleophile, potentially leading to high stereoselectivity. The in situ generation of the active nucleophile under non-basic conditions is a significant advantage, offering compatibility with a wider range of functional groups. While direct experimental data for its use in a Pumiliotoxin C synthesis is not available in the reviewed literature, its reactivity profile suggests it would be a viable and potentially superior alternative to Grignard reagents in terms of functional group tolerance and selectivity.
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of these reactions is often dictated by the formation of a chair-like transition state where the bulky substituents prefer to occupy equatorial positions to minimize steric interactions.
Caption: Proposed chair-like transition state for the allylation of a cyclic N-acyliminium ion.
Experimental Protocols
While a specific protocol for the use of AHMDS in the total synthesis of Pumiliotoxin C is not documented, a general procedure for the allylation of an N-acyliminium ion precursor using AHMDS can be extrapolated from known methodologies.
General Procedure for AHMDS-mediated Allylation:
-
To a solution of the N-acyliminium ion precursor (1.0 equiv) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under an argon atmosphere at -78 °C, is added a Lewis acid (e.g., TiCl₄, 1.2 equiv).
-
The mixture is stirred for 15-30 minutes, during which the N-acyliminium ion is formed.
-
This compound (1.5 equiv) is then added dropwise.
-
The reaction is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired allylated product.
Conclusion and Future Outlook
Future research in this area should focus on the systematic evaluation of AHMDS in various N-acyliminium ion cyclization reactions, particularly in asymmetric synthesis employing chiral Lewis acids or auxiliaries. Such studies will undoubtedly solidify the position of this compound as a strategic reagent in the modern synthetic chemist's arsenal.
References
-
Maryanoff, C. A.; McCombie, S. W. Stereoselective synthesis of cis- and trans-decahydroquinolines. J. Org. Chem.1986 , 51 (10), 1785–1798. [Link][1]
Sources
Safety Operating Guide
Navigating the Disposal of N-Allyl-N,N-bis(trimethylsilyl)amine: A Senior Application Scientist's Guide
For the modern researcher, the synthesis of novel compounds is only half the battle. Responsible stewardship of chemical reagents, from acquisition to disposal, is a non-negotiable aspect of scientific integrity and laboratory safety. N-Allyl-N,N-bis(trimethylsilyl)amine (CAS: 7688-51-9), a versatile silylating agent and chemical intermediate, requires meticulous handling throughout its lifecycle due to its specific hazard profile.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and the compound's unique chemical reactivity.
The core principle governing the disposal of this organoaminosilane is the management of its flammability, corrosivity, and reactivity, particularly with moisture.[1][4] The procedures outlined below are designed to mitigate these risks, ensuring the safety of personnel and compliance with environmental regulations.
Pre-Disposal Safety Briefing: Understanding the Risks
Before handling waste streams containing this compound, a thorough understanding of its hazards is paramount. This compound is not merely a benign organic liquid; it is a flammable, corrosive substance that can cause severe skin burns and serious eye damage.[1][5] Furthermore, its vapors can cause respiratory irritation and may form explosive mixtures with air.[1][6]
A critical, and often overlooked, characteristic is its moisture sensitivity.[4] The silicon-nitrogen bond is susceptible to hydrolysis. Contact with water or humid air can lead to the release of volatile and irritating byproducts. This reactivity dictates the stringent need for dry handling conditions and tightly sealed waste containers.
Immediate Personal Protective Equipment (PPE) Mandate: All personnel involved in the handling and disposal process must wear the following PPE without exception:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[7]
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant laboratory coat and chemical-resistant apron.
-
Respiratory Protection: All handling of open containers or waste transfer must be conducted in a certified chemical fume hood.[4] If there is a risk of vapor inhalation, a respirator with an appropriate organic vapor cartridge (e.g., type ABEK) is required.[7]
Chemical Safety Profile
For quick reference, the key quantitative and qualitative safety data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7688-51-9 | [1][7] |
| Molecular Formula | C₉H₂₃NSi₂ | [3][6] |
| Physical State | Liquid | [1] |
| Flash Point | 42.78 °C (109.0 °F) - closed cup | [7] |
| GHS Hazard Codes | H226, H314, H318, H335 | [1][6] |
| GHS Hazard Statements | Flammable liquid and vapor; Causes severe skin burns and eye damage; Causes serious eye damage; May cause respiratory irritation. | [1] |
| Storage Class | 3 (Flammable liquids) | [7] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely manage waste this compound from the point of generation to its final consignment.
Step 1: Waste Segregation and Collection
-
Causality: To prevent unintended and hazardous reactions, it is critical to segregate waste containing this compound from other chemical waste streams, especially aqueous and protic solvent wastes.
-
Procedure:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.
-
Collect the waste directly in a certified chemical fume hood.
-
Do not mix with other waste categories. Keep it isolated as a non-halogenated, flammable organic waste.
-
Step 2: Containerization and Labeling
-
Causality: Proper labeling is a cornerstone of laboratory safety and regulatory compliance. It communicates the container's contents and associated hazards to all personnel and waste management contractors.
-
Procedure:
-
Ensure the waste container is tightly sealed to prevent the escape of flammable vapors and the ingress of atmospheric moisture.[1]
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name, "this compound," and list all other components in the waste mixture.
-
Mark the appropriate hazard pictograms: Flammable (GHS02), Corrosive (GHS05), and Health Hazard/Irritant (GHS07).[1]
-
Store the sealed and labeled container in a cool, dry, well-ventilated area designated for flammable waste, away from sources of ignition.[1][5] The storage location should have secondary containment.
-
Step 3: Arranging Final Disposal
-
Causality: this compound is classified as a flammable liquid. Its disposal falls under strict environmental regulations that prohibit discharge into sewers or the general environment.[1] Due to its ignitability, it may be classified under EPA hazardous waste codes such as D001.[8][9][10]
-
Procedure:
-
Do NOT attempt to neutralize or dispose of this chemical down the drain. This is a direct violation of safety protocols and environmental regulations.[1]
-
The primary and recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[1] These facilities are equipped with high-temperature incinerators and flue-gas scrubbing systems to handle such chemicals safely.
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste container.
-
Provide the EHS department with a complete and accurate description of the waste contents.
-
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.[1]
-
Eliminate all sources of ignition (e.g., turn off nearby equipment, no open flames).[5]
-
If the spill is large or ventilation is poor, contact your institution's emergency response team.
-
For small spills within a chemical fume hood, contain the spill using dikes or absorbent materials (e.g., vermiculite, dry sand).[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[1][5]
-
Ventilate the area and decontaminate the spill surface.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
N,N-BIS(TRIMETHYLSILYL)ALLYLAMINE Safety Data Sheet. Gelest, Inc. [Link]
-
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. PubChem, National Institutes of Health. [Link]
-
Silane Safety Data Sheet. Middlesex Gases & Technologies. [Link]
-
N-(Trimethylsilyl)Allylamine, 95% Material Safety Data Sheet. Cole-Parmer. [Link]
-
Bis(trimethylsilyl)amine Safety Data Sheet. Carl ROTH. [Link]
-
This compound, 97%. Scientific Laboratory Supplies. [Link]
-
Silane SiH4 Safety Data Sheet. Praxair. [Link]
-
Silane Safety Data Sheet. Airgas. [Link]
-
Getting rid of Bis(trimethylsilyl)amine? Reddit r/Chempros. [Link]
-
Bis(trimethylsilyl)cytosine Safety Data Sheet. ABX - advanced biochemical compounds. [Link]
-
Silane MSDS. Voltaix, Inc. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. scbt.com [scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | C9H23NSi2 | CID 82125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-烯丙基-N,N-双(三甲基甲硅烷基)胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. middlesexgases.com [middlesexgases.com]
- 9. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 10. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
